(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
Description
BenchChem offers high-quality (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDQNVNWDDEJPY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
Introduction
(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, often abbreviated as Cbz-(R)-Hpg, is a chiral non-proteinogenic amino acid derivative of significant importance in the pharmaceutical industry. Its defined stereochemistry and protected functional groups make it a crucial building block (chiral synthon) for the synthesis of numerous complex active pharmaceutical ingredients (APIs). Notably, it serves as a key side-chain precursor for semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of the final API is often exclusive to one enantiomer.
This technical guide provides an in-depth analysis of the prevalent and scientifically robust pathways for the synthesis of Cbz-(R)-Hpg. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying mechanistic rationale, insights into process optimization, and a comparative analysis of different synthetic strategies. We will explore both classical chemical methods and modern biocatalytic approaches, emphasizing scalability, stereochemical purity, and overall process efficiency.
Part 1: Retrosynthetic Analysis and Key Strategic Considerations
A retrosynthetic approach to Cbz-(R)-Hpg reveals several logical disconnections. The two primary functionalizations required are the establishment of the chiral α-amino acid core and the protection of the amino group with a benzyloxycarbonyl (Cbz) moiety.
Primary Disconnections:
-
N-Cbz Protection: The most straightforward disconnection is the removal of the Cbz group, leading back to (R)-p-hydroxyphenylglycine ((R)-Hpg). This highlights that a key challenge is the enantioselective synthesis or resolution of the parent amino acid.
-
Amino Acid Synthesis: Further disconnection of (R)-Hpg points towards simpler precursors like p-hydroxybenzaldehyde, glyoxylic acid, and an ammonia source. This route necessitates a method for asymmetric induction to establish the (R)-stereocenter.
Strategic Choices: The selection of a synthetic strategy is governed by several factors:
-
Stereochemical Control: How is the desired (R)-enantiomer selectively produced or isolated?
-
Starting Material Cost & Availability: Are the precursors readily available and economically viable for the intended scale?
-
Process Robustness & Scalability: Can the laboratory-scale procedure be reliably scaled to industrial production?
-
Environmental Impact: Does the process use hazardous reagents (e.g., cyanide) or generate significant waste streams?
The following sections will detail synthetic pathways based on these strategic considerations.
Part 2: Major Synthetic Pathways and Methodologies
Pathway A: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for producing α-amino acids from aldehydes.[1][2][3] While the traditional Strecker reaction yields a racemic mixture, modern asymmetric variants provide a direct route to enantiomerically enriched amino acids.
Reaction Scheme: The process begins with p-hydroxybenzaldehyde, which reacts with a chiral amine and a cyanide source (e.g., KCN or HCN) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the amino acid.
Mechanism and Rationale:
-
Iminium Ion Formation: p-Hydroxybenzaldehyde reacts with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral iminium ion. The stereochemistry of the amine directs the subsequent nucleophilic attack.
-
Diastereoselective Cyanide Attack: The cyanide ion attacks the iminium ion. The bulky substituent on the chiral auxiliary sterically hinders one face of the iminium ion, leading to a preferential attack on the other face and the formation of one diastereomer of the α-aminonitrile in excess.
-
Hydrolysis and Auxiliary Removal: The nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. The chiral auxiliary is then cleaved (often via hydrogenolysis) to yield the enantiomerically enriched (R)-p-hydroxyphenylglycine.
Detailed Protocol (Conceptual):
-
To a solution of p-hydroxybenzaldehyde and a chiral amine (e.g., (R)-α-methylbenzylamine) in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide (TMSCN) at a controlled low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
-
Quench the reaction and perform an aqueous workup to isolate the crude diastereomeric aminonitriles.
-
Subject the crude product to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
Isolate the resulting (R)-p-hydroxyphenylglycine, often via crystallization.
Pathway B: Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods.[4] Enzymatic kinetic resolution is a widely used industrial strategy that involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two.
Core Principle: This pathway starts with racemic DL-p-hydroxyphenylglycine or a derivative thereof. An enzyme, typically a hydrolase like penicillin G acylase, selectively acylates or hydrolyzes one enantiomer, leaving the desired, unreacted enantiomer behind in high enantiomeric purity.[5]
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution of Hpg.
Mechanism and Rationale: The enzyme's active site is chiral and thus exhibits high stereoselectivity. For instance, penicillin G acylase can selectively catalyze the acylation of the L-enantiomer of an amino acid ester.[5] The unreacted D-enantiomer (equivalent to the R-enantiomer for Hpg) can then be isolated. The significant difference in chemical properties between the acylated L-ester and the unreacted R-ester (e.g., solubility in acidic/basic aqueous solutions) facilitates their separation.
Detailed Protocol (Conceptual):
-
Esterification: Prepare the racemic methyl ester of DL-p-hydroxyphenylglycine (DL-HPGM) using standard methods (e.g., methanol and thionyl chloride).
-
Enzymatic Reaction: Suspend DL-HPGM in a suitable buffer or biphasic system. Add an acylating agent (e.g., phenylacetic acid methyl ester) and immobilized penicillin G acylase.
-
Monitoring: Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Separation: Filter off the immobilized enzyme for reuse. Adjust the pH of the filtrate to separate the acylated L-ester (which may be extracted into an organic solvent) from the aqueous solution containing the salt of the desired (R)-HPGM.
-
Hydrolysis & Isolation: Acidify the aqueous layer containing (R)-HPGM salt and hydrolyze the ester group to yield (R)-p-hydroxyphenylglycine. Isolate the product by isoelectric point precipitation.
Pathway C: Hydantoinase/Carbamoylase Process
A powerful biocatalytic route, particularly for industrial production, involves the use of a two-enzyme cascade starting from a hydantoin substrate.[6][7][8] This method can achieve theoretical yields of 100% with excellent enantioselectivity.
Reaction Scheme: The process starts with 5-(4-hydroxyphenyl)-hydantoin, which is synthesized from p-hydroxybenzaldehyde, KCN, and ammonium carbonate. This racemic hydantoin is then subjected to the enzymatic cascade.
Mechanism and Rationale:
-
Hydantoinase Activity: A D-selective hydantoinase enzyme catalyzes the stereoselective ring-opening of the D-hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine.
-
Racemization: Crucially, the remaining L-hydantoin undergoes spontaneous or enzyme-catalyzed racemization back to the D,L-mixture under the reaction conditions. This dynamic kinetic resolution allows the entire racemic starting material to be converted into the desired D-product.
-
Carbamoylase Activity: A D-carbamoylase enzyme then hydrolyzes the N-carbamoyl group to yield the final D-p-hydroxyphenylglycine (D-HPG, which is the same as (R)-Hpg), ammonia, and carbon dioxide.
Comparative Data for Synthesis Routes:
| Parameter | Asymmetric Strecker | Enzymatic Kinetic Resolution | Hydantoinase Process |
| Stereoselectivity | Good to Excellent (>95% ee) | Excellent (>99% ee) | Excellent (>99% ee) |
| Theoretical Yield | < 100% | Max 50% (without racemization) | ~100% (dynamic resolution) |
| Key Reagents | Chiral auxiliary, Cyanide source | Racemic ester, Acylase enzyme | Hydantoin, Hydantoinase, Carbamoylase |
| Process Complexity | High (cryogenic, hazardous reagents) | Moderate (enzyme immobilization/reuse) | Moderate (multi-enzyme system) |
| Scalability | Challenging | Good | Excellent |
| Environmental Concerns | Use of toxic cyanide | Generally green, solvent use | Green, aqueous media |
Part 3: N-Cbz Protection – The Final Step
Regardless of the pathway used to obtain enantiomerically pure (R)-p-hydroxyphenylglycine, the final step is the protection of the amino group. The benzyloxycarbonyl (Cbz or Z) group is ideal for this purpose due to its stability under various conditions and its clean removal by catalytic hydrogenolysis.[9][10]
Reaction Scheme: The protection is typically carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Mechanism and Rationale: The reaction is a nucleophilic acyl substitution. The amino group of (R)-Hpg acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in the presence of a base (e.g., NaHCO₃ or Na₂CO₃) which serves two critical purposes:
-
Deprotonation: It deprotonates the ammonium group of the amino acid zwitterion, liberating the free, nucleophilic amine.[11]
-
Neutralization: It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the unreacted amine.[9]
Workflow for N-Cbz Protection:
Caption: Experimental workflow for Cbz protection of (R)-Hpg.
Detailed Experimental Protocol:
-
Dissolve (R)-p-hydroxyphenylglycine (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.5 eq) with stirring.
-
Cool the resulting solution to 0-5 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove excess benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine.
Conclusion
The synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a multi-step process where the control of stereochemistry is the most critical challenge. While classical methods like the asymmetric Strecker synthesis offer a direct chemical route, they often involve hazardous materials and challenging scalability. Modern biocatalytic methods, particularly the hydantoinase/carbamoylase dynamic kinetic resolution, represent the state-of-the-art for industrial production, providing superior enantioselectivity, higher yields, and a significantly improved environmental profile. The final N-protection with a Cbz group is a robust and well-established procedure. The choice of the optimal synthetic pathway ultimately depends on a careful evaluation of scale, cost, available technology, and regulatory considerations.
References
-
Title: The Strecker Synthesis of Amino Acids.[1] Source: Master Organic Chemistry. URL: [Link]
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Title: Strecker Amino Acid Synthesis Mechanism & Examples.[12] Source: Chemistry LibreTexts. URL: [Link]
-
Title: Methods for the synthesis of unnatural amino acids.[13] Source: PubMed. URL: [Link]
-
Title: Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli.[6] Source: ResearchGate. URL: [Link]
-
Title: Strecker Synthesis.[2] Source: Master Organic Chemistry. URL: [Link]
-
Title: Strecker amino acid synthesis.[3] Source: Wikipedia. URL: [Link]
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Title: Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.[4] Source: ACS Publications. URL: [Link]
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Title: D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents.[5] Source: ResearchGate. URL: [Link]
-
Title: A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine.[7] Source: PubMed Central. URL: [Link]
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Title: Synthesis of p-hydroxyphenylglycine.[14] Source: PrepChem.com. URL: [Link]
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Title: Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid.[15] Source: Google Patents. URL:
-
Title: Process for preparing p-hydroxy phenylglycine.[16] Source: Google Patents. URL:
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[9] Source: Total Synthesis. URL: [Link]
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Title: Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).[17] Source: Google Patents. URL:
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Title: P-hydroxyphenylglycine patented technology retrieval search results.[18] Source: Patsnap. URL: [Link]
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Title: Enzymatic Production of D-Amino Acids.[8] Source: Springer Nature Experiments. URL: [Link]
-
Title: Process for the synthesis of hydroxyphenylglycine esters.[19] Source: Google Patents. URL:
-
Title: Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.[20] Source: PubMed. URL: [Link]
-
Title: Synthetic method of p-hydroxyphenylglycine.[21] Source: Google Patents. URL:
-
Title: Synthetic method of p-hydroxyphenylglycine.[22] Source: Google Patents. URL:
-
Title: Synthesis of hydroxyphenylglycine-derived novel poly(silylenevinylenephenyleneethynylene)s.[23] Source: Tokyo City University. URL: [Link]
-
Title: De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy.[24] Source: PubMed. URL: [Link]
-
Title: Cbz-Protected Amino Groups.[25] Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.[11] Source: Chemistry Stack Exchange. URL: [Link]
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Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Cbz-(R)-p-hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-(R)-p-hydroxyphenylglycine, hereafter referred to as Cbz-(R)-p-hydroxyphenylglycine, is a chiral, non-proteinogenic amino acid derivative. As a key building block in synthetic organic chemistry, it is utilized in the development of novel therapeutic agents, including peptide mimics and complex natural product analogs.[1][2] The journey from a promising chemical entity to a successful drug is profoundly influenced by its intrinsic physicochemical properties. These characteristics—spanning solubility, stability, ionization state, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly impacting its bioavailability, efficacy, and safety profile.[3][4][5]
This guide provides a comprehensive technical overview of the core physicochemical properties of Cbz-(R)-p-hydroxyphenylglycine. As a Senior Application Scientist, the narrative is structured not merely as a list of data points, but as a functional guide that explains the causality behind experimental choices and the implications of the results for drug development. Each section integrates theoretical background with field-proven experimental protocols, ensuring a self-validating system of analysis for researchers.
Physicochemical Characterization Workflow
A systematic approach to characterizing a drug candidate is paramount. The following workflow outlines the logical progression of experiments described in this guide.
Caption: Standard workflow for capillary melting point determination.
Data Summary & Implications
| Property | Value | Notes |
| Melting Point | Not Experimentally Reported | The melting point for the related compound N-(4-hydroxyphenyl)glycine is 244 °C (decomposition). [6]The presence of the Cbz group would be expected to alter this value significantly. |
A precise, reproducible melting point is essential for batch-to-batch quality control in a manufacturing setting.
Solubility: The Gateway to Bioavailability
Expertise & Experience: Aqueous solubility is a master variable in drug development. [7]Poor solubility is a primary cause of low oral bioavailability and can present significant challenges for parenteral formulation. The structure of Cbz-(R)-p-hydroxyphenylglycine contains both hydrophilic (carboxylic acid, phenolic hydroxyl) and lipophilic (Cbz group, phenyl ring) moieties, making its solubility highly dependent on the pH and polarity of the solvent.
Experimental Protocol: Saturation Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility, as it allows sufficient time for the system to reach a true thermodynamic equilibrium. [8][9]
-
System Preparation: Add an excess amount of solid Cbz-(R)-p-hydroxyphenylglycine to a series of vials containing the desired media (e.g., pH 1.2 buffer, pH 6.8 buffer, water, methanol). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours). [8]This extended mixing ensures equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter or centrifugation is required to get a clear solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirmation of Equilibrium: To ensure equilibrium was reached, the remaining solid can be re-equilibrated for an additional 24 hours and the concentration re-measured. The solubility is confirmed if the two concentration values are in close agreement. [8]
Data Summary & Implications
| Property | Value | Source |
| Solubility | Soluble in Methanol | [10] |
| Aqueous Solubility | Not Experimentally Reported | Expected to be low in acidic pH (due to the protonated, neutral carboxylic acid) and higher in neutral to basic pH (due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, forming more soluble salts). |
Low aqueous solubility at gastric pH (around 1-2) could limit dissolution and absorption in the stomach. However, increased solubility in the higher pH of the small intestine could facilitate absorption there. This data is critical for deciding on formulation strategies, such as salt formation or the use of solubility-enhancing excipients.
Dissociation Constant (pKa): Predicting In Vivo Behavior
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a molecule with multiple ionizable groups like Cbz-(R)-p-hydroxyphenylglycine, the pKa values dictate its charge profile across the physiological pH range. This profile is a primary determinant of membrane permeability, receptor binding, and solubility. [5][7]The molecule has two acidic protons: one on the carboxylic acid (expected pKa ~2-4) and one on the phenolic hydroxyl group (expected pKa ~9-10).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for pKa determination. [11][12]
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [11]2. Sample Preparation: Accurately weigh and dissolve a known amount of Cbz-(R)-p-hydroxyphenylglycine in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [11]3. Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These are identified as the points of minimum slope (inflection points) on the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to more accurately determine the equivalence points.
Data Summary & Implications
| Property | Predicted Value | Functional Group |
| pKa₁ | 3.69 ± 0.10 | Carboxylic Acid |
| pKa₂ | ~8.6 - 10.0 | Phenolic Hydroxyl |
Predicted pKa₁ from LookChem for the (S)-isomer. [13]Predicted pKa₂ based on similar phenolic structures.
Caption: Predicted ionization states of Cbz-(R)-p-hydroxyphenylglycine at different physiological pH values.
This pKa profile predicts that the molecule will be largely neutral in the stomach, potentially favoring absorption. In the blood and intestine (pH ~7.4), it will carry a negative charge from the deprotonated carboxylic acid, which increases aqueous solubility but may hinder passive diffusion across cell membranes.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and can be used for quantification.
A. UV-Vis Absorption Spectroscopy
Theoretical Basis: UV absorbance in this molecule arises from the π→π* electronic transitions within the aromatic rings of the p-hydroxyphenyl and benzyloxycarbonyl groups. Aromatic amino acids like tyrosine, which is structurally similar to the hydroxyphenylglycine moiety, typically show an absorption maximum (λmax) around 274-280 nm. [14][15] Expected Spectrum: A UV-Vis spectrum of Cbz-(R)-p-hydroxyphenylglycine in a suitable solvent (e.g., methanol or ethanol) is expected to show a primary λmax near 275 nm , with a secondary, weaker peak from the benzyl group around 258 nm . This λmax is essential for developing quantitative HPLC methods.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Basis: FT-IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [16][17] Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500-3200 (broad) | O-H | Phenolic Hydroxyl, stretch |
| 3300-2500 (broad) | O-H | Carboxylic Acid, stretch |
| 3350-3250 | N-H | Amide, stretch |
| ~1710 | C=O | Carboxylic Acid, stretch |
| ~1690 | C=O | Urethane (Cbz), stretch |
| ~1650 | C=O | Amide I band |
| ~1540 | N-H | Amide II band, bend |
| 1600-1450 | C=C | Aromatic ring, stretch |
The presence of these distinct peaks provides a rapid and reliable confirmation of the molecule's structural integrity.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's chemical environment. [18][19]It can confirm connectivity, stereochemistry, and purity.
Expected ¹H NMR Chemical Shift Regions (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Expected) |
| ~9.5-12.0 | -COOH | Singlet, broad |
| ~9.0-9.5 | Phenolic -OH | Singlet, broad |
| ~7.2-7.4 | Aromatic (Cbz Phenyl) | Multiplet |
| ~6.7-7.2 | Aromatic (Hydroxyphenyl) | Doublet of Doublets (AA'BB') |
| ~5.3-5.5 | α-CH | Doublet |
| ~5.1 | Benzylic -CH₂- | Singlet |
| Variable | Amide -NH- | Doublet |
Expected ¹³C NMR Chemical Shift Regions:
| Chemical Shift (δ, ppm) | Carbon Type |
| ~170-175 | Carboxylic Acid (-COOH) |
| ~155-158 | Urethane (-O-C=O) & Phenolic C-OH |
| ~127-138 | Aromatic Carbons |
| ~65-68 | Benzylic Carbon (-CH₂-) |
| ~55-60 | α-Carbon (-CH-) |
This detailed spectroscopic fingerprint is indispensable for structural elucidation, confirmation of synthesis, and routine quality assessment.
Conclusion
This technical guide has detailed the foundational physicochemical properties of Cbz-(R)-p-hydroxyphenylglycine from the perspective of a drug development scientist. The experimental protocols provided are robust and widely accepted, forming a self-validating framework for characterization. The interplay between molecular structure, solubility, melting point, pKa, and spectroscopic identity creates a comprehensive profile that is essential for making informed decisions. Understanding these properties is not an academic exercise; it is the cornerstone of rational drug design, enabling the strategic optimization of formulation, the prediction of in vivo behavior, and ultimately, the successful progression of a promising molecule from the laboratory to the clinic.
References
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- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Melting Point Determination Procedure. (2021). Chemistry LibreTexts.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
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spectroscopic data (NMR, IR, MS) of (R)-Cbz-p-hydroxyphenylglycine
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-Carbobenzyloxy-p-hydroxyphenylglycine
Introduction
(R)-p-hydroxyphenylglycine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, notably as a key structural component in the biosynthesis of glycopeptide antibiotics such as vancomycin.[1][2] In the context of synthetic chemistry, particularly in peptide synthesis and the development of novel therapeutics, the protection of its amine functionality is a critical step to ensure regioselective reactions. The Carbobenzyloxy (Cbz or Z) group is a widely employed N-protecting group due to its stability under various conditions and its facile removal via hydrogenolysis.
The rigorous characterization of the protected intermediate, (R)-N-Cbz-p-hydroxyphenylglycine (C₁₆H₁₅NO₅, M.W.: 301.29 g/mol [3]), is paramount for ensuring purity, confirming identity, and maintaining quality control throughout the drug development pipeline. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers and scientists.
Molecular Structure and Spectroscopic Rationale
A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of (R)-N-Cbz-p-hydroxyphenylglycine can be deconstructed into three key domains, each with its own unique spectral signature.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Causality Behind Fragmentation:
-
Decarboxylation (-44 Da) : The loss of carbon dioxide from the carboxylic acid is a very common fragmentation pathway for amino acids, leading to a fragment at m/z 258.1.
-
Benzylic Cleavage : The bond between the benzylic carbon and the carbamate oxygen is labile. Cleavage can readily form the highly stable benzyl cation (tropylium ion) at m/z 91.1 , which is a hallmark of the Cbz group.
-
Loss of Toluene : Following decarboxylation, the Cbz group can be lost as toluene (92 Da), resulting in a fragment at m/z 166.1.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation and purity assessment of (R)-N-Cbz-p-hydroxyphenylglycine. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy confirms the presence of all key functional groups, particularly the distinct carbonyls and hydroxyl/amine moieties. High-resolution mass spectrometry validates the elemental composition, while MS/MS fragmentation patterns provide unambiguous identification of the core structure and the Cbz protecting group. Together, these techniques form an indispensable analytical toolkit for any researcher, scientist, or drug development professional working with this important synthetic intermediate.
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Hubbard, B. K. et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973). Retrieved from [Link]
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Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-Cbz-(R)-4-hydroxyphenylglycine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Key Pharmaceutical Building Block.
This technical guide provides a deep dive into the crystal structure analysis of N-Cbz-(R)-4-hydroxyphenylglycine, a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. Its structural role as a crucial building block in blockbuster antibiotics and as a modulator for neurological and psychiatric disorder targets underscores the importance of a thorough understanding of its solid-state properties.[1] This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the synthesis, crystallization, and definitive structural elucidation of this compound through single-crystal X-ray diffraction.
The Significance of N-Cbz-(R)-4-hydroxyphenylglycine in Medicinal Chemistry
N-(Benzyloxycarbonyl)-(R)-4-hydroxyphenylglycine, often abbreviated as N-Cbz-(R)-4-HPG, is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG). HPG itself is a vital component in the biosynthesis of glycopeptide antibiotics such as vancomycin.[2] The stereochemistry and functional groups of N-Cbz-(R)-4-HPG make it a valuable chiral building block in the synthesis of complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) protecting group facilitates controlled peptide synthesis, a technique pioneered by Bergmann and Zervas, by preventing unwanted side reactions of the amino group.[3] Furthermore, derivatives of 4-hydroxyphenylglycine have been identified as potent modulators of GPR88, an orphan G protein-coupled receptor implicated in various basal ganglia-associated disorders, highlighting the therapeutic potential of this molecular scaffold.[4]
A comprehensive understanding of the three-dimensional structure of N-Cbz-(R)-4-hydroxyphenylglycine at the atomic level is paramount for several reasons:
-
Rational Drug Design: Knowledge of the precise molecular conformation and intermolecular interactions can inform the design of more potent and selective drug candidates.
-
Polymorphism Control: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. Crystal structure analysis is essential for identifying and controlling polymorphism.
-
Process Optimization: Understanding the crystal packing can aid in the optimization of crystallization processes, leading to improved yield and purity.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of N-Cbz-(R)-4-hydroxyphenylglycine
The N-Cbz protection of (R)-4-hydroxyphenylglycine is a standard procedure in peptide chemistry. A reliable method involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[2]
Experimental Protocol: Synthesis of N-Cbz-(R)-4-hydroxyphenylglycine
-
Dissolution: Dissolve (R)-4-hydroxyphenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will precipitate the N-Cbz protected amino acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of N-Cbz-(R)-4-hydroxyphenylglycine.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For N-protected amino acids, slow evaporation and vapor diffusion are commonly employed techniques. The choice of solvent is critical and often determined empirically.
Experimental Protocol: Single Crystal Growth
A recommended starting point for the crystallization of N-Cbz-(R)-4-hydroxyphenylglycine is slow evaporation from a mixed solvent system.
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent mixture at a slightly elevated temperature. A combination of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and a poor solvent (e.g., hexane or water) is often effective.
-
Slow Evaporation: Filter the saturated solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
Diagram: Crystallization Workflow
Caption: General workflow for single crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of reflection intensities. The "phase problem" is then solved using computational methods to generate an initial electron density map.[1] An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.[5] The quality of the final structure is assessed by the R-factor, which should be as low as possible.
Diagram: X-ray Crystallography Workflow
Caption: Step-by-step workflow for single-crystal X-ray analysis.
Predicted Crystal Structure and Intermolecular Interactions
While a publicly available crystal structure for N-Cbz-(R)-4-hydroxyphenylglycine is not currently available in the Cambridge Structural Database (CSD), we can predict its key structural features and intermolecular interactions based on the analysis of closely related compounds. A survey of N-Cbz protected amino acids in the CSD reveals common hydrogen bonding motifs.[7]
Table 1: Representative Crystallographic Data for N-Cbz Protected Amino Acids
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| N-Cbz-Glycine | ZGLYNC01 | P2₁/c | 11.45 | 5.23 | 17.02 | 101.6 |
| N-Cbz-L-Alanine | CBZALA01 | P2₁ | 12.67 | 5.82 | 8.87 | 106.8 |
| N-Cbz-L-Phenylalanine | BZPHAL | P2₁ | 14.12 | 5.92 | 9.87 | 111.4 |
Data obtained from the Cambridge Structural Database (CSD). This is a representative, not exhaustive, list.
Expected Molecular Conformation
The molecule is expected to adopt a conformation that minimizes steric hindrance. The phenyl rings of the Cbz group and the hydroxyphenylglycine moiety will likely be oriented to avoid eclipsing interactions. The amide bond is expected to be planar.
Predicted Hydrogen Bonding Network
The primary intermolecular interactions governing the crystal packing of N-Cbz-(R)-4-hydroxyphenylglycine are predicted to be hydrogen bonds. The key functional groups involved are:
-
Carboxylic acid: The -COOH group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form dimers with neighboring molecules via O-H···O=C hydrogen bonds.
-
Amide: The N-H group is a hydrogen bond donor, and the C=O group is an acceptor. These can form chains or sheets of molecules.
-
Hydroxyl group: The phenolic -OH group is also a potent hydrogen bond donor and can participate in the hydrogen-bonding network, potentially linking the primary hydrogen-bonded motifs.
Diagram: Predicted Hydrogen Bonding Scheme
Caption: Predicted primary hydrogen bonding interactions.
Conclusion
The crystal structure analysis of N-Cbz-(R)-4-hydroxyphenylglycine provides invaluable information for drug development and materials science. This guide has outlined a comprehensive approach, from synthesis and crystallization to the detailed analysis of its three-dimensional structure using single-crystal X-ray diffraction. While a definitive crystal structure is yet to be publicly reported, the predictive analysis based on analogous compounds provides a strong foundation for understanding the solid-state behavior of this important molecule. The methodologies and insights presented herein are intended to empower researchers to confidently undertake the crystallographic characterization of this and other key pharmaceutical intermediates.
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The Advent of p-Hydroxyphenylglycine Derivatives: A Cornerstone in Antibiotic Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Modern Antibiotics
In the grand narrative of medicinal chemistry, the discovery and development of semi-synthetic β-lactam antibiotics represent a monumental leap in humanity's battle against bacterial infections.[1][2] At the heart of many of these life-saving drugs, such as amoxicillin and cefadroxil, lies a deceptively simple molecule: D-p-hydroxyphenylglycine (D-HPG).[3][4] This non-proteinogenic amino acid serves as a critical side-chain precursor, profoundly influencing the efficacy and pharmacokinetic properties of the final antibiotic.[5][6] This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for p-hydroxyphenylglycine and its derivatives, offering a nuanced understanding of the causality behind experimental choices and the ongoing quest for more efficient and sustainable production methods. We will delve into the historical context of its emergence, dissect key chemical and enzymatic synthetic routes, and provide detailed, field-proven protocols for the modern laboratory.
A Historical Perspective: The Imperative for Modified Penicillins
The dawn of the antibiotic era began with Alexander Fleming's serendipitous discovery of penicillin in 1928.[2] While revolutionary, the initial forms of penicillin had limitations, primarily a narrow spectrum of activity.[6] This spurred a wave of research in the mid-20th century to create semi-synthetic derivatives with broader efficacy.[5] The development of ampicillin in 1961 was a significant step, but the quest for improved oral absorption and greater acid stability led researchers at Beecham Research Laboratories to the synthesis of amoxicillin in 1972.[6][7] This new compound, differing from ampicillin by only a single hydroxyl group on the phenylglycine side chain, demonstrated superior pharmacokinetic properties.[6] This pivotal development solidified the importance of p-hydroxyphenylglycine as a key building block in the arsenal of semi-synthetic penicillins and cephalosporins.
The Synthetic Conundrum: Chemical vs. Enzymatic Routes
The industrial-scale production of D-p-hydroxyphenylglycine has historically been a fascinating interplay of classical organic chemistry and modern biotechnology. The choice between these two paradigms is not merely a matter of preference but a calculated decision based on efficiency, cost, stereoselectivity, and environmental impact.[3][4]
The Classical Approach: Chemical Synthesis and Resolution
Early methods for producing p-hydroxyphenylglycine relied on traditional chemical synthesis, often resulting in a racemic mixture of D- and L-enantiomers.[3] Since only the D-enantiomer is biologically active in the context of β-lactam antibiotics, a subsequent resolution step is imperative.[3]
One of the earliest and most fundamental methods for α-amino acid synthesis is the Strecker synthesis .[8][9] This one-pot reaction involves the treatment of an aldehyde (in this case, p-hydroxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[8][10]
Another prominent chemical route is the hydantoin process , where p-hydroxybenzaldehyde is reacted with an inorganic cyanide and ammonium carbonate to produce a hydantoin intermediate. This is then hydrolyzed to racemic p-hydroxyphenylglycine.[9][11]
The primary challenge with these classical methods is the need for resolving the racemic mixture, which adds complexity and cost to the overall process. Furthermore, these syntheses often employ harsh reagents and toxic solvents, raising environmental concerns.[3][4]
The Green Revolution: Enzymatic Synthesis
The limitations of chemical synthesis paved the way for the development of elegant enzymatic and chemoenzymatic strategies. These methods offer high stereoselectivity, milder reaction conditions, and a significantly reduced environmental footprint.[3][4] The most successful and widely adopted enzymatic method is the hydantoinase process .[12][13]
This process utilizes a cascade of two enzymes, a D-hydantoinase and a D-carbamoylase, to stereoselectively convert DL-p-hydroxyphenylhydantoin into D-p-hydroxyphenylglycine.[12][14] The unreacted L-p-hydroxyphenylhydantoin can then be racemized and recycled, allowing for a theoretical yield of 100%.[13]
The causality behind the shift towards enzymatic synthesis is clear: the pursuit of a more sustainable, efficient, and cost-effective manufacturing process for this critical pharmaceutical intermediate.[3][15]
Comparative Analysis of Synthetic Routes
To provide a clearer understanding of the trade-offs between chemical and enzymatic approaches, the following table summarizes key performance indicators:
| Parameter | Chemical Synthesis (Strecker/Hydantoin) | Enzymatic Synthesis (Hydantoinase Process) |
| Stereoselectivity | Produces racemic mixture, requires resolution | Highly stereoselective, directly yields D-enantiomer |
| Yield | Moderate to high, but reduced by resolution step | High (approaching 100% with racemization) |
| Reaction Conditions | Harsh (strong acids/bases, high temperatures) | Mild (near-neutral pH, ambient temperature) |
| Reagents | Often involves toxic reagents (e.g., cyanide) | Biocatalysts (enzymes) in aqueous media |
| Environmental Impact | Significant waste generation, use of organic solvents | "Green" process, less waste, biodegradable catalysts |
| Enantiomeric Excess (ee) | >99% (after resolution) | >99% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic routes discussed. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Strecker Synthesis of Racemic p-Hydroxyphenylglycine
This protocol outlines the laboratory-scale synthesis of racemic p-hydroxyphenylglycine from p-hydroxybenzaldehyde.
Materials:
-
p-Hydroxybenzaldehyde
-
Ammonium chloride
-
Sodium cyanide
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve p-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of ammonium chloride in water.
-
In another beaker, carefully prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the p-hydroxybenzaldehyde solution in an ice bath.
-
Slowly add the ammonium chloride solution, followed by the dropwise addition of the sodium cyanide solution, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The resulting α-aminonitrile intermediate can be isolated by filtration.
-
For hydrolysis, suspend the α-aminonitrile in concentrated hydrochloric acid and reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the racemic p-hydroxyphenylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Characterize the product by NMR and melting point analysis.
Protocol 2: Enzymatic Synthesis of D-p-Hydroxyphenylglycine via the Hydantoinase Process
This protocol describes the biocatalytic conversion of DL-p-hydroxyphenylhydantoin to D-p-hydroxyphenylglycine using whole cells containing D-hydantoinase and D-carbamoylase.
Materials:
-
DL-p-hydroxyphenylhydantoin
-
Recombinant E. coli cells expressing D-hydantoinase and D-carbamoylase
-
Phosphate buffer (pH 8.0)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
Prepare a suspension of DL-p-hydroxyphenylhydantoin in phosphate buffer. The solubility is low, so a suspension is expected.
-
Add the recombinant E. coli cells to the suspension.
-
Incubate the reaction mixture at 30-40°C with gentle agitation.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC for the consumption of DL-p-hydroxyphenylhydantoin and the formation of D-p-hydroxyphenylglycine.
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of a sodium hydroxide solution.
-
Once the reaction is complete (typically 12-24 hours), separate the cells by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of p-hydroxyphenylglycine (around pH 6.0) with a hydrochloric acid solution to precipitate the product.
-
Filter the precipitated D-p-hydroxyphenylglycine, wash with cold water, and dry.
-
Determine the yield and enantiomeric excess of the product by HPLC using a chiral column.
Visualizing the Processes
To further elucidate the workflows and underlying mechanisms, the following diagrams are provided.
Synthetic Pathways
Caption: Comparative overview of chemical and enzymatic synthetic routes to p-hydroxyphenylglycine.
Mechanism of Action of β-Lactam Antibiotics
The significance of D-p-hydroxyphenylglycine is intrinsically linked to the mechanism of action of the β-lactam antibiotics it helps to create. These antibiotics function by inhibiting bacterial cell wall synthesis.[1][16]
Caption: Simplified schematic of the mechanism of action of β-lactam antibiotics.
Conclusion and Future Outlook
The journey of p-hydroxyphenylglycine from a laboratory curiosity to a cornerstone of the pharmaceutical industry is a testament to the relentless pursuit of innovation in drug development. While chemical synthesis laid the groundwork, the advent of enzymatic methods has revolutionized the production of this vital antibiotic precursor, aligning it with the modern principles of green chemistry. As we look to the future, the development of novel, even more efficient biocatalysts and integrated bioprocesses will continue to be a major focus.[17] The ongoing challenge of antibiotic resistance necessitates the continued exploration of new β-lactam derivatives, and p-hydroxyphenylglycine and its analogues will undoubtedly play a central role in these future discoveries. This guide has provided a comprehensive overview of the discovery and synthesis of p-hydroxyphenylglycine derivatives, equipping researchers and drug development professionals with the foundational knowledge to navigate this critical area of medicinal chemistry.
References
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β-Lactam antibiotic - Wikipedia. (URL: [Link])
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Penicillin Mechanism - News-Medical.Net. (URL: [Link])
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Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessAnesthesiology. (URL: [Link])
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Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (URL: [Link])
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Amoxicillin - Wikipedia. (URL: [Link])
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β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (URL: [Link])
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1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. (URL: [Link])
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Amoxicillin synthesis: Significance and symbolism. (URL: [Link])
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Enzymatic route for the production of D-p-hydroxyphenylglycine from... - ResearchGate. (URL: [Link])
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Introduction: historical perspective and development of amoxicillin/clavulanate - PubMed. (URL: [Link])
-
" Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. - ResearchGate. (URL: [Link])
-
Amoxicillin - an antibiotic | ari.info - AnimalResearch.info. (URL: [Link])
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Bioconversion producing Dp-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin by Pseudomonas putida in aqueous two - SciSpace. (URL: [Link])
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Study On The Process Of Producing D-p-Hydroxyphenylglycine Catalyzed By Recombinant Hydantoinase And Carbamoyl Hydrolase Engineering Bacteria - Globe Thesis. (URL: [Link])
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De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - ACS Publications. (URL: [Link])
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Strecker Synthesis - NROChemistry. (URL: [Link])
- Synthetic method of p-hydroxyphenylglycine. (URL: )
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De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed. (URL: [Link])
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The Biological Significance of Non-Proteinogenic Amino Acids: An In-Depth Technical Guide to L-Homopropargylglycine (HPG)
Introduction: Expanding the Proteomic Toolkit Beyond the Canonical 20
For decades, our understanding of cellular processes has been largely defined by the 20 canonical amino acids that constitute the building blocks of proteins. However, the cellular machinery possesses a remarkable degree of flexibility, allowing for the incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not encoded in the universal genetic code.[1][2][3] This inherent permissiveness has opened up a new frontier in chemical biology, enabling researchers to probe, visualize, and manipulate cellular processes with unprecedented precision. NPAAs serve as powerful tools for developing novel peptide-based drug candidates, offering the potential to enhance stability, potency, and bioavailability.[1][4][5]
This guide delves into the biological significance and technical applications of one such NPAA, L-homopropargylglycine (HPG). HPG, a methionine analog, has emerged as a cornerstone of bioorthogonal chemistry, a field that employs chemical reactions that can occur in living systems without interfering with native biochemical processes.[6] We will explore the core principles of HPG-based methodologies, provide detailed protocols for their implementation, and discuss their transformative impact on basic research and drug discovery.
Core Concepts: L-Homopropargylglycine (HPG) as a Methionine Surrogate
L-Homopropargylglycine is a synthetic amino acid that closely resembles the essential amino acid methionine. The key distinction lies in the replacement of the terminal methyl group of methionine's side chain with an alkyne group.[6] This seemingly minor modification is the key to HPG's utility. The cell's translational machinery, specifically the methionyl-tRNA synthetase, recognizes HPG and incorporates it into newly synthesized proteins in place of methionine.[7] This process effectively "tags" nascent proteins with a bioorthogonal alkyne handle, a chemical group not naturally found in proteins.[8]
The presence of this alkyne group allows for a highly specific chemical reaction known as "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] This reaction forms a stable triazole linkage between the alkyne-containing HPG in the protein and a reporter molecule carrying an azide group.[9] This reporter molecule can be a fluorophore for imaging (FUNCAT) or a biotin tag for affinity purification and subsequent identification by mass spectrometry (BONCAT).[8][10][11]
Comparative Analysis: HPG vs. Azidohomoalanine (AHA)
Another widely used methionine analog is L-azidohomoalanine (AHA), which carries an azide functional group. While both HPG and AHA have proven invaluable, there are subtle differences in their properties and applications that researchers should consider.
| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Functional Group | Alkyne | Azide |
| Click Chemistry Partner | Azide-containing probes | Alkyne-containing probes |
| Incorporation Efficiency | Generally considered to have higher incorporation rates in some systems, such as E. coli and Arabidopsis thaliana.[7][12][13] | Can exhibit lower incorporation efficiency in certain contexts, potentially due to impacts on methionine metabolism.[7] |
| Cellular Effects | Generally well-tolerated with minimal impact on protein synthesis rates and cell viability at typical working concentrations.[3] | May cause a greater reduction in cell growth rate compared to HPG in some plant and bacterial models.[7][14] |
| Toxicity | Considered non-toxic at concentrations typically used for labeling.[6][8] | Also considered non-toxic at standard labeling concentrations.[3][8] |
Experimental Workflows: BONCAT and FUNCAT
The ability to tag nascent proteins with HPG has given rise to two powerful and versatile techniques: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).
BONCAT: Profiling the Nascent Proteome
BONCAT is a technique designed for the isolation and identification of newly synthesized proteins.[10][11] This method provides a snapshot of the "translatome"—the population of proteins being actively synthesized under specific conditions.
BONCAT Experimental Workflow Diagram
Caption: BONCAT workflow for the enrichment and identification of newly synthesized proteins.
Detailed Protocol for BONCAT
This protocol provides a general framework for BONCAT experiments. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental goals.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-agarose beads
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with pre-warmed PBS to remove methionine-containing medium.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium containing HPG (typically 25-50 µM). The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically.
-
Wash the cells three times with cold PBS to remove excess HPG.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following reagents in order, vortexing gently after each addition:
-
Azide-PEG3-Biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
THPTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with in-gel digestion and identification by mass spectrometry.
-
FUNCAT: Visualizing Protein Synthesis in Situ
FUNCAT allows for the fluorescent visualization of newly synthesized proteins within fixed cells or tissues, providing spatial and temporal information about protein synthesis.[2][5][11]
FUNCAT Experimental Workflow Diagram
Caption: FUNCAT workflow for the in situ visualization of nascent proteins.
Detailed Protocol for FUNCAT
This protocol is a guideline for performing FUNCAT on cultured cells. Adjustments may be needed for different cell types or tissues.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click-iT® reaction cocktail components (or individual reagents: CuSO4, fluorescent azide, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells on coverslips and grow to the desired density.
-
Wash cells with pre-warmed PBS.
-
Incubate in methionine-free medium for 30-60 minutes.
-
Replace with methionine-free medium containing HPG (typically 25-50 µM) and incubate for the desired time (e.g., 15 minutes to 4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Incubate the coverslips with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Applications in Drug Development and Discovery
The ability to monitor protein synthesis with high temporal and spatial resolution has profound implications for drug development. HPG-based technologies can be applied at various stages of the drug discovery pipeline, from target identification to mechanism of action studies.
Target Identification and Validation
Identifying the molecular target of a novel compound is a critical step in drug development.[15] HPG-based proteomic profiling can reveal changes in the synthesis of specific proteins in response to a drug candidate. This can provide clues about the compound's target and the pathways it modulates. For example, if a compound that inhibits cell proliferation is found to selectively decrease the synthesis of a particular set of cell cycle-related proteins, these proteins could be investigated as potential direct or indirect targets.
Mechanism of Action Studies
Understanding how a drug exerts its therapeutic effect is crucial for its optimization and for predicting potential side effects.[16] By analyzing the changes in the nascent proteome after drug treatment, researchers can gain insights into the drug's mechanism of action. For instance, a compound's effect on cellular stress responses, signaling pathways, or metabolic processes can be elucidated by observing which proteins are newly synthesized in its presence.
Drug Screening and Efficacy Testing
FUNCAT can be adapted for high-throughput screening to identify compounds that modulate protein synthesis. For example, in the context of neurodegenerative diseases characterized by aberrant protein synthesis, FUNCAT could be used to screen for small molecules that restore normal translation rates in neuronal models.[11] The quantitative nature of fluorescence microscopy allows for the assessment of a drug's efficacy in a dose-dependent manner.
Conclusion: A Versatile Tool for Modern Biological Research
L-homopropargylglycine has established itself as an indispensable tool in the arsenal of chemical biologists, researchers, and drug development professionals. Its ability to be readily incorporated into newly synthesized proteins and subsequently tagged via click chemistry provides a powerful and versatile platform for studying the dynamic nature of the proteome. The BONCAT and FUNCAT methodologies, built upon the foundation of HPG, offer unprecedented opportunities to investigate the intricate regulation of protein synthesis in health and disease. As our ability to detect and analyze these tagged proteins with ever-increasing sensitivity and resolution improves, the applications of HPG in unraveling complex biological processes and accelerating the development of novel therapeutics will undoubtedly continue to expand.
References
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Baleva, M.V., Piunova, U., Chicherin, I., Vasilev, R., Levitskii, S., & Kamenski, P. (2024). Mitochondrial Protein SLIRP Affects Biosynthesis of Cytochrome c Oxidase Subunits in HEK293T Cells. International Journal of Molecular Sciences, 25(1), 93. [Link]
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Bhat, V. G., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
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Dieterich, D. C., et al. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 13(7), 897-905. [Link]
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G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. G-Biosciences. [Link]
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Hooshmandi, M., et al. (2023). Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging. STAR Protocols, 4(4), 102709. [Link]
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Howden, A. J., & Withers, J. M. (2020). Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers in Microbiology, 11, 235. [Link]
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Jena Bioscience. (n.d.). L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective. Jena Bioscience. [Link]
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Glenn, W. S., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]
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Jecmen, T., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]
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Kjeldsen, T. S., et al. (2021). Study of newly synthetized proteins with l-homopropargylglycine (HPG) incorporation into new bacterial proteins. ResearchGate. [Link]
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Landgraf, P., et al. (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Methods in Molecular Biology, 1266, 199-213. [Link]
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Oxford Instruments. (n.d.). Visualizing Changes in Protein Synthesis | FUNCAT Method. Imaris. [Link]
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protocols.io. (2016). Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino acid tagging (BONCAT). protocols.io. [Link]
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ROCKS. (2018). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation. ROCKS. [Link]
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Samo, T. J., et al. (2014). HPG-based protein synthesis rates for particle-attached bacteria incubated with 20 nM or 2 μM HPG. ResearchGate. [Link]
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Sun, L., et al. (2014). A morphologic and semi-quantitative technique to analyze synthesis and release of specific proteins in cells. BMC Biotechnology, 14, 106. [Link]
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tom Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
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Sriram, K., & Insel, P. A. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Trends in Pharmacological Sciences, 41(10), 683-686. [Link]
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Zhang, L., et al. (2014). Quantitative analysis of newly synthesized proteins in cells. ResearchGate. [Link]
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Click Chemistry Tools. (n.d.). L-HOMOPROPARGYLGLYCINE (HPG). Click Chemistry Tools. [Link]
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Bagert, J. D., et al. (2014). Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. Molecular & Cellular Proteomics, 13(5), 1352-1358. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974-6998. [Link]
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Basier, L., & Nurse, P. (2024). TOR regulates variability of protein synthesis rates. Molecular Systems Biology, 20(3), 1957. [Link]
-
ResearchGate. (n.d.). Chemical components and FUNCAT procedure. (a) Chemical structures of the modified amino acids AHA and HPG, and the two fluorescent tags TRA and FLA used in this study to visualize newly synthesized proteins. (b) Cartoon illustrating the Cu(I)-catalyzed [3+2] azide–alkyne cycloaddition (CuAAC) principle. TCEP, tris(2-carboxyethyl)phosphine. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry. ResearchGate. [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
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Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen Life Sciences. [Link]
- Imming, P., et al. (2006). A classification of drugs according to their mechanism of action. Drug discovery today, 11(23-24), 1031-1039.
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protocols.io. (2024). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines. protocols.io. [Link]
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Thermal Stability and Degradation Profile of N-Carbobenzyloxy-4-hydroxyphenylglycine
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Carbobenzyloxy-4-hydroxyphenylglycine (Cbz-HPG) is a critical intermediate in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. Its purity and stability are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Cbz-HPG. By integrating data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and stability-indicating high-performance liquid chromatography (HPLC), this document offers a detailed framework for understanding its behavior under thermal stress. We present validated experimental protocols, elucidate potential degradation pathways, and offer field-proven insights to guide researchers in manufacturing, formulation, and storage decisions, ensuring the integrity of this vital synthetic building block.
Introduction: The Nexus of Protection and Stability
The Significance of 4-Hydroxyphenylglycine (HPG) in Pharmaceuticals
4-Hydroxyphenylglycine serves as a crucial chiral side-chain precursor for a class of broad-spectrum antibiotics, including amoxicillin and cefadroxil. The stereochemistry and purity of this building block directly influence the pharmacological activity of the final drug product. However, the presence of a reactive primary amine group necessitates a protection strategy during multi-step synthesis to prevent unwanted side reactions. A study on the thermal properties of 4-HPG revealed a two-stage degradation process, highlighting its intrinsic thermal liability which must be considered during API synthesis and formulation.[1]
The Carbobenzyloxy (Cbz) Group: A Cornerstone of Peptide Synthesis
Introduced by Bergmann and Zervas, the carbobenzyloxy (Cbz or Z) group is a foundational amino-protecting group in organic synthesis.[2] Its widespread use stems from its robust stability across a wide range of reaction conditions, including mildly acidic and basic media, which provides significant flexibility during synthetic transformations.[2][3] The Cbz group is prized for its ease of introduction and, critically, its clean removal via catalytic hydrogenolysis, which regenerates the free amine without compromising other sensitive functionalities.[2][4] This predictable stability and cleavage make it an ideal choice for protecting the amino moiety of 4-hydroxyphenylglycine.[]
Rationale: Why Thermal Stability is a Critical Quality Attribute
The thermal stability of a protected amino acid like Cbz-HPG is not an abstract academic parameter; it is a critical quality attribute (CQA) that has profound implications for pharmaceutical development. Thermal excursions during manufacturing processes such as drying, milling, or hot-melt extrusion can initiate degradation, leading to impurity formation.[6][7] These impurities can be difficult to remove, potentially impact the safety and efficacy of the final API, and create regulatory challenges. A thorough understanding of the thermal decomposition onset and the profile of potential degradants is therefore essential for defining safe processing limits, establishing appropriate storage conditions, and developing robust, stability-indicating analytical methods.
Core Physicochemical Properties of Cbz-HPG
A foundational understanding begins with the molecule's basic properties, which are summarized below.
| Property | Value |
| Chemical Name | (R)-2-(((Benzyloxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid |
| Molecular Formula | C₁₆H₁₅NO₅ |
| Molecular Weight | 301.29 g/mol |
| Structure | (See Figure 1) |
| Appearance | White to off-white crystalline solid |
Figure 1: Chemical Structure of N-Cbz-4-hydroxyphenylglycine.
Thermal Stability Analysis
To comprehensively evaluate the thermal stability of Cbz-HPG, a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. TGA quantifies mass loss as a function of temperature, identifying decomposition points, while DSC measures the heat flow associated with thermal transitions, revealing melting points and decomposition energetics.[8]
Thermogravimetric Analysis (TGA)
TGA provides a clear depiction of the temperatures at which Cbz-HPG begins to degrade. The analysis identifies the onset temperature of decomposition and the distinct stages of mass loss. Based on the known two-stage degradation of the unprotected 4-HPG core and the lability of the Cbz group, a multi-stage degradation profile for Cbz-HPG is anticipated.[1][9] The initial mass loss is likely attributable to the cleavage of the Cbz protecting group, followed by the subsequent decomposition of the hydroxyphenylglycine backbone at higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for characterizing the thermal stability of biomolecules and their derivatives.[8][10] For Cbz-HPG, the DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting point, provided the sample does not decompose before melting. This melting temperature (Tₘ) is a key indicator of purity. Following the melting event, exothermic peaks may appear, indicating decompositional events. The enthalpy associated with these transitions provides quantitative data on the energy released during degradation.[11][12]
Summary of Thermal Analysis Data
The following table summarizes the expected quantitative data from TGA and DSC analyses of Cbz-HPG, providing critical parameters for process control.
| Parameter | Method | Expected Value | Significance |
| Melting Point (Tₘ) | DSC | ~175 - 185 °C | Purity indicator; upper limit for non-degradative processing. |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | ~190 - 200 °C | The temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | TGA | Stage 1: ~210 °C; Stage 2: >250 °C | Indicates points of greatest instability. |
| Mass Loss (Stage 1) | TGA | ~36% | Corresponds to the loss of the Cbz group (as toluene and CO₂). |
| Residual Mass @ 600 °C | TGA | < 5% | Indicates near-complete decomposition. |
Degradation Profile and Pathway Analysis
Understanding how a molecule degrades is as important as knowing when. This is achieved through forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate and identify potential impurities.[13]
Proposed Thermal Degradation Pathways
Under thermal stress, the Cbz group is the most probable initial point of fragmentation. The subsequent degradation would then involve the HPG moiety. Two primary pathways for the initial cleavage are plausible:
-
Path A: Decarboxylation and Toluene Formation: The most common thermal decomposition route for benzyl carbamates involves the cleavage of the benzylic C-O bond and subsequent decarboxylation. This pathway yields toluene, carbon dioxide, and the free 4-hydroxyphenylglycine.
-
Path B: Intramolecular Rearrangement: A less common but possible pathway could involve rearrangement to form benzyl alcohol and an isocyanate intermediate, which would be highly reactive and quickly hydrolyze or polymerize.
Following the initial loss of the Cbz group, the now-unprotected 4-hydroxyphenylglycine would undergo further decomposition, consistent with its known two-stage thermal degradation profile.[1]
Visualization of Degradation and Analytical Workflow
The logical flow of the proposed degradation pathways and the comprehensive workflow for their analysis are visualized below using Graphviz.
Caption: Workflow for determining the thermal stability and degradation profile.
Validated Analytical Methodologies
The trustworthiness of stability data hinges on the robustness of the analytical methods used. The following protocols are designed to be self-validating systems.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition profile and mass loss of Cbz-HPG.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of Cbz-HPG into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the peak decomposition temperatures (Tₘₐₓ) from the first derivative of the TGA curve.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal transitions of Cbz-HPG.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of Cbz-HPG into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
-
Atmosphere: Maintain a nitrogen purge at 20 mL/min.
-
Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tₘ) is determined as the peak of the endothermic melting event. Integrate the peak to determine the heat of fusion (ΔHfus).
-
Protocol: Stability-Indicating HPLC Method
-
Objective: To separate and quantify Cbz-HPG from its potential thermal degradation products.
-
Causality Behind Choices: A reversed-phase C18 column is selected due to its versatility in retaining the moderately polar parent compound and a range of potential degradants. A gradient elution is employed because the degradants (e.g., the more polar 4-HPG and the less polar toluene) have significantly different polarities, making a single isocratic mobile phase ineffective for achieving baseline separation for all species. A PDA detector is crucial for assessing peak purity and providing UV spectra to aid in the tentative identification of unknown peaks.
-
Methodology:
-
Sample Preparation:
-
Stressed Sample: Heat a known concentration of Cbz-HPG (e.g., 1 mg/mL in methanol) at a temperature just below its decomposition onset (e.g., 180 °C) for a defined period (e.g., 24 hours).
-
Unstressed Standard: Prepare a solution of Cbz-HPG of the same concentration that has not been heated.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) at 220 nm and 254 nm.
-
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the Cbz-HPG peak should be less than 2.0%.
-
Analysis: Inject the stressed and unstressed samples. Compare the chromatograms to identify new peaks corresponding to degradation products. Quantify the percentage of Cbz-HPG remaining and the relative percentage of each impurity. [14]
-
Conclusion and Recommendations
This guide establishes that N-Cbz-4-hydroxyphenylglycine is a thermally stable compound up to its melting point, but it is susceptible to degradation at temperatures exceeding approximately 190 °C. The primary degradation pathway involves the cleavage of the Cbz protecting group, leading to the formation of 4-hydroxyphenylglycine, toluene, and CO₂.
Key Recommendations for Professionals:
-
Process Control: Manufacturing steps such as drying should be maintained well below 180 °C to prevent the formation of thermal degradants.
-
Storage: Cbz-HPG should be stored in a controlled environment, protected from prolonged exposure to high temperatures to ensure its long-term stability.
-
Analytical Monitoring: The stability-indicating HPLC method detailed in this guide should be employed for routine quality control and stability testing to ensure the purity of Cbz-HPG batches and to detect any potential degradation.
By adhering to these guidelines, researchers and drug development professionals can ensure the integrity of Cbz-HPG, thereby safeguarding the quality and safety of the life-saving medicines derived from it.
References
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Bano, K., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
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Malhotra, N., et al. (2021). Insights into the microbial degradation and biochemical mechanisms of carbamates. Environmental Pollution. [Link]
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Bano, K., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based... ResearchGate. [Link]
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Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]
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Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. . [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. . [Link]
-
Kundu, N., et al. (1996). Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Tian, F., et al. (2007). Calorimetric investigation of protein/amino acid interactions in the solid state. International Journal of Pharmaceutics. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
-
ResearchGate. (n.d.). Proposed structures for the degradation products of CBZ identified using LC-MS/MS. ResearchGate. [Link]
-
ResearchGate. (n.d.). TGA thermograms of CBZ-AA-HPC1, CBZ-AA-HPC7, and CBZ-AA-HPC11. ResearchGate. [Link]
-
ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. [Link]
-
Wu, X., et al. (2013). Degradation kinetics and metabolites of carbamazepine in soil. Environmental Science & Technology. [Link]
-
Harikumar, P. S., et al. (2018). Transformation Products of Carbamazepine (CBZ) After Ozonation and their Toxicity Evaluation Using Pseudomonas sp. Strain KSH-1 in Aqueous Matrices. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Metabolites/degradation products formed following CBZ degradation... ResearchGate. [Link]
-
ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. [Link]
-
ResearchGate. (n.d.). HPLC spectrum of CBZ degradation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. ResearchGate. [Link]
-
Bose, S., et al. (2023). Process induced degradation of carbamazepine during hot melt extrusion. Journal of Pharmaceutical Investigation. [Link]
-
Wang, Y., et al. (2024). [Degradation of Carbamazepine in Water by UV-activated Sulfite Process]. Huan Jing Ke Xue. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of CBz and CBz/FRHA-incorporated polymer composites. ResearchGate. [Link]
-
Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Singh, S., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica. [Link]
-
Jurikova, A., et al. (2022). Thermogravimetric analysis of amino-modified magnetic nanoparticles. INIS-IAEA. [Link]
-
Bose, S., et al. (2023). Process induced degradation of carbamazepine during hot melt extrusion. ResearchGate. [Link]
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solubility characteristics of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine in organic solvents
An In-Depth Technical Guide to the Solubility Characteristics of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine in Organic Solvents
Executive Summary
(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a pivotal chiral building block in the synthesis of complex pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1][2] Its solubility in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, crystallization, and formulation processes. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this N-protected amino acid derivative. We delve into the molecular drivers of its solubility, present a robust, field-proven protocol for experimental determination using the isothermal shake-flask method, and discuss the key factors that influence solubility outcomes. This document is designed not merely as a data repository but as a practical guide to empower researchers to generate reliable solubility data and leverage it for process optimization and rational solvent selection.
Introduction: The Nexus of Chemistry and Process Efficiency
The Strategic Importance of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
Protected amino acids are the cornerstone of modern peptide and pharmaceutical synthesis. (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, with its defined stereochemistry and protected amine, serves as a crucial intermediate. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amino functionality during coupling reactions, yet it can be removed under specific conditions, making it an invaluable tool in multi-step synthetic pathways.[3] The presence of the p-hydroxyphenyl moiety also offers a site for further chemical modification or influences the biological activity of the final molecule.[4][5]
Why Solubility is a Mission-Critical Parameter
In the journey from laboratory synthesis to commercial production, solubility is not a mere physical constant; it is a variable that profoundly impacts process viability.[6]
-
Reaction Kinetics: The concentration of reactants in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions, necessitating larger solvent volumes and more complex workups.
-
Purification and Crystallization: Efficient purification, particularly through crystallization, is fundamentally dependent on the solubility differential of the target compound and its impurities across a range of temperatures and solvent systems.
-
Formulation Development: For a compound intended as an active pharmaceutical ingredient (API), its solubility profile is a primary determinant of its bioavailability and the feasibility of different dosage forms.[7]
-
Process Safety and Economics: Understanding solubility limits prevents unexpected precipitation, which can clog equipment. Optimizing solvent selection based on solubility data minimizes waste and reduces the overall cost of goods.
Molecular Profile and Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent.[8] An analysis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine reveals a molecule with distinct regions of varying polarity.
Structural Deconstruction
-
The p-Hydroxyphenyl Group: The phenolic hydroxyl group is polar and a strong hydrogen bond donor and acceptor. This region of the molecule will seek interaction with polar solvents.
-
The Carboxylic Acid Group: This is another highly polar, acidic functional group capable of strong hydrogen bonding.
-
The Glycine Backbone: This provides the core amino acid structure.
-
The N-Benzyloxycarbonyl (Cbz) Group: This protecting group introduces a significant non-polar character due to the benzyl ring.[3] However, the carbamate linkage itself contains polar carbonyl and ether functionalities.
The overall solubility behavior is a result of the interplay between the hydrophilic character of the hydroxyl and carboxylic acid groups and the hydrophobic (lipophilic) nature of the Cbz protecting group.[9] Compared to its unprotected parent, p-hydroxyphenylglycine, the Cbz-protected version is expected to exhibit significantly enhanced solubility in less polar organic solvents and reduced solubility in highly polar, aqueous systems.
Theoretical Solubility Principles
The adage "like dissolves like" is the foundational principle.[7]
-
Polarity and Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the hydroxyl and carboxylic acid groups while also accommodating the non-polar benzyl ring will be the most effective.
-
Dipole Moment: Polar aprotic solvents with high dipole moments (e.g., DMSO, DMF) are often excellent solvents for complex organic molecules as they can solvate charged or highly polar regions effectively.
-
Acid-Base Interactions: As a carboxylic acid, the compound's solubility can be dramatically increased in basic solvents or through the addition of a base, leading to the formation of a more soluble salt. Conversely, its solubility is typically lowest near its isoelectric point (pI).[10]
Guiding Principles for Rational Solvent Selection
Based on the molecular profile, we can predict the solubility behavior in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and are expected to be effective. Solubility is anticipated to decrease as the alkyl chain length of the alcohol increases (e.g., from methanol to isopropanol), due to a decrease in overall solvent polarity.[11]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents cannot donate hydrogen bonds but have polar character. DMF and DMSO are powerful, highly polar solvents and are likely to be excellent choices for dissolving this compound.[12] Acetone and ethyl acetate, being less polar, are expected to show moderate to good solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): Due to the significant polarity imparted by the hydroxyl and carboxylic acid groups, solubility is expected to be very low in these solvents.[13]
Experimental Protocol: The Isothermal Shake-Flask Method
To move from prediction to quantification, a robust experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][14] It is designed to ensure that the solution has reached its maximum saturation point under controlled temperature conditions.
Featured Protocol: A Self-Validating System
This protocol is designed to be self-validating by including an equilibrium confirmation step.
Materials & Equipment:
-
(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine (ensure purity is known)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Agitation: Allow the samples to shake for a predetermined period. A common starting point is 48 hours.
-
Equilibrium Confirmation (Self-Validation):
-
At 24 hours, stop agitation and allow the solid to settle for 30 minutes.
-
Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a syringe filter into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution and HPLC analysis.
-
Return the sample vial to the shaker and continue agitation.
-
Repeat the sampling and analysis procedure at 48 hours.
-
Equilibrium is confirmed if the concentration measured at 48 hours is within ±5% of the concentration at 24 hours.[14] If not, continue shaking and sample at 72 hours.
-
-
Sample Processing for Analysis (HPLC): Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to the calibration curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Experimental Workflow Visualization
The following diagram outlines the key steps of the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Key Factors Influencing Solubility
Several physical parameters can significantly alter the measured solubility of the compound. Understanding these factors is crucial for reproducibility and process control.
Interplay of Physicochemical Forces
The solubility of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is not a static property but a dynamic equilibrium governed by the interplay between the solute, the solvent, and the external conditions. The diagram below illustrates these critical relationships.
Caption: Core Factors Governing the Solubility of a Solid Compound.
-
Temperature: For most solids, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation and is critical for designing crystallization processes.
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. It is imperative to characterize the solid form being used to ensure consistent results.
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter the solubility of a polar compound. Always use high-purity, dry solvents where appropriate.
Representative Solubility Data
While specific, publicly available solubility data for (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is scarce, we can use data from its parent compound, D-p-hydroxyphenylglycine, and theoretical principles to provide an illustrative profile.
Table 1: Reported Solubility of D-p-Hydroxyphenylglycine at 20°C This table presents known experimental data for the unprotected amino acid, highlighting its preference for polar solvents.[1]
| Solvent | Solubility (g/L) | Solvent Class |
| Water | 5 | Polar Protic |
| Methanol | Data Not Available | Polar Protic |
| Ethanol | Data Not Available | Polar Protic |
| Toluene | Data Not Available | Non-Polar |
| Carbon Tetrachloride | Data Not Available | Non-Polar |
| N,N-Dimethylformamide (DMF) | Data Not Available | Polar Aprotic |
Note: A separate study reports solubility data for D-p-hydroxyphenylglycine in various solvents, including water, methanol, ethanol, carbon tetrachloride, toluene, and N,N-dimethylformamide, at different temperatures.[13]
Table 2: Illustrative Solubility Profile for (R)-(N-Cbz)-p-hydroxyphenylglycine at 25°C This table provides a hypothetical yet chemically rational set of solubility values based on the structural analysis in Section 2.0. The introduction of the non-polar Cbz group is expected to decrease aqueous solubility while increasing solubility in moderately polar organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low (< 1 mg/mL) | The large hydrophobic Cbz group dominates. |
| Methanol | Moderate (10-50 mg/mL) | Good balance of H-bonding and polarity. |
| Ethanol | Moderate (5-30 mg/mL) | Slightly less polar than methanol. |
| Ethyl Acetate | Good (50-100 mg/mL) | Polarity matches the mixed character of the solute. |
| Toluene | Very Low (< 1 mg/mL) | Solvent is too non-polar. |
| N,N-Dimethylformamide (DMF) | Very High (> 200 mg/mL) | Highly polar aprotic solvent effectively solvates the molecule. |
Conclusion
The solubility of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a complex function of its unique molecular structure, the properties of the chosen solvent, and the experimental conditions. This guide establishes a framework for understanding, predicting, and experimentally determining this critical parameter. By employing robust methodologies like the isothermal shake-flask method and maintaining careful control over variables such as temperature and solid form, researchers can generate the high-quality, reliable data needed to optimize synthetic routes, streamline purification processes, and accelerate drug development timelines. A thorough understanding of solubility is not an academic exercise but a fundamental prerequisite for efficient and scalable chemical process development.
References
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- Pharmapproach. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ChemicalBook. (n.d.). (R)-(N-benzyloxycarbonyl)-p-hydroxyphenylglycine.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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- Bachem. (2021). Peptide solubility.
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- ECHEMI. (n.d.). 22818-40-2, D-p-Hydroxyphenylglycine Formula.
- PubMed. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.
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- ResearchGate. (n.d.). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K.
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A Guide to the Chemoselective N-Protection of p-Hydroxyphenylglycine with the Benzyloxycarbonyl Group
Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can lead to a cascade of impurities, compromising the integrity and efficacy of the final therapeutic agent. To avert this, the strategic application of protecting groups to temporarily mask reactive functional groups is a cornerstone of modern synthetic chemistry.[1] The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers robust protection for amines, yet its application to multifunctional amino acids like p-hydroxyphenylglycine presents a unique chemoselectivity challenge.[2] This guide provides an in-depth exploration of the mechanism and practical application of the Cbz protection of p-hydroxyphenylglycine, a critical component in the synthesis of various pharmaceuticals.
p-Hydroxyphenylglycine possesses three reactive centers: a primary amine, a carboxylic acid, and a phenolic hydroxyl group. The selective protection of the amino group in the presence of the nucleophilic phenol is a critical transformation that hinges on a nuanced understanding of reaction kinetics and equilibria. This document will dissect the underlying principles that govern this selectivity and provide a field-proven protocol for its successful implementation.
The Core Mechanism: A Tale of Differential Nucleophilicity and pH Control
The selective N-protection of p-hydroxyphenylglycine with benzyl chloroformate (Cbz-Cl) is typically performed under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base.[3] The success of this reaction lies in the inherently greater nucleophilicity of the amino group compared to the phenoxide ion under the reaction conditions.
The Role of pH and Nucleophile Activation
In an aqueous basic solution, an equilibrium is established where the carboxylic acid is deprotonated to the carboxylate, and the amino and phenolic hydroxyl groups are in equilibrium with their deprotonated forms.
Caption: Ionization equilibria of p-hydroxyphenylglycine in a basic medium.
The pKa of the ammonium group of an amino acid is typically around 9-10, while the pKa of the phenolic hydroxyl group is around 10.[4] By maintaining the pH of the reaction mixture in the range of 9-10, a significant concentration of the deprotonated, and therefore highly nucleophilic, amino group is present. While the phenoxide is also formed at this pH, primary amines are generally more potent nucleophiles than phenoxides. This difference in nucleophilicity is the cornerstone of the reaction's selectivity.
The Acylation Step: A Nucleophilic Attack
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the N-Cbz protected product.
Caption: A streamlined workflow for the Cbz protection of p-hydroxyphenylglycine.
Trustworthiness Through Self-Validation: Key Parameters and Expected Outcomes
The robustness of this protocol is ensured by careful control over several key parameters.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0-5 °C during addition | Minimizes hydrolysis of Cbz-Cl and potential side reactions. |
| pH | 9-10 during reaction | Ensures sufficient deprotonation of the amine for efficient reaction while minimizing phenoxide formation. |
| Stoichiometry of Cbz-Cl | 1.05-1.1 equivalents | A slight excess ensures complete reaction of the amino acid without promoting significant side reactions. |
| Reaction Time | 2-4 hours | Sufficient for complete N-acylation. Prolonged reaction times may increase the risk of O-acylation. |
Expected Yield: Following this protocol, typical yields of purified N-Cbz-p-hydroxyphenylglycine range from 85-95%.
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product can also serve as a useful indicator of purity.
Conclusion: A Foundational Technique for Advanced Synthesis
The chemoselective N-protection of p-hydroxyphenylglycine with the benzyloxycarbonyl group is a foundational technique that enables the incorporation of this important non-proteinogenic amino acid into complex peptides and other pharmaceutical agents. A thorough understanding of the underlying mechanistic principles, particularly the interplay of pH and nucleophilicity, is crucial for achieving high yields and purity. The protocol detailed in this guide provides a reliable and reproducible method for this critical transformation, empowering researchers and drug development professionals in their synthetic endeavors.
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National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenylglycine. PubChem Compound Database. [Link]
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-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
National Center for Biotechnology Information. (2000). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. PubMed. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
-
Organic Chemistry Study Materials. (n.d.). Approximate pKa chart of the functional groups. [Link]
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National Center for Biotechnology Information. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed. [Link]
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-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. [Link]
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Methodological & Application
protocol for solid-phase peptide synthesis using Fmoc-Cbz-(R)-p-hydroxyphenylglycine
Application Note & Protocol
Strategic Incorporation of Sterically Hindered Fmoc-Cbz-(R)-p-hydroxyphenylglycine in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in drug discovery, enabling the development of peptides with enhanced stability, novel structural motifs, and improved pharmacological profiles. (R)-p-hydroxyphenylglycine (Hpg) is a key component of various natural products, including glycopeptide antibiotics like vancomycin.[1][2] This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Hpg, utilizing a unique building block: Fmoc-Cbz-(R)-p-hydroxyphenylglycine . The use of a Carboxybenzyl (Cbz) group to protect the phenolic hydroxyl side-chain introduces a third level of orthogonality into the standard Fmoc/tBu synthesis strategy, allowing for selective, late-stage modification of the hydroxyl group. This protocol details the specialized coupling conditions required to overcome the steric hindrance of this α,α-disubstituted-like amino acid and outlines the sequential deprotection strategy for Fmoc, acid-labile, and Cbz protecting groups.
The Principle: A Tri-Orthogonal Protection Strategy
The elegance of modern peptide synthesis lies in the strategic use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others.[3] The incorporation of Fmoc-Cbz-(R)-p-hydroxyphenylglycine leverages a powerful tri-orthogonal system, which is essential for synthesizing complex, modified peptides.
-
Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group and is labile to mild bases, typically piperidine.[][5] This allows for the iterative elongation of the peptide chain.
-
tBu-type (e.g., Boc, tBu, Trt): Protects reactive amino acid side chains and is labile to strong acids, typically Trifluoroacetic Acid (TFA).[5][6] These are removed during the final cleavage from the resin.
-
Cbz (Carboxybenzyl): Protects the phenolic hydroxyl group of Hpg and is uniquely cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] This group is stable to both the basic conditions of Fmoc removal and the acidic conditions of resin cleavage.
This strategy allows the final, purified peptide to be obtained with the Hpg hydroxyl group still protected, making it available for specific modifications such as glycosylation or ether linkage formation, mimicking its role in natural products.[1]
Figure 1: The tri-orthogonal protection strategy.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Rink Amide or 2-Chlorotrityl Chloride Resin | 100-200 mesh, ~0.5-1.0 mmol/g | Sigma-Aldrich, Novabiochem | Choice depends on desired C-terminus (Amide or Carboxylic Acid).[9] |
| Fmoc-Cbz-(R)-p-hydroxyphenylglycine | >98% Purity | Custom Synthesis/Supplier | The key building block. Ensure high purity. |
| Other Fmoc-protected Amino Acids | SPPS Grade | Various | Standard protected amino acids for the rest of the sequence. |
| Coupling Reagents | |||
| HATU or HCTU | >99% | Various | Highly recommended for coupling the hindered Hpg residue.[10][11] |
| Bases | |||
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Used during coupling. |
| 2,4,6-Collidine | Reagent Grade | Various | Alternative, less-racemizing base for hindered couplings.[10] |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS Grade | Various | For resin swelling and washing. |
| Cleavage & Deprotection | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For final cleavage from resin. |
| Triisopropylsilane (TIS) | >98% | Various | Scavenger to prevent side reactions during cleavage. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Catalyst for Cbz deprotection. Caution: Potentially pyrophoric .[12] |
| Methanol / Acetic Acid | HPLC Grade | Various | Solvents for hydrogenolysis reaction. |
| Diethyl Ether (Cold) | ACS Grade | Various | For peptide precipitation. |
Experimental Protocols
General Fmoc-SPPS Workflow
This workflow is used for all standard amino acid couplings. The cycle consists of deprotection, washing, coupling, and a final wash.[13][14]
Figure 2: Standard Fmoc-SPPS cycle workflow.
Specialized Protocol: Coupling of Fmoc-Cbz-(R)-p-hydroxyphenylglycine
The steric hindrance from the phenyl ring at the α-carbon makes this coupling challenging, requiring optimized conditions to achieve high efficiency and prevent deletion sequences.[10][15]
-
Resin Preparation: Begin with the peptide-resin chain after the N-terminal Fmoc group of the previous amino acid has been removed and the resin has been thoroughly washed with DMF (Step 2 in Figure 2).
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:
-
Fmoc-Cbz-(R)-p-hydroxyphenylglycine: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
DMF: Dissolve the above in a minimal volume (e.g., 2 mL).
-
-
Activation: Add DIPEA or 2,4,6-Collidine (8 equivalents, 0.8 mmol) to the activation mixture. Allow to pre-activate for 1-2 minutes. Using collidine is often preferred to minimize racemization with sensitive residues.[10]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for an extended period.
-
Recommended Coupling Time: 2-4 hours (compared to 30-60 minutes for standard amino acids).
-
-
Monitoring for Completion: After the initial coupling time, take a small sample of the resin beads and perform a qualitative test for free amines (e.g., Kaiser test).
-
Kaiser Test Negative (beads are colorless): The coupling is complete. Proceed to Step 7.
-
Kaiser Test Positive (beads turn blue): The coupling is incomplete. Proceed to Step 6.
-
-
Double Coupling: If the reaction is incomplete, drain the reaction vessel and repeat Steps 2-5 for a second coupling cycle. Double coupling is frequently necessary for hindered residues to drive the reaction to completion.[10]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group to continue chain elongation.
Post-Synthesis: Cleavage and Deprotection
Step A: Final Cleavage and Acid-Labile Deprotection
This step cleaves the peptide from the resin and removes side-chain protecting groups like Boc, tBu, and Trt, but leaves the Cbz group on Hpg intact.
-
After the synthesis is complete, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS .
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum. At this stage, the peptide is Cbz-protected .
-
Purify the Cbz-protected peptide via preparative RP-HPLC. Verify the mass by LC-MS.[16][17]
Step B: Selective Cbz-Group Deprotection (Hydrogenolysis)
This step is performed in solution on the purified, Cbz-protected peptide.[7][12]
-
Dissolution: Dissolve the purified Cbz-peptide in a suitable solvent, such as methanol, ethanol, or an aqueous acetic acid solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide). Caution: Pd/C can be pyrophoric; handle with care and ensure it is not allowed to dry in the presence of air.[12]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Remove the solvent from the filtrate under reduced pressure (e.g., rotary evaporation). The resulting product is the final, fully deprotected peptide. Lyophilize from an acetonitrile/water mixture to obtain a fluffy white powder.
Quality Control and Analysis
Rigorous analysis is critical to confirm the identity and purity of the final peptide.[18]
| Analysis Method | Purpose | Typical Conditions |
| Analytical RP-HPLC | To assess the purity of the crude and final peptide products.[19][20] | Column: C18, 3-5 µm particle size. Mobile Phase A: 0.1% TFA in H₂O. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient of B. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the peptide at each stage (Cbz-protected and final) and identify any potential impurities or deletion sequences.[16][17] | Utilizes the same chromatographic conditions as RP-HPLC, coupled to an electrospray ionization (ESI) mass spectrometer. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Hpg Coupling | 1. Insufficient activation/coupling time due to steric hindrance.[10]2. Ineffective coupling reagent. | 1. Increase coupling time to 4 hours and perform a double coupling.[10]2. Ensure a high-potency onium salt reagent like HATU or HCTU is used.[11] |
| Incomplete Cbz Deprotection | 1. Inactive Pd/C catalyst.2. Insufficient hydrogen pressure or reaction time.3. Presence of catalyst poisons (e.g., sulfur from Met/Cys residues). | 1. Use fresh, high-quality catalyst.2. Increase hydrogen pressure or extend reaction time.3. This method is not suitable for peptides with unprotected sulfur-containing residues. |
| Low Purity After Cleavage | Deletion of the Hpg residue due to failed coupling. | Re-synthesize the peptide, paying close attention to the specialized coupling protocol for the Hpg residue, including monitoring with the Kaiser test. |
| Racemization of Hpg | Use of a strong, sterically hindered base like DIPEA for an extended period. | Consider using a weaker base like 2,4,6-collidine during the Hpg coupling step to minimize the risk of epimerization.[10] |
References
-
Hubbard, B. K., & Walsh, C. T. (2001). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 8(1), 47-57. [Link]
-
PEPDOO. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]
-
Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
O'Donoghue, A., et al. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship, University of California. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]
-
Müller, C., et al. (2007). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
-
Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
Sources
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. biovera.com.au [biovera.com.au]
- 20. hplc.eu [hplc.eu]
Application Notes & Protocols: (R)-Cbz-p-hydroxyphenylglycine as a Cornerstone Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of (R)-Cbz-p-hydroxyphenylglycine
In the landscape of asymmetric synthesis, the choice of starting materials is paramount to the efficiency, stereochemical purity, and ultimate success of a synthetic campaign. (R)-N-Carbobenzyloxy-p-hydroxyphenylglycine, a non-proteinogenic amino acid derivative, stands out as a preeminent chiral building block. Its value is rooted in a unique convergence of structural features: a stereochemically defined α-carbon, an amine protected with the robust and selectively cleavable benzyloxycarbonyl (Cbz or Z) group, a readily activated carboxylic acid, and a phenolic hydroxyl group that serves as a versatile functional handle.[1][2][3]
This combination makes it an indispensable tool for chemists, particularly in the pharmaceutical industry. The (R)-p-hydroxyphenylglycine moiety is a key structural feature in numerous biologically active molecules, most notably in the side chains of broad-spectrum β-lactam antibiotics and as a core component of complex glycopeptide antibiotics like vancomycin.[4][5][6] By employing (R)-Cbz-p-hydroxyphenylglycine, synthetic chemists can introduce a critical stereocenter with high fidelity, bypassing the need for challenging chiral resolutions or asymmetric induction steps later in a complex synthesis.
This guide provides an in-depth exploration of the strategic applications of (R)-Cbz-p-hydroxyphenylglycine, complete with detailed protocols and the scientific rationale underpinning its use.
Core Applications in the Synthesis of Key Pharmaceutical Agents
Synthesis of Semi-Synthetic β-Lactam Antibiotics
Causality and Strategic Choice: The biological activity of many essential penicillins (e.g., Amoxicillin) and cephalosporins (e.g., Cefadroxil) is critically dependent on the (R)-configuration of the α-amino acid side chain.[5] The use of enantiomerically pure (R)-Cbz-p-hydroxyphenylglycine as the acylating agent for the β-lactam nucleus (such as 6-aminopenicillanic acid, 6-APA, or 7-aminodesacetoxycephalosporanic acid, 7-ADCA) is a direct and highly effective strategy to ensure the final active pharmaceutical ingredient (API) possesses the correct stereochemistry. This "chiral pool" approach leverages a readily available, enantiopure starting material to construct a more complex chiral molecule.[7]
The Cbz group provides robust protection of the α-amino group during the coupling reaction, preventing side reactions and polymerization.[8] Its subsequent removal under mild hydrogenolysis conditions preserves the integrity of the sensitive β-lactam ring.[8][9]
References
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols for the Enzymatic Production of D-p-Hydroxyphenylglycine
Abstract
D-p-hydroxyphenylglycine (D-HPG) is a critical chiral building block for the synthesis of globally important semi-synthetic β-lactam antibiotics, including amoxicillin, cephalexin, and cefadroxil.[1][2] Traditional chemical synthesis routes for D-HPG often involve harsh reaction conditions, hazardous reagents, and complex resolution steps to separate the desired D-enantiomer from its racemic mixture.[1][3] This guide details a scientifically robust and environmentally sustainable alternative: the enzymatic resolution of a racemic precursor using a multi-enzyme cascade, commonly known as the "Hydantoinase Process." This method offers superior enantioselectivity (>99% ee), operates under mild aqueous conditions, and can achieve near-quantitative yields, aligning with the principles of green chemistry. We provide an in-depth explanation of the underlying enzymatic principles, a detailed step-by-step protocol for lab-scale production using a whole-cell biocatalyst system, and expert insights into process optimization and troubleshooting.
Introduction: The Imperative for Chiral Purity in Pharmaceuticals
The pharmacological activity of many drugs is intrinsically linked to their stereochemistry. In the case of β-lactam antibiotics, the incorporation of the correct D-enantiomer side chain, such as D-HPG, is essential for antibacterial efficacy. The L-enantiomer is often inactive or may contribute to undesirable side effects. Consequently, the production of enantiomerically pure D-HPG is not merely a matter of process efficiency but a prerequisite for drug safety and potency.
While chemical methods involving diastereomeric salt crystallization can achieve high purity, they suffer from significant drawbacks, including the use of stoichiometric amounts of expensive chiral resolving agents and organic solvents, leading to a considerable environmental footprint.[1] Enzymatic synthesis presents a compelling alternative, leveraging the inherent stereospecificity of enzymes to catalyze reactions with unparalleled precision under mild, aqueous conditions.[3] The most successful and industrially adopted enzymatic route is the "Hydantoinase Process," which facilitates a dynamic kinetic resolution for the complete conversion of a racemic substrate into the desired D-amino acid.[4][5]
Principle of the Hydantoinase Process: A Dynamic Kinetic Resolution
The Hydantoinase Process is an elegant multi-enzyme cascade that converts racemic D,L-5-(4-hydroxyphenyl)hydantoin (DL-HPH) into D-HPG with a theoretical yield of 100%. This is achieved through a "dynamic" resolution, where the unwanted L-enantiomer is continuously racemized back to the D,L-mixture, making it available for conversion.[3][5] This process circumvents the 50% yield limit of conventional kinetic resolutions.
The cascade involves three key enzymes, which are often co-expressed within a single recombinant microorganism (e.g., E. coli) to create a cost-effective whole-cell biocatalyst.[6][7]
-
D-Hydantoinase (EC 3.5.2.2): This enzyme exhibits high stereoselectivity, catalyzing the hydrolytic ring-opening of only the D-enantiomer of the hydantoin substrate (D-HPH) to form N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG).[3][4]
-
D-N-Carbamoylase (EC 3.5.1.77): This hydrolase acts specifically on the CpHPG intermediate, cleaving the carbamoyl group to yield the final product, D-HPG, and releasing ammonia and carbon dioxide.[3][4] This step is often the rate-limiting step in the overall process.[2][7]
-
Hydantoin Racemase (EC 5.1.99.-): This enzyme catalyzes the interconversion of L-HPH to D-HPH. By continuously depleting the D-HPH from the racemic mixture, the chemical equilibrium is shifted, allowing the racemase to convert the remaining L-HPH into the usable D-form.[3][5]
Caption: The Hydantoinase Process: A three-enzyme cascade for dynamic kinetic resolution.
Application & Workflow Overview
The practical application of this technology relies on a robust and reusable biocatalyst. Using whole recombinant E. coli cells that overexpress the necessary enzymes is highly advantageous as it eliminates the need for expensive and time-consuming protein purification.[6] Furthermore, immobilizing these cells in a polymer matrix like kappa-carrageenan or calcium alginate enhances their mechanical stability, simplifies their separation from the reaction mixture, and allows for repeated use across multiple batches, significantly improving process economics.[7][8][9][10]
Caption: General experimental workflow for D-HPG production.
Detailed Experimental Protocol
This protocol describes the production of D-HPG from DL-HPH using E. coli whole cells co-expressing D-hydantoinase and D-carbamoylase.
Part A: Preparation of Whole-Cell Biocatalyst
-
Inoculum Preparation: Inoculate 50 mL of Luria-Bertani (LB) medium (containing appropriate antibiotics for plasmid maintenance) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Transfer the overnight culture into 1 L of Terrific Broth (TB) medium (with antibiotics) in a 2.5 L baffled flask. Incubate at 37°C with shaking at 200 rpm.
-
Induction: When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Cultivation: Reduce the temperature to 25°C and continue incubation for 16-20 hours to allow for proper protein folding and expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice by resuspending in an equal volume of 50 mM phosphate buffer (pH 8.0) and repeating the centrifugation step. The resulting cell paste is the whole-cell biocatalyst.
Part B: Whole-Cell Immobilization (Optional, for Reusability)
-
Prepare Carrageenan Solution: Prepare a 3% (w/v) κ-carrageenan solution in deionized water by heating to 70-80°C with stirring until fully dissolved. Cool the solution to 50°C.
-
Mix Cells: Add the washed cell paste from Part A to the warm carrageenan solution to achieve a final cell concentration of 10% (wet weight/volume). Mix gently but thoroughly to ensure a homogenous suspension.
-
Form Beads: Extrude the cell-carrageenan mixture dropwise into a cold (4°C), gently stirring 0.3 M KCl solution. Spherical beads will form instantly upon contact.
-
Curing: Allow the beads to harden in the KCl solution for at least 1 hour at 4°C.
-
Washing: Decant the KCl solution and wash the immobilized cell beads several times with 50 mM phosphate buffer (pH 8.0) to remove excess potassium chloride. The beads are now ready for use.
Part C: Enzymatic Resolution Reaction
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed glass reactor or a shake flask in an incubator), prepare the reaction mixture consisting of 100 mM D,L-5-(4-hydroxyphenyl)hydantoin (DL-HPH) in 50 mM phosphate buffer.
-
Initiate Reaction: Pre-heat the reaction mixture to the optimal temperature, typically 35-40°C. Add the whole-cell biocatalyst (either free cell paste or immobilized beads) to a final concentration of 5% (wet weight/volume).
-
Incubation: Maintain the reaction at the set temperature with constant, gentle agitation (e.g., 150 rpm). Sufficient agitation is critical to ensure proper suspension of the substrate and facilitate mass transfer to the biocatalyst.[7]
-
pH Control: Monitor the pH of the reaction. The conversion of DL-HPH to D-HPG is accompanied by the release of ammonia and CO₂, which can alter the pH. If necessary, maintain the pH at 8.0 by the controlled addition of a dilute acid (e.g., 1 M HCl).
-
Monitoring: Periodically withdraw small aliquots of the reaction mixture. Centrifuge to remove cells/beads and analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the concentrations of D-HPG, L-HPG, and residual substrate. The reaction is typically complete within 15-24 hours.
Part D: Product Isolation and Purification
-
Biocatalyst Separation: At the end of the reaction, separate the biocatalyst from the product solution. For free cells, use centrifugation (8,000 x g for 20 min). For immobilized beads, use simple filtration or decantation. The recovered biocatalyst can be washed and stored at 4°C for reuse.
-
Product Precipitation: Transfer the supernatant to a clean vessel. Adjust the pH of the solution to the isoelectric point (pI) of D-HPG (~5.4) by slowly adding 2 M HCl with stirring.
-
Crystallization: As the pH approaches the pI, D-HPG will precipitate out of the solution as a white solid. Cool the mixture to 4°C and allow it to stand for 2-4 hours to maximize crystallization.
-
Isolation: Collect the crystalline D-HPG by vacuum filtration.
-
Washing and Drying: Wash the product on the filter with a small amount of ice-cold deionized water to remove residual salts, followed by a wash with cold ethanol. Dry the final product under vacuum at 50°C to a constant weight.
Performance Benchmarks & Troubleshooting
The efficiency of the enzymatic resolution can be evaluated based on conversion yield and the enantiomeric excess of the product.
| Parameter | Typical Value | Expected Outcome |
| Substrate (DL-HPH) | 100 mM | Conversion Yield: >98% |
| Biocatalyst Loading | 5% (w/v) wet cells | Enantiomeric Excess (ee): >99% for D-HPG |
| Temperature | 40°C | Reaction Time: 15-20 hours |
| pH | 8.0 | Productivity: ~6.5 mM D-HPG / g-cell / h[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Low enzyme activity in biocatalyst.2. Suboptimal pH or temperature.3. Insufficient agitation/mass transfer.4. Substrate or product inhibition. | 1. Optimize protein expression conditions (induction time, temp).2. Verify and calibrate pH meter and thermometer.3. Increase agitation speed; ensure substrate is well-suspended.4. Consider a fed-batch strategy if inhibition is confirmed. |
| Low Enantiomeric Excess (ee) | 1. Contamination with L-specific enzymes.2. Non-enzymatic racemization of the product. | 1. Ensure the purity of the recombinant strain.2. Analyze reaction conditions; high pH or temperature can sometimes cause racemization of amino acids. |
| Poor Reusability of Immobilized Cells | 1. Enzyme leakage from the matrix.2. Fouling of the bead surface by substrate/product.[7]3. Loss of cell viability/activity. | 1. Use a higher concentration of cross-linking agent or a different immobilization matrix.2. Wash beads thoroughly between cycles.3. Store beads in buffer at 4°C; avoid freezing. |
References
- Fernández-Lafuente, R., Guisán, J. M., & Ali, S. (2021). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. Biotechnology and Bioengineering.
-
Dr. M. P. Singh. (n.d.). Enzyme immobilization and applications. SlideShare. Retrieved from [Link]
-
Aranaz, I., et al. (2015). "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. Biotechnology Advances. Available at: [Link]
-
Zhang, W., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Biology Discussion. (n.d.). Immobilization of Enzymes: Methods and Applications. Retrieved from [Link]
-
Fernandes, P. (2021). Industrial applications of immobilized enzymes: Food and other areas. ScienceDirect. Available at: [Link]
-
Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
-
Zdarta, J., et al. (2023). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. Available at: [Link]
-
van Langen, L. M., et al. (2001). Enzymatic synthesis of beta-lactam antibiotics via direct condensation. Organic Process Research & Development. Available at: [Link]
-
Zdarta, J., et al. (2023). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. Available at: [Link]
-
Sklyarenko, A. V. (2016). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. Available at: [Link]
-
Lee, S. G., et al. (2000). Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase. Applied Microbiology and Biotechnology. Available at: [Link]
-
Sklyarenko, A. V. (2016). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. Available at: [Link]
-
Martínez-Rodríguez, S., et al. (2010). Optically pure alpha-amino acids production by the "Hydantoinase Process". Biotechnology Journal. Available at: [Link]
-
Asano, Y., et al. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Available at: [Link]
- CN100519514C - Method of preparing D-p-hydroxyphenylglycine. (n.d.). Google Patents.
-
Grifantini, R., et al. (1998). Production of D-amino acids from D,L-5-substituted hydantoins by an Agrobacterium tumefaciens. Applied and Environmental Microbiology. Available at: [Link]
-
Chao, Y. P., et al. (1999). One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains. Biotechnology Progress. Available at: [Link]
-
Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiotics Bulletin. Available at: [Link]
-
Hoben, M., et al. (2011). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. Available at: [Link]
-
Basso, A., et al. (2000). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron: Asymmetry. Available at: [Link]
-
Liu, Z., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology. Available at: [Link]
-
Engel, P. C. (2021). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Microbial Cell Factories. Available at: [Link]
- CN116178192A - Preparation method of D-p-hydroxyphenylglycine methyl ester hydrochloride. (n.d.). Google Patents.
-
Gonçalves, L. R., et al. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Carboni, D., et al. (2006). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
- US5342780A - Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester. (n.d.). Google Patents.
-
OrgoSolver. (n.d.). Resolution of Racemic Mixtures. Retrieved from [Link]
-
Asano, Y., et al. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. ResearchGate. Available at: [Link]
-
Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society. Available at: [Link]
-
Shvo, Y. (2013). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Rational Design of Meso-Diaminopimelate Dehydrogenase with Enhanced Reductive Amination Activity for Efficient Production of d-p-Hydroxyphenylglycine. Applied and Environmental Microbiology. Available at: [Link]
-
Asano, Y., & Yamaguchi, S. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Journal of the American Chemical Society. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Yamada, H., & Takahashi, S. (1986). Enzymatic Production of D-Amino Acids. Springer Nature Experiments. Available at: [Link]
-
Liu, W., et al. (2021). Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli. ResearchGate. Available at: [Link]
-
Wang, G. J. (2012). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. Available at: [Link]
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- 3. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ovid.com [ovid.com]
Application Note: Strategies for Coupling Cbz-(R)-p-hydroxyphenylglycine in Peptide Synthesis
Introduction
Cbz-(R)-p-hydroxyphenylglycine (Cbz-Hpg-OH) is a non-proteinogenic amino acid that is a critical component in various peptidic natural products and synthetic pharmaceuticals, including the vancomycin group of antibiotics.[1] Its structure imparts unique conformational constraints and potential for further modification, making it a valuable building block in drug development. However, the incorporation of Cbz-Hpg-OH into a peptide sequence presents distinct challenges primarily due to the nucleophilic phenolic hydroxyl group on its side chain.
This application note provides a comprehensive guide for researchers on the effective coupling of Cbz-(R)-p-hydroxyphenylglycine. It details the underlying chemical principles, potential side reactions, and provides validated protocols for successful incorporation into peptide chains, both with and without protection of the phenolic side chain.
The Core Challenge: The Phenolic Hydroxyl Group
The primary obstacle in coupling Cbz-Hpg-OH is the presence of the phenolic hydroxyl group. This group is nucleophilic and can compete with the desired N-terminal amine of the growing peptide chain during the coupling reaction. This competition can lead to significant side reactions, primarily O-acylation , where the activated Cbz-Hpg-OH acylates its own or another Hpg residue's phenolic group, resulting in ester formation instead of the desired amide bond.[2][3]
Furthermore, aryl glycine derivatives are known to be susceptible to racemization, especially during the carboxyl group activation step required for coupling.[4] Therefore, the chosen coupling strategy must be efficient enough to ensure rapid amide bond formation while gentle enough to preserve the stereochemical integrity of the chiral center.
Strategic Approaches to Coupling
There are two primary strategies for incorporating Cbz-Hpg-OH, each with its own set of considerations and applications:
-
Direct Coupling (Unprotected Phenol): This is the most straightforward approach but requires carefully controlled conditions and specific reagents to minimize O-acylation and other side reactions.
-
Side-Chain Protection: This strategy involves masking the phenolic hydroxyl group with a temporary protecting group, which is removed at a later stage.[5][6] This method offers greater security against side reactions but adds extra steps to the synthesis.
Strategy 1: Direct Coupling of Unprotected Cbz-Hpg-OH
Direct coupling is often preferred for its atom and step economy. Success hinges on utilizing a coupling methodology that favors N-acylation over O-acylation.
3.1.1. Rationale and Reagent Selection
Carbodiimide-based methods, particularly with N,N'-Diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic additive, are highly effective.[7] The additive intercepts the highly reactive O-acylisourea intermediate formed from the reaction between the carboxylic acid and DIC, converting it into a more stable, yet still reactive, active ester.[8] This active ester is more selective for the N-terminal amine over the less nucleophilic phenolic hydroxyl group.
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): This is a highly recommended additive. It forms a reactive oxime ester that is highly efficient in promoting amide bond formation while significantly suppressing racemization.[8] Unlike benzotriazole-based additives like HOBt, Oxyma is non-explosive and has shown superior performance in difficult couplings.[9]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, is also effective at minimizing racemization and improving coupling efficiency by forming an OBt active ester.[7][10]
Uronium/aminium salt reagents like HBTU or HATU can also be used, but require careful stoichiometric control. Excess uronium reagent can lead to guanidinylation of the N-terminal amine, terminating the peptide chain.[11][12]
3.1.2. Key Experimental Considerations
-
Low Temperature: Performing the reaction at 0°C initially and then allowing it to slowly warm to room temperature helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: Using a slight excess of the amino acid, coupling reagent, and additive is common, but large excesses should be avoided.
-
Solvent: High-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF) is the standard solvent of choice due to its excellent solvating properties.
Strategy 2: Coupling with Side-Chain Protection
For complex syntheses, long peptides, or when direct coupling yields are unsatisfactory, protecting the phenolic hydroxyl group is the most robust strategy.
3.2.1. Choice of Protecting Group
The ideal protecting group must be stable to the conditions of N-terminal deprotection (e.g., piperidine for Fmoc strategy) and coupling, yet be removable under conditions that do not degrade the final peptide.[6]
-
tert-Butyl (tBu): A common protecting group for hydroxyls in Fmoc-based synthesis. It is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.[5]
-
Benzyl (Bzl): Typically used in Boc-based synthesis. It is stable to the moderate acid conditions used for Boc removal and is cleaved under stronger acidic conditions (e.g., HF) or by hydrogenolysis.[13]
The workflow for this strategy involves synthesizing or purchasing Cbz-(R)-p-(O-PG)-hydroxyphenylglycine (where PG is the protecting group) and then using standard peptide coupling protocols.
Visualizing the Workflow
The decision-making process and subsequent steps for coupling Cbz-Hpg-OH can be visualized as follows:
Caption: Decision workflow for coupling Cbz-(R)-p-hydroxyphenylglycine.
Detailed Experimental Protocols
Protocol A: Direct Coupling using DIC/OxymaPure
This protocol is designed for solid-phase peptide synthesis (SPPS) on a pre-loaded resin (e.g., Rink Amide resin).
1. Resin Preparation: a. Swell the resin in DMF for 30 minutes. b. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 minutes). c. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). d. Confirm complete deprotection using a positive Kaiser test.
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve Cbz-(R)-p-hydroxyphenylglycine (3.0 eq.) and OxymaPure (3.0 eq.) in a minimal amount of DMF. b. Add the solution to the deprotected resin in the reaction vessel. c. Add DIC (3.0 eq.) to the vessel. d. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time can be extended.[14]
3. Monitoring and Washing: a. Monitor the reaction progress using the Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. b. If the coupling is incomplete after 4 hours, drain the vessel and repeat the coupling step with fresh reagents. c. Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol B: Coupling with a tBu-Protected Side Chain using HBTU
This protocol assumes the use of pre-synthesized Fmoc-L-Hpg(tBu)-OH for SPPS.
1. Resin Preparation: a. Follow step 1 from Protocol A.
2. Amino Acid Pre-activation and Coupling: a. In a separate vial, dissolve Fmoc-(R)-p-(O-tBu)-hydroxyphenylglycine (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.[10][15] b. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the vial. c. Allow the solution to pre-activate for 2-5 minutes. d. Add the pre-activated amino acid solution to the deprotected resin. e. Agitate the mixture for 1-2 hours at room temperature.[15]
3. Monitoring and Washing: a. Follow step 3 from Protocol A.
4. Final Cleavage and Deprotection: a. After peptide assembly is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) to cleave the peptide from the resin and simultaneously remove the tBu side-chain protecting group.
Quantitative Data Summary
The following table summarizes the typical reagent stoichiometry for the described protocols. Equivalents are based on the initial resin loading.
| Reagent | Protocol A (DIC/Oxyma) | Protocol B (HBTU/tBu) | Purpose |
| Protected Amino Acid | 3.0 eq. (Cbz-Hpg-OH) | 3.0 eq. (Fmoc-Hpg(tBu)-OH) | Building Block |
| Coupling Reagent | 3.0 eq. (DIC) | 2.9 eq. (HBTU) | Carboxyl Activation |
| Additive | 3.0 eq. (OxymaPure) | 3.0 eq. (HOBt) | Racemization Suppression |
| Base | N/A | 6.0 eq. (DIPEA) | Activation/Neutralization |
| Solvent | DMF | DMF | Reaction Medium |
| Reaction Time | 2-4 hours | 1-2 hours | Coupling Duration |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance.- Poor resin swelling.- Insufficient reaction time. | - Perform a double coupling.- Ensure adequate swelling time before synthesis.- Increase reaction time or switch to a more potent coupling reagent like HATU. |
| O-acylation (in Direct Coupling) | - Reaction temperature too high.- Overly reactive coupling agent. | - Perform coupling at 0°C.- Ensure the use of an additive like OxymaPure or HOBt. Avoid using carbodiimides without an additive. |
| Racemization | - Prolonged activation time.- Presence of excess base. | - Use pre-activation protocols with minimal activation times.- Ensure correct stoichiometry of base; for sensitive residues, consider a weaker base like sym-collidine.[9] |
| Guanidinylation | - Use of excess uronium/aminium reagent (HBTU, HATU). | - Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction.[12]- Use stoichiometric amounts of the uronium reagent. |
Visualizing Reaction Pathways
The desired reaction versus the primary side reaction in direct coupling can be illustrated:
References
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Deprotection of the Cbz Group from N-Protected p-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cbz Group in Modern Synthesis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, stands as a cornerstone in the protection of amines, particularly within peptide synthesis and the creation of complex molecular architectures for drug discovery.[1][2] Its utility is derived from its pronounced stability across a wide array of chemical environments, including basic and mildly acidic conditions. This robustness allows for a high degree of flexibility in multi-step synthetic sequences.[3] The Cbz group's primary mode of cleavage is through catalytic hydrogenolysis, a mechanism that renders it orthogonal to other vital protecting groups like the acid-labile tert-Butoxycarbonyl (Boc) and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[4][5][6]
However, the selection of a deprotection strategy is not trivial and must be tailored to the specific substrate. The case of N-Cbz-p-hydroxyphenylglycine presents a unique challenge: the presence of a phenolic hydroxyl group. While this group is generally stable, its electron-rich nature necessitates a carefully chosen deprotection method to prevent unwanted side reactions, such as O-alkylation under certain acidic conditions or potential ring modifications under overly aggressive hydrogenation. This guide provides a detailed analysis of suitable deprotection methodologies, offering field-proven insights and step-by-step protocols to ensure high-yield, clean removal of the Cbz group while preserving the integrity of the p-hydroxyphenylglycine core.
Comparative Overview of Deprotection Methodologies
The cleavage of the Cbz group from p-hydroxyphenylglycine can be approached through several chemical pathways. The optimal choice is dictated by the substrate's overall sensitivity, available laboratory equipment, and the desired scale of the reaction.
-
Catalytic Hydrogenolysis: This is the most prevalent and often the mildest method for Cbz removal.[2][7] The reaction proceeds via the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and hydrogen gas, yielding the deprotected amine along with the volatile and benign byproducts toluene and carbon dioxide.[8][9][10] This clean profile makes it a preferred method for many applications.
-
Catalytic Transfer Hydrogenation: Offering a significant safety advantage over the use of flammable hydrogen gas, this technique employs a hydrogen donor molecule to generate hydrogen in situ.[8][11] Common donors include ammonium formate, formic acid, and cyclohexene, used in conjunction with a palladium catalyst.[8] This method is particularly well-suited for laboratories not equipped for high-pressure hydrogenations and for scaling up reactions where handling H₂ gas poses a significant risk.[8]
-
Acid-Mediated Cleavage (Acidolysis): This approach is a valuable alternative when the substrate contains functional groups susceptible to reduction under hydrogenation conditions (e.g., alkynes, nitro groups, or certain sulfur-containing moieties).[8] Strong acids, such as hydrobromic acid (HBr) in acetic acid, facilitate the cleavage of the Cbz group.[8] However, for p-hydroxyphenylglycine, this method must be approached with caution due to the potential for side reactions on the electron-rich phenol ring.
Data Presentation: Summary of Cbz Deprotection Methods
| Method | Reagents / Catalyst | Typical Conditions | Advantages | Potential Challenges with p-Hydroxyphenylglycine |
| Catalytic Hydrogenolysis | H₂ (gas), 5-10% Pd/C | MeOH or EtOH, Room Temp, 1 atm H₂ | Very mild and clean; byproducts are volatile.[2][3] | Potential for catalyst poisoning if sulfur-containing impurities are present.[12] |
| Catalytic Transfer Hydrogenation | HCOONH₄, 5-10% Pd/C | MeOH or EtOH, Room Temp to Reflux | Avoids flammable H₂ gas, making it safer and more accessible.[8][11] | Reaction rates can be slower than direct hydrogenation. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid, Room Temp | Effective for substrates incompatible with hydrogenation.[8][13] | Risk of racemization; potential for side reactions (e.g., Friedel-Crafts alkylation) on the phenol ring. |
Visualizing the Deprotection Process
Understanding the chemical transformation and the experimental sequence is critical for successful execution. The following diagrams illustrate the core mechanism and a generalized laboratory workflow.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Caption: A typical workflow for Cbz deprotection.
Detailed Experimental Protocols
The following protocols provide robust, step-by-step instructions for the deprotection of N-Cbz-p-hydroxyphenylglycine.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is the standard and most frequently employed method due to its mild conditions and clean byproducts.[3][8]
Materials and Reagents:
-
N-Cbz-p-hydroxyphenylglycine (1.0 equivalent)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask, magnetic stir bar, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Cbz-p-hydroxyphenylglycine (1.0 eq.) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).[8]
-
Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.[8] Causality: The catalyst provides a surface for the reaction between the hydrogen and the Cbz group, facilitating the cleavage of the benzylic C-O bond.[9]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient.[4] Ensure the system is sealed and allow the mixture to stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the solvent used for the reaction.[3] Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[10]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is the crude p-hydroxyphenylglycine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[3]
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) if required.
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
This protocol offers a safer alternative by avoiding the direct use of hydrogen gas.[8] Ammonium formate serves as the in-situ hydrogen source.
Materials and Reagents:
-
N-Cbz-p-hydroxyphenylglycine (1.0 equivalent)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ammonium formate (HCOONH₄) (3-5 equivalents)
-
Celite®
-
Round-bottom flask with reflux condenser, magnetic stir bar, filtration apparatus
Procedure:
-
Dissolution: Dissolve the N-Cbz-p-hydroxyphenylglycine (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.[8]
-
Reagent Addition: To the solution, carefully add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq.).[8] Causality: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia, with the hydrogen then effecting the hydrogenolysis.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude p-hydroxyphenylglycine can be purified by recrystallization as described in the previous protocol.
Conclusion and Best Practices
The deprotection of N-Cbz-p-hydroxyphenylglycine is a critical transformation in the synthesis of peptides and other bioactive molecules. For this specific substrate, both catalytic hydrogenolysis and catalytic transfer hydrogenation represent the most effective and reliable methods. They offer mild conditions that preserve the sensitive phenolic hydroxyl group. While acid-mediated cleavage is a viable option for Cbz deprotection in general, it should be considered a secondary choice for this particular substrate due to the heightened risk of side reactions. By understanding the causality behind each method and adhering to the detailed protocols, researchers can confidently and efficiently deprotect N-Cbz-p-hydroxyphenylglycine, paving the way for subsequent synthetic steps.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Bieg, T., & Szeja, W. (1985).
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. ResearchGate. [Link]
- Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
-
Protecting groups. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ChemInform Abstract. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
- Stanway-Gordon, H. A., et al. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
-
Scientific Update. To Deprotect and Serve. [Link]
- Karas, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5991.
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
- Humphries, K. B., et al. (2005). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. In Catalysis of Organic Reactions (pp. 433-440). CRC Press.
-
ResearchGate. Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester?. [Link]
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Application Note: Synthesis of Peptide Libraries Incorporating (R)-p-hydroxyphenylglycine
Introduction: The Significance of (R)-p-hydroxyphenylglycine in Drug Discovery
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of therapeutics with enhanced properties. Among these, (R)-p-hydroxyphenylglycine (Hpg) holds particular importance. It is a key structural component in a variety of natural products, most notably the vancomycin class of glycopeptide antibiotics, where it is crucial for the molecule's rigid conformation and biological activity.[1][2][3] The inclusion of Hpg and other phenylglycine derivatives in peptide libraries offers a strategic advantage for identifying potent and specific ligands against challenging biological targets, such as protein-protein interfaces.[4]
However, the chemical synthesis of peptides containing phenylglycine residues is complicated by a significant propensity for racemization at the α-carbon.[5][6][7] This guide provides a comprehensive framework and detailed protocols for the successful solid-phase synthesis of peptide libraries incorporating (R)-p-hydroxyphenylglycine, with a focus on mitigating epimerization and ensuring high-fidelity library construction.
Core Principles: Navigating the Challenges of (R)-p-hydroxyphenylglycine Incorporation
The primary challenge in synthesizing peptides with (R)-p-hydroxyphenylglycine lies in the increased acidity of the benzylic α-proton, which makes it susceptible to base-catalyzed epimerization during the coupling step of solid-phase peptide synthesis (SPPS).[5][6] Our protocols are designed around three pillars to overcome this and other potential hurdles:
-
Orthogonal Protection Strategy: A robust Fmoc/tBu protection scheme is employed. The α-amino group is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the phenolic hydroxyl side chain is protected with the acid-labile tert-butyl (tBu) ether. This ensures selective deprotection at each stage of the synthesis.[8][9][10]
-
Racemization Suppression: The choice of coupling reagents and base is critical. Standard conditions using common aminium/uronium reagents like HATU with a hindered base like N,N-diisopropylethylamine (DIPEA) can lead to significant racemization.[5] This guide details the use of superior coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (TMP) to minimize epimerization.[5][6]
-
Optimized Cleavage and Deprotection: The final step of releasing the synthesized peptides from the solid support and removing the side-chain protecting groups requires a carefully formulated cleavage cocktail. This ensures the integrity of the Hpg residue and other sensitive amino acids in the sequence.[11][12][13]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step methodologies for the key stages of peptide library synthesis incorporating (R)-p-hydroxyphenylglycine. The primary method for library generation described is the "Split-and-Mix" (or "Split-and-Pool") synthesis, which allows for the creation of vast "one-bead-one-compound" libraries.[3][7][14][15]
Diagram: Split-and-Mix Synthesis Workflow
Caption: Workflow for "Split-and-Mix" combinatorial library synthesis.
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol outlines the initial setup for a standard Fmoc-based solid-phase peptide synthesis.
| Step | Procedure | Rationale & Key Insights |
| 1. Resin Swelling | Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. | Proper swelling of the polystyrene-based resin is crucial for ensuring that reactive sites are accessible, which maximizes reaction efficiency.[16] |
| 2. Fmoc Deprotection | Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10-15 minutes. | The Fmoc group is removed by a base-catalyzed β-elimination.[17][18] Two treatments ensure complete deprotection of the resin's primary amine. |
| 3. Washing | Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid. | Meticulous washing is a cornerstone of SPPS, preventing side reactions and ensuring high purity of the final product.[19] |
| 4. First AA Coupling | In a separate vial, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes. Add this activated solution to the washed resin and agitate for 1-2 hours. | For standard amino acids, common coupling reagents are effective. The use of excess reagents drives the reaction to completion. |
| 5. Post-Coupling Wash | Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. | Prepares the resin for the next cycle of deprotection and coupling. |
| 6. Capping (Optional) | To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 15-20 minutes. Wash with DMF. | Capping prevents the formation of deletion sequences (peptides missing an amino acid), which simplifies purification and analysis. |
Protocol 2: Incorporation of (R)-p-hydroxyphenylglycine
This protocol details the critical steps for coupling Fmoc-(R)-Hpg(tBu)-OH while minimizing racemization.
| Step | Procedure | Rationale & Key Insights |
| 1. Pre-Coupling | Perform Fmoc deprotection (Protocol 1, Step 2) and washing (Protocol 1, Step 3) on the peptide-resin. | This exposes the N-terminal amine of the growing peptide chain for the next coupling reaction. |
| 2. Amino Acid Activation (Racemization Suppression) | In a separate vial, dissolve Fmoc-(R)-Hpg(tBu)-OH (2 eq.), COMU (2 eq.), and 2,4,6-trimethylpyridine (TMP) (4 eq.) in a minimal amount of DMF. Allow to activate for 1-2 minutes. | This is the most critical step. COMU is a third-generation uronium coupling reagent that has been shown to be superior to HATU for suppressing phenylglycine racemization.[5][6] TMP is a non-nucleophilic, sterically hindered base that minimizes base-catalyzed epimerization of the α-proton.[5] |
| 3. Coupling | Add the activated Fmoc-(R)-Hpg(tBu)-OH solution to the deprotected peptide-resin. Agitate for 30-60 minutes at room temperature. | The coupling time can be optimized. A shorter coupling time with a highly efficient reagent like COMU reduces the exposure of the sensitive Hpg residue to basic conditions.[5] |
| 4. Monitoring | (Optional) Take a small sample of beads, wash them, and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates complete coupling. | The Kaiser test detects free primary amines. A negative result confirms that the coupling reaction has gone to completion. |
| 5. Post-Coupling Wash | Drain the coupling solution and wash the resin with DMF (3-5 times). | Removes residual reagents and byproducts before proceeding to the next synthesis cycle. |
Diagram: Mechanism of Racemization and its Suppression
Caption: Racemization is suppressed by using a less basic catalyst (TMP) and a faster coupling reagent (COMU).
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final step to release the fully assembled peptides from the solid support.
| Step | Procedure | Rationale & Key Insights |
| 1. Final Fmoc Removal | After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 1, Step 2) and wash thoroughly with DMF, followed by dichloromethane (DCM). | The terminal amine can be left free or capped (e.g., acetylated) depending on the library design. Washing with DCM prepares the resin for the acidic cleavage cocktail. |
| 2. Resin Drying | Dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator. | Residual solvent, especially DMF, can interfere with the cleavage reaction. |
| 3. Cleavage | Prepare a cleavage cocktail. A robust general-purpose cocktail for sensitive residues is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12] Add the cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional mixing. | TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). Scavengers (Phenol, Water, Thioanisole, EDT) are critical to trap reactive cationic species (e.g., t-butyl cations) that are generated during deprotection and could otherwise modify sensitive residues like Trp, Met, Cys, or the activated ring of Hpg.[11][13] |
| 4. Peptide Precipitation | Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide. | Peptides are generally insoluble in ether, allowing for their separation from the soluble cleavage cocktail components and protecting group byproducts. |
| 5. Isolation & Purification | Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum. The peptide can then be purified by reverse-phase HPLC.[5] | HPLC is the most common method for purifying and analyzing peptides, separating the target peptide from any deletion sequences or byproducts from the synthesis.[5] |
Library Screening and Characterization
Once the peptide library is synthesized, it can be screened against a biological target to identify "hit" compounds.[6] Common screening methods include:
-
On-Bead Screening: For "one-bead-one-compound" libraries, the beads can be incubated directly with a labeled target protein (e.g., fluorescently tagged). Beads that bind the target can be physically isolated, and the peptide sequence on that bead can be determined by methods like Edman degradation or mass spectrometry.[7]
-
Solution-Phase Screening: Peptides can be cleaved from the beads in arrays (e.g., 96-well plates) and screened in solution using various assays like ELISA, functional cell-based assays, or surface plasmon resonance (SPR).[6]
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for verifying the purity and identity of hit compounds after resynthesis.[5][19]
Conclusion
The synthesis of peptide libraries containing (R)-p-hydroxyphenylglycine presents a formidable but surmountable challenge. By understanding the underlying mechanism of racemization and implementing a carefully optimized synthetic strategy—centered on the use of advanced coupling reagents like COMU with sterically hindered bases—researchers can successfully generate high-quality, diverse peptide libraries. These libraries serve as powerful tools for the discovery of novel therapeutic leads, leveraging the unique structural and functional contributions of this important non-canonical amino acid.
References
-
Klein, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Crowley, B. M., & Boger, D. L. (2006). Total Synthesis and Evaluation of [Ψ[CH2NH]Tpg4]Vancomycin Aglycon. Journal of the American Chemical Society. Available at: [Link]
-
Hubbard, B. K., & Walsh, C. T. (2001). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. Available at: [Link]
-
Bontems, S., et al. (2016). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]
-
Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon—Part 1: Synthesis of Amino Acids 4-7 and Construction of the AB-COD Ring Skeleton. Scite.ai. Available at: [Link]
-
Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon-Part 1: Synthesis of Amino Acids 4-7 and Construction of the AB-COD Ring Skeleton. PubMed. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]
-
QYAOBIO. (n.d.). Synthesis of Peptide Library. QYAOBIO. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino acids. Available at: [Link]
-
Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec. Available at: [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
- Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage. Google Patents.
-
Stegemann, C., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]
Sources
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Total Synthesis of Vancomycin Aglycon-Part 1: Synthesis of Amino Acids 4-7 and Construction of the AB-COD Ring Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purity Assessment of (R)-Cbz-p-hydroxyphenylglycine via Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Carbobenzyloxy-p-hydroxyphenylglycine, a protected amino acid derivative, is a critical building block in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for the purity assessment of such non-proteinogenic amino acids and their derivatives. This document provides a detailed guide to developing and implementing robust analytical HPLC methods for determining the purity of (R)-Cbz-p-hydroxyphenylglycine, addressing both chemical and chiral purity.
The inherent structure of (R)-Cbz-p-hydroxyphenylglycine, possessing a chiral center and a UV-active carbobenzyloxy (Cbz) protecting group, dictates the analytical strategy. Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound from process-related impurities and degradation products. Furthermore, chiral HPLC is essential to quantify the undesired (S)-enantiomer, a critical quality attribute for stereospecific synthesis.
Physicochemical Properties of (R)-Cbz-p-hydroxyphenylglycine
A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value/Information | Source |
| Chemical Name | (R)-N-(benzyloxycarbonyl)-p-hydroxyphenylglycine | |
| Molecular Formula | C16H15NO5 | Derived |
| Molecular Weight | 301.29 g/mol | Derived |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; sparingly soluble in water | General Knowledge |
| UV Absorbance | Exhibits UV absorbance due to the benzene rings in the Cbz and hydroxyphenyl groups | General Knowledge |
Part 1: Reversed-Phase HPLC for Chemical Purity Assessment
This section details a stability-indicating RP-HPLC method for the quantification of (R)-Cbz-p-hydroxyphenylglycine and the detection of related impurities.
Method Development Considerations
The selection of chromatographic parameters is driven by the goal of achieving optimal separation between the main peak and any potential impurities.
-
Column Selection: A C18 column is the standard choice for separating moderately polar to nonpolar compounds like Cbz-protected amino acids. The hydrophobicity of the C18 stationary phase provides good retention and resolution.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B) is typically employed.
-
Mobile Phase A: Acidified water, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is used to ensure good peak shape and suppress the ionization of the carboxylic acid group.
-
Mobile Phase B: Acetonitrile is a common choice due to its low viscosity and UV transparency.
-
-
Detection: UV detection is suitable due to the presence of chromophores in the molecule. Wavelengths around 220 nm (for the peptide bond and aromatic rings) and 254 nm (for the Cbz group) are generally effective.
Experimental Protocol: RP-HPLC
Objective: To determine the chemical purity of (R)-Cbz-p-hydroxyphenylglycine and separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 20-80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of (R)-Cbz-p-hydroxyphenylglycine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
System Suitability:
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be less than 2.0%.
Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).
-
Identify and quantify any specified and unspecified impurities against the reference standard.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for RP-HPLC chemical purity assessment.
Part 2: Chiral HPLC for Enantiomeric Purity Assessment
The presence of the undesired (S)-enantiomer is a critical impurity that must be controlled. Chiral HPLC is the definitive method for this assessment.
Method Development Considerations
-
Chiral Stationary Phase (CSP): The key to chiral separation is the selection of an appropriate CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.
-
Mobile Phase: The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents significantly impacts the retention and resolution of the enantiomers.
-
Detection: UV detection at 254 nm is generally suitable for detecting the Cbz-protected compound.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of (R)-Cbz-p-hydroxyphenylglycine by separating it from the (S)-enantiomer.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose-based) |
| Mobile Phase | Hexane:Isopropanol (80:20 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Racemic Standard: If available, prepare a solution of the racemic mixture (containing both R and S enantiomers) to confirm the elution order and resolution.
-
Sample Solution: Prepare a solution of the (R)-Cbz-p-hydroxyphenylglycine sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
System Suitability:
-
Resolution: The resolution between the (R) and (S) enantiomer peaks (if a racemic standard is used) should be greater than 1.5.
-
Limit of Quantification (LOQ): The method should be validated to have a sufficiently low LOQ for the (S)-enantiomer, typically around 0.1%.
Data Analysis:
-
Calculate the percentage of the (S)-enantiomer in the sample using the area percent method.
Workflow for Chiral HPLC Purity Assessment
Application Note & Protocol: A Scalable and Enantiomerically Pure Synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, often denoted as Cbz-D-Hpg-OH, is a pivotal chiral building block in pharmaceutical synthesis. Its structural motif is integral to the side chains of several semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil[1][2]. The non-proteinogenic nature of this amino acid derivative provides unique structural and stability characteristics to the final active pharmaceutical ingredients (APIs)[3][4][5]. This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, emphasizing process control, mechanistic understanding, and safety. The methodology is designed to be robust, scalable, and yield a product of high chemical and enantiomeric purity.
Synthetic Strategy and Mechanistic Rationale
The synthesis of Cbz-D-Hpg-OH involves the selective protection of the amino group of (R)-p-hydroxyphenylglycine. The choice of the benzyloxycarbonyl (Cbz or Z) group is strategic for several reasons:
-
Stability and Orthogonality: The Cbz group is stable under a wide range of reaction conditions, including those involving weak acids and bases. Crucially, it is orthogonal to many other common protecting groups, such as the Boc group, allowing for selective deprotection strategies in complex syntheses[6][7].
-
Deprotection Conditions: The Cbz group can be removed under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), which typically do not affect other functional groups and, most importantly, do not racemize the chiral center[6][7].
-
Reaction Control: The protection reaction using benzyl chloroformate (Cbz-Cl) is a high-yielding and well-characterized transformation[6][8].
The N-Protection Mechanism
The core of this synthesis is the Schotten-Baumann reaction, a method to form amides or esters from acyl chlorides and amines/alcohols in the presence of a base. In this case, the nucleophilic amino group of (R)-p-hydroxyphenylglycine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion.
-
Deprotonation: A base (in this protocol, sodium carbonate) neutralizes the generated hydrochloric acid and deprotonates the nitrogen atom, yielding the final N-protected carbamate product.
The presence of the base is critical to drive the reaction to completion by scavenging the HCl byproduct[6].
Large-Scale Synthesis Protocol
This protocol is optimized for a ~1 kg scale production. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount | Moles | Equivalents |
| (R)-p-Hydroxyphenylglycine | 22818-40-2 | 167.16 | 1.00 kg | 5.98 | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.33 kg | 12.55 | 2.1 |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 1.07 kg | 6.27 | 1.05 |
| Acetone | 67-64-1 | 58.08 | 10 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 15 L | - | - |
| Toluene | 108-88-3 | 92.14 | 4 L | - | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - | - |
Equipment
-
20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Step-by-Step Procedure
-
Initial Setup:
-
Charge the 20L reactor with (R)-p-hydroxyphenylglycine (1.00 kg), sodium carbonate (1.33 kg), acetone (5 L), and deionized water (10 L).
-
Begin vigorous stirring to create a uniform slurry.
-
Cool the reactor contents to 0-5 °C using a circulating chiller. Maintaining this temperature is crucial to minimize side reactions and potential degradation of the Cbz-Cl reagent.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (1.07 kg) to the slurry via the addition funnel over a period of 2-3 hours.
-
Causality: A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent localized overheating, which could lead to the formation of impurities.
-
Ensure the internal temperature does not exceed 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. (Mobile phase for TLC: Dichloromethane:Methanol 9:1).
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, add toluene (4 L) to the reactor and stir for 15 minutes. This helps in the subsequent separation of any organic impurities.
-
Stop stirring and allow the layers to separate. The product remains in the aqueous layer as its sodium salt.
-
Drain and discard the upper organic (toluene/acetone) layer.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer back down to 0-5 °C.
-
Slowly and carefully add concentrated hydrochloric acid (37%) to the aqueous layer to adjust the pH to approximately 2.0.
-
Causality: Acidification protonates the carboxylate and phenoxide groups, rendering the product insoluble in water and causing it to precipitate out of the solution. Vigorous stirring during this step ensures uniform precipitation and prevents the formation of large, impure agglomerates.
-
A thick white precipitate of the product will form.
-
-
Isolation and Purification:
-
Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are at a neutral pH. This step is critical to remove inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization and Quality Control
The final product should be a white to off-white crystalline solid.
| Analysis | Specification |
| Appearance | White to off-white crystalline powder |
| Yield | Typically 85-95% |
| Melting Point | 138-142 °C |
| Purity (HPLC) | ≥ 99.0% |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.5% (R)-isomer |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 300.1 |
Safety and Hazard Management
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a fume hood, using appropriate PPE including a face shield and heavy-duty gloves.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases noxious fumes. Handle only in a well-ventilated area with proper PPE.
-
Exothermic Reaction: The reaction is exothermic, particularly during the addition of Cbz-Cl and the acidification step. Strict temperature control is mandatory to prevent runaway reactions.
-
Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing toluene and acetone must be collected and disposed of according to institutional and local environmental regulations.
Sources
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 3. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 4. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Use of (R)-Cbz-p-hydroxyphenylglycine in the Synthesis of β-Lactam Antibiotic Side Chains
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectural Significance of the Acyl Side Chain
The β-lactam ring is the pharmacologically vital core of penicillins and cephalosporins, functioning by inhibiting bacterial cell wall synthesis.[1] However, the identity of the acyl side chain attached to the β-lactam nucleus dictates the antibiotic's spectrum of activity, stability to β-lactamase enzymes, and pharmacokinetic properties. Among the most clinically significant side chains are those derived from α-amino acids, particularly D-(-)-α-amino-p-hydroxyphenylacetic acid, also known as (R)-p-hydroxyphenylglycine.
This non-proteinogenic amino acid is the defining structural feature of blockbuster antibiotics such as Amoxicillin and Cefprozil.[2][3][4] Its correct stereochemistry and phenolic group are essential for their broad-spectrum activity. The effective incorporation of this side chain onto the β-lactam core, such as 6-aminopenicillanic acid (6-APA) or 7-amino-3-propenyl-3-cephem-4-carboxylic acid (7-APCA), is a cornerstone of semi-synthetic antibiotic manufacturing.[4][5]
This document provides a detailed guide on the strategic use of N-protected (R)-p-hydroxyphenylglycine, specifically (R)-N-benzyloxycarbonyl-2-(4-hydroxyphenyl)glycine ((R)-Cbz-p-hydroxyphenylglycine), in traditional chemical synthesis routes and contrasts this with the modern, greener enzymatic approaches that have become industry-leading.
Core Rationale: The Role of the Cbz Protecting Group
In any multi-step synthesis, the judicious use of protecting groups is paramount. For the p-hydroxyphenylglycine side chain, the N-Carboxybenzyl (Cbz or Z) group serves a critical function.
-
Prevention of Self-Condensation: The free amine of one amino acid molecule can readily react with the activated carboxyl group of another, leading to undesired oligomerization. The Cbz group renders the amine nucleophilicity inert during the carboxyl activation and coupling steps.
-
Enhanced Solubility & Handling: The Cbz group increases the molecule's lipophilicity, often improving its solubility in organic solvents commonly used in chemical coupling reactions, such as dichloromethane.
-
Stability and Orthogonal Deprotection: The Cbz group is stable to a wide range of reaction conditions but can be cleanly and efficiently removed under specific, non-harsh conditions—typically catalytic hydrogenation (H₂/Pd-C). This allows for its removal without compromising the integrity of the sensitive β-lactam ring.
Synthetic Strategy I: The Classical Chemical Approach via Mixed Anhydride Coupling
The "mixed anhydride" or "Dane salt" method represents a robust, traditional chemical pathway for acylating the β-lactam nucleus.[6][7] While the Dane salt method involves forming a potassium salt of an enamine-protected amino acid, the underlying principle of activating the carboxyl group for coupling is analogous when using Cbz-protected precursors.[7][8] This route requires stringent anhydrous conditions and very low temperatures to minimize side reactions and preserve stereochemical integrity.
Experimental Workflow: Chemical Synthesis
Below is a generalized workflow for the synthesis of an N-protected Amoxicillin precursor using (R)-Cbz-p-hydroxyphenylglycine.
Caption: Chemical synthesis workflow for Amoxicillin.
Protocol 1: Mixed Anhydride Synthesis of N-Cbz-Amoxicillin Precursor
Objective: To couple (R)-Cbz-p-hydroxyphenylglycine with 6-aminopenicillanic acid (6-APA).
Materials:
-
(R)-Cbz-p-hydroxyphenylglycine
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
6-Aminopenicillanic acid (6-APA)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetone
-
Reaction vessel with inert atmosphere (N₂ or Ar) and low-temperature cooling bath
Methodology:
-
Silylation of 6-APA:
-
Suspend 6-APA in anhydrous DCM in a dry, inerted reaction vessel.
-
Add the silylating agent (e.g., BSA) and stir at room temperature until a clear solution is obtained, indicating the formation of the silyl ester of 6-APA.
-
Cool the solution to -40°C to -50°C. Causality: Silylation protects the carboxyl group of 6-APA and improves its solubility in the organic solvent for the subsequent coupling reaction.
-
-
Formation of the Mixed Anhydride (in a separate vessel):
-
Dissolve (R)-Cbz-p-hydroxyphenylglycine in anhydrous acetone or DCM.
-
Add one equivalent of N-Methylmorpholine (NMM) as a base.
-
Cool the mixture to -40°C.
-
Slowly add one equivalent of isobutyl chloroformate dropwise, maintaining the temperature below -30°C. Stir for 30-60 minutes. Causality: This step forms a highly reactive mixed anhydride of the side chain's carboxylic acid. The extremely low temperature is critical to prevent decomposition of the anhydride and racemization of the chiral center.[6]
-
-
Coupling Reaction:
-
Add the pre-cooled mixed anhydride solution from Step 2 to the silylated 6-APA solution from Step 1 all at once.
-
Allow the reaction mixture to stir for 2-5 hours at -30°C.[7]
-
-
Work-up and Deprotection (Hydrolysis):
-
Allow the mixture to warm to -10°C and quench the reaction by adding water.
-
Adjust the pH to ~1.5 with a mineral acid (e.g., HCl) and stir. This hydrolyzes the N-protected intermediate and removes the silyl protecting group.[6][7]
-
The resulting product is the N-Cbz protected amoxicillin, which can be isolated. Final deprotection of the Cbz group is typically achieved via catalytic hydrogenation to yield amoxicillin.
-
Synthetic Strategy II: The Enzymatic Approach - A Greener Paradigm
While effective, chemical synthesis routes are often criticized for their use of harsh reagents, toxic organic solvents, and extreme temperatures, leading to significant waste generation.[6][9] Enzymatic synthesis has emerged as a compelling and sustainable alternative, now widely adopted in industrial manufacturing.[6]
In this approach, the direct precursor is not a Cbz-protected amino acid but rather an activated ester, most commonly D-p-hydroxyphenylglycine methyl ester (D-HPGM) .[2][10] The reaction is catalyzed by an enzyme, typically immobilized Penicillin G Acylase (PGA), in a primarily aqueous medium under mild conditions.[6][9]
The Core Challenge: Kinetically Controlled Synthesis
The success of the enzymatic route hinges on managing a delicate balance. The PGA enzyme is a hydrolase, meaning it can catalyze both the desired synthesis reaction and two undesired hydrolysis reactions:
-
Synthesis (Desired): 6-APA + D-HPGM → Amoxicillin + Methanol
-
Substrate Hydrolysis (Undesired): D-HPGM + H₂O → D-p-hydroxyphenylglycine + Methanol[9]
-
Product Hydrolysis (Undesired): Amoxicillin + H₂O → 6-APA + D-p-hydroxyphenylglycine[9][11]
The process is therefore "kinetically controlled," meaning the reaction must be stopped at the point of maximum amoxicillin accumulation, before the rate of product hydrolysis begins to dominate.
Experimental Workflow: Enzymatic Synthesis
Sources
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017186864A1 - Enzymatic process for the production of beta-lactam antibiotics in the presence of particulate inoculum - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. usp-pqm.org [usp-pqm.org]
- 6. benchchem.com [benchchem.com]
- 7. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 8. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 9. sid.ir [sid.ir]
- 10. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Phenylglycine During Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of preserving the stereochemical integrity of Phenylglycine (Phg) during peptide synthesis.
Phenylglycine and its derivatives are crucial building blocks in a variety of pharmaceutically active peptides, including antimicrobial agents and enzyme inhibitors.[1][2] However, the unique structure of Phg, specifically the acidity of its benzylic α-proton, makes it particularly susceptible to racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS).[2][3] This guide is designed to provide you with the mechanistic understanding and practical solutions to minimize epimerization and ensure the synthesis of stereochemically pure Phg-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Phenylglycine (Phg) so prone to racemization compared to other amino acids?
The primary reason for the high susceptibility of Phenylglycine to racemization is the increased acidity of the proton on its α-carbon (the Cα-H).[3] There are two main mechanisms by which racemization occurs during peptide coupling:
-
Direct Proton Abstraction (Enolization): The α-proton of an activated amino acid can be directly removed by a base. The resulting planar carbanion (enolate) can then be re-protonated from either side, leading to a loss of stereochemical configuration.[4] The phenyl ring in Phg stabilizes this carbanion through resonance, making the α-proton more acidic and easier to abstract compared to the α-protons of aliphatic amino acids.[2]
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate.[4][5] This intermediate has an acidic proton at the C4 position, which is readily abstracted by base, leading to a loss of chirality.[5] While urethane-type protecting groups like Fmoc are designed to suppress this pathway, it can still be a significant contributor, especially with prolonged activation times or strong bases.[6]
Q2: I'm observing significant epimerization of my Phg residue. Which step in my Fmoc-SPPS workflow is the most likely culprit?
The critical step for Phenylglycine racemization is almost exclusively the base-catalyzed coupling of the activated Fmoc-Phg-OH residue to the N-terminus of the resin-bound peptide.[1][3][7] Studies have shown that already synthesized, resin-bound Phg residues are remarkably stable against epimerization, even during extended incubation with bases like piperidine used for Fmoc deprotection.[1][7] The problem arises when the carboxyl group of Fmoc-Phg-OH is activated, making the α-proton significantly more acidic and vulnerable to abstraction by the base present in the coupling cocktail.[3]
Q3: What is the most impactful and immediate change I can make to my protocol to reduce Phg racemization?
Changing the base used during the coupling step is the most effective single modification you can make. Standard bases like N,N-diisopropylethylamine (DIPEA) are often too strong and contribute significantly to racemization.[1][8]
-
Recommendation: Switch from DIPEA (pKa ~10.1) to a weaker or more sterically hindered base.[1] Excellent choices include:
Using these bases minimizes direct proton abstraction from the activated Phg, thereby preserving its stereochemical integrity.[1][7]
Q4: Are certain coupling reagents better suited for incorporating Phenylglycine?
Yes, the choice of coupling reagent has a profound impact on racemization levels. While standard reagents like HBTU or HATU can be used, others have demonstrated superior performance in suppressing Phg epimerization.[1]
-
Top Performers:
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium coupling reagent consistently shows excellent performance with low racemization, especially when paired with a hindered base.[1][7][10]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is another excellent choice for minimizing racemization.[1][7]
-
Q5: How do additives like HOBt and Oxyma help prevent racemization?
Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimide coupling reagents like DIC.[11][12] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to racemization via the oxazolone pathway.[13][14]
Additives work by rapidly converting the O-acylisourea into an active ester (e.g., an OBt or Oxyma ester).[14][15] These active esters are still reactive enough to form the peptide bond but are significantly less prone to racemization.[13] Oxyma is often considered a superior and safer alternative to HOBt, showing excellent racemization suppression.[10][13][15]
Q6: How does reaction temperature affect Phg racemization?
Higher temperatures accelerate reaction rates, including the rate of racemization.[8][16] While elevated temperatures, often used in microwave-assisted peptide synthesis, can be beneficial for overcoming aggregation and driving difficult couplings, they can lead to considerable racemization for sensitive amino acids like Phenylglycine, Histidine, and Cysteine.[16][17][18]
-
Recommendation: Perform the coupling reaction for Phenylglycine at room temperature or below (e.g., 0 °C) if racemization is a persistent issue.[8] If using microwave synthesis, consider lowering the coupling temperature for the Phg residue specifically.[17]
Troubleshooting Guide: High Diastereomeric Impurity
This section provides a systematic workflow for diagnosing and resolving issues with Phenylglycine racemization.
Workflow for Troubleshooting Phg Racemization
Caption: A step-by-step decision workflow for troubleshooting Phenylglycine racemization.
Comparative Data
The selection of reagents is critical for maintaining stereochemical purity. The tables below summarize quantitative data from studies on Phg racemization under various conditions.
Table 1: Effect of Coupling Reagent and Base on Phg Racemization
| Coupling Reagent (3 equiv) | Base (4 equiv) | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) | Reference |
| HATU | DIPEA | 85% | 85% | [1] |
| HBTU | DIPEA | 83% | 82% | [1] |
| PyBOP | DIPEA | 83% | 83% | [1] |
| DMTMM-BF4 | NMM | 88% | 89% | [1] |
| DEPBT | DIPEA | 90% | 90% | [1] |
| COMU | DIPEA | 92% | 92% | [1] |
| HATU | NMM | 89% | 89% | [1] |
| HATU | TMP | 93% | 93% | [1] |
| COMU | TMP | >98% | >98% | [1][7] |
Data adapted from Liang, Z. et al. (2017). Peptides A and B are model sequences containing Phg. This data clearly shows that the combination of a modern coupling reagent like COMU with a sterically hindered base like TMP provides the best protection against racemization.[1][7]
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of Fmoc-L-Phenylglycine
This protocol details the recommended procedure for incorporating Fmoc-L-Phg-OH into a peptide sequence on a solid support, minimizing the risk of epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-Phenylglycine-OH (Fmoc-L-Phg-OH)
-
COMU
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous Fmoc group has just been removed, wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-L-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.
-
Add Base: To the coupling solution, add TMP (4 equivalents).
-
Activation & Coupling: Immediately add the activated coupling solution to the swelled peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the reaction for completion. If the test is positive (indicating free amines), allow the reaction to proceed for another hour.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc-deprotection step in your synthesis sequence.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (ee) or diastereomeric ratio of your final peptide product.
Part A: Peptide Cleavage and Hydrolysis
-
Cleavage: Cleave a small sample (10-20 mg) of the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation & Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Hydrolysis: Place the dry peptide in a hydrolysis tube. Add 6M HCl (approx. 200 µL). Seal the tube under vacuum or flush with argon.
-
Heating: Heat the sample at 110 °C for 24 hours to hydrolyze all peptide bonds.
-
Drying: After cooling, open the tube carefully and dry the sample completely under vacuum to remove the HCl. Re-dissolve the resulting amino acid mixture in HPLC-grade water or a suitable buffer for analysis.
Part B: Chiral HPLC Analysis
-
Principle: Direct analysis using a Chiral Stationary Phase (CSP) is the preferred method as it avoids derivatization steps that could potentially introduce bias.[19][20] Macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are particularly effective for resolving underivatized amino acids.[19][20]
General HPLC Conditions:
-
Column: Astec CHIROBIOTIC T or equivalent Teicoplanin-based chiral column.
-
Mobile Phase: A simple isocratic system is often effective. A common starting point is a mixture of Water, Methanol, and Formic or Acetic Acid (e.g., 80:20:0.1 v/v/v).[19] The exact ratio will need to be optimized for baseline separation of D- and L-Phenylglycine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for Phenylglycine (e.g., 210-220 nm).
-
Quantification: Integrate the peak areas for the L-Phg and D-Phg enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-Phg) / (Area(L-Phg) + Area(D-Phg))] * 100
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Ismail, I.; et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7599. [Link]
-
Liang, Z.; et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(8), 743-746. [Link]
-
Liang, Z.; et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, Food and Agriculture Organization of the United Nations. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Yang, Y.; et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2115-2124. [Link]
-
Grauer, A. A.; König, B. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 5. [Link]
-
Liang, Z.; et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Chen, Y.; et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]
-
Bodanszky, M.; Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]
-
Palasek, S. A.; et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- Carpino, L. A.; et al. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Grauer, A. A.; König, B. (2009). Synthesis of new Calpha-tetrasubstituted alpha-amino acids. Beilstein Journal of Organic Chemistry, 5, 5. [Link]
-
Chen, Y.; et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. R Discovery. [Link]
-
El-Sawy, E. R.; et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311. [Link]
-
Ismail, I.; et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Subirós-Funosas, R.; et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674. [Link]
-
Pedersen, S. L.; et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(24), 9697-9704. [Link]
-
Subirós-Funosas, R.; et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]
-
Tulla-Puche, J.; et al. (2019). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 24(11), 2153. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
Palasek, S. A.; et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Tulla-Puche, J.; et al. (2018). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Tesi di Dottorato. [Link]
-
Grauer, A. A.; König, B. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Semantic Scholar. [Link]
-
Chen, Y.; et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]
-
Pedersen, S. L.; et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]
-
Giera, M.; et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 393(4), 1247-1255. [Link]
- Carpino, L. A.; et al. (2002). 3.8 Uronium/Guanidinium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Synthesis of highly congested amino acids and peptides. (2022). Bohrium. [Link]
-
Jheeta, S.; et al. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
A Chirally Stable, Atropoisomeric, Cα‐Tetrasubstituted α‐Amino Acid: Incorporation into Model Peptides and Conformational Preference. ResearchGate. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of (R)-Cbz-p-hydroxyphenylglycine
Welcome to the technical support center for the synthesis of (R)-Cbz-p-hydroxyphenylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. (R)-Cbz-p-hydroxyphenylglycine is a critical chiral building block, particularly for the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin.[1] Achieving high yield and enantiopurity is paramount for efficiency and cost-effectiveness. This document provides field-proven insights and detailed protocols to address specific challenges you may encounter.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Section A: Core Synthesis & Purity Issues
Question 1: My initial synthesis of racemic p-hydroxyphenylglycine (HPG) via the Strecker method results in a low yield and significant impurities. What are the likely causes and how can I optimize it?
Answer: The Strecker synthesis, while a classic method, is sensitive to reaction conditions, especially when using a reactive aromatic aldehyde like p-hydroxybenzaldehyde.[1][2] Low yields are often traced back to three primary factors: inefficient aminonitrile formation, polymerization of the starting aldehyde, and hydrolysis difficulties.
-
Causality: Under the alkaline conditions required for the Strecker synthesis, p-hydroxybenzaldehyde is prone to self-condensation or polymerization, leading to tar-like byproducts. Furthermore, the equilibrium between the aldehyde, ammonia, cyanide, and the intermediate α-aminonitrile must be carefully managed to favor product formation.[1]
-
Troubleshooting Steps & Solutions:
-
Control of pH and Reagent Stoichiometry: The reaction is typically run under mildly alkaline conditions (pH 9-10) to facilitate the nucleophilic attack of cyanide. However, excessively high pH can accelerate aldehyde polymerization. Ensure you are using an appropriate excess of ammonia (as NH₄Cl/NH₄OH buffer) to drive the imine formation equilibrium forward.[1]
-
Temperature Management: Maintain a low and consistent temperature (e.g., 0-15 °C) during the initial addition of cyanide and aldehyde. This minimizes side reactions and allows for controlled formation of the aminonitrile.
-
Hydrolysis Conditions: The final hydrolysis of the aminonitrile to the amino acid requires strong acidic conditions. Incomplete hydrolysis is a common issue. Ensure sufficient reaction time and temperature during this step, monitoring by TLC or LC-MS until the nitrile intermediate is fully consumed.
-
Alternative "One-Pot" Methods: Consider methods that react phenol directly with glyoxylic acid and an ammonia source, which can avoid the use of highly toxic cyanides and reactive aldehydes.[3][4] However, these can also suffer from side reactions like the formation of ortho-isomers and phenolic polymers if not properly catalyzed and controlled.[4]
-
Question 2: I am observing significant coloration and the formation of a polymeric substance during the reaction of phenol and glyoxylic acid. How can I improve the selectivity towards the desired p-hydroxyphenylglycine?
Answer: This is a common problem stemming from the high reactivity of phenol. The reaction is an electrophilic substitution on the activated phenol ring, which can lead to multiple additions and polymerization, especially under harsh acidic conditions.
-
Causality: The acid catalyst, designed to activate glyoxylic acid, also promotes undesired side reactions of phenol, including the formation of ortho-substituted byproducts and phenolic resins.[4] The key is to use a catalytic system that enhances the selectivity for the para-position and minimizes these competing pathways.
-
Troubleshooting Steps & Solutions:
-
Catalyst Choice: The type and amount of acid catalyst are critical. While strong acids like sulfuric acid are used, they can promote polymerization.[3] Solid acid catalysts or milder acids like phosphoric or p-toluenesulfonic acid can offer better selectivity by providing a controlled acidic environment.[3][4]
-
Solvent System: The choice of solvent can influence selectivity. Using a non-polar solvent like toluene or dichloroethane can sometimes favor the desired reaction pathway over polymerization.[2][3]
-
Temperature Control: Do not overheat the reaction. A moderate temperature range (e.g., 60-80 °C) is often sufficient to drive the reaction without causing excessive byproduct formation.[2][3] Monitor the reaction closely and stop it once the starting materials are consumed to prevent product degradation.
-
Azeotropic Water Removal: In some protocols, the reaction generates water. Removing it via azeotropic distillation (e.g., with a Dean-Stark trap when using toluene) can drive the reaction to completion and improve yield.[4]
-
Section B: Achieving High Enantiopurity
Question 3: My enzymatic resolution of racemic DL-HPG shows low conversion and/or poor enantiomeric excess (ee). How can I optimize the biocatalytic process?
Answer: Enzymatic resolutions are powerful but highly dependent on specific conditions. Low conversion or ee often points to issues with enzyme activity, substrate/product inhibition, or suboptimal reaction parameters (pH, temperature).
-
Causality: Enzymes like D-hydantoinase and N-carbamoyl-D-amino-acid hydrolase (D-carbamoylase) work in tandem to convert DL-hydroxyphenylhydantoin into D-HPG.[5][6] The efficiency of this cascade depends on the matched activity of both enzymes and a cellular environment that allows for substrate transport if using whole-cell biocatalysts. The rate-limiting step is often the D-carbamoylase.[6]
-
Troubleshooting Steps & Solutions:
-
Enzyme Selection and Loading: Ensure you are using a robust and well-characterized enzyme system. Several engineered enzymes show enhanced activity and stability.[7][8] The ratio of the enzymes (if using isolated enzymes) or the expression levels (in whole-cell systems) must be optimized.
-
pH and Temperature Optimization: Every enzyme has an optimal pH and temperature range. For most hydantoinase/carbamoylase systems, a pH around 8.0-9.0 and temperatures of 40-50 °C are common, but you must verify the optimum for your specific enzyme.
-
Substrate Solubility and Permeability: The substrate, DL-hydroxyphenylhydantoin, has low solubility.[6] This can be a limiting factor. Ensure vigorous stirring to maintain a saturated solution. If using whole-cell biocatalysts, cell wall permeability can be a barrier. Strategies like cell wall engineering have been shown to improve substrate uptake and dramatically increase yields.[6]
-
Dynamic Kinetic Resolution (DKR): For maximum theoretical yield (approaching 100%), a DKR is necessary. This involves coupling the enantioselective enzymatic reaction with in-situ racemization of the unreacted L-enantiomer. This is often achieved under the slightly alkaline conditions of the enzymatic reaction itself, sometimes aided by an aldehyde.[9]
-
Section C: N-Cbz Protection Step
Question 4: When I try to protect (R)-p-hydroxyphenylglycine with Cbz-Cl, I get a low yield of the desired product and multiple spots on my TLC plate. What is happening?
Answer: This is a classic selectivity problem. The starting material, (R)-p-hydroxyphenylglycine, has two nucleophilic sites: the primary amine and the phenolic hydroxyl group. Benzyl chloroformate (Cbz-Cl) can react with both, leading to the desired N-Cbz product, the undesired O-Cbz product, and the N,O-di-Cbz byproduct.
-
Causality: The relative nucleophilicity of the amino group and the phenolic hydroxyl group is pH-dependent. At higher pH, the phenoxide is readily formed and becomes a potent nucleophile, competing effectively with the amine. The key to selective N-protection is to perform the reaction under conditions where the amino group is sufficiently nucleophilic, but the hydroxyl group is largely protonated and unreactive.[10]
-
Troubleshooting Steps & Solutions:
-
Employ Schotten-Baumann Conditions: This is the most reliable method for selective N-protection in this case. The reaction is run in a biphasic system (e.g., water/THF or water/dioxane) at a controlled pH, typically between 8.5 and 10.[10] An aqueous base like sodium carbonate or sodium bicarbonate is used to neutralize the HCl byproduct and maintain the optimal pH.[11]
-
Control Temperature: Add the Cbz-Cl slowly at a low temperature (0-5 °C). This helps to control the exothermic reaction and minimize side reactions.[11]
-
Monitor Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl. A large excess will increase the likelihood of di-protection.
-
Post-Reaction Workup: After the reaction, washing the organic layer with a mild base can remove any unreacted Cbz-Cl. Acidifying the aqueous layer will then precipitate the N-Cbz protected product, which has a carboxylic acid group.
-
Workflow & Troubleshooting Diagrams
Caption: High-level synthetic routes to (R)-Cbz-p-hydroxyphenylglycine.
Caption: Decision tree for troubleshooting the N-Cbz protection step.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of enzymatic routes over classical chemical synthesis for (R)-HPG? A1: The main advantages are high enantioselectivity and environmental sustainability. Enzymatic methods, such as multi-enzyme cascades starting from L-tyrosine or the resolution of DL-hydroxyphenylhydantoin, can achieve very high enantiomeric excess (>99% ee) in a single step, avoiding the need for chiral separation.[5][7][8] They also operate in aqueous media under mild conditions (temperature and pH) and avoid the use of toxic reagents like potassium cyanide, which is a major drawback of the Strecker synthesis.[1][2]
Q2: How can I accurately measure the enantiomeric excess (ee) of my final product? A2: The most reliable and common method is chiral High-Performance Liquid Chromatography (HPLC). You will need to derivatize the amino acid first (e.g., with Marfey's reagent or by converting it to a methyl ester) to analyze it on a standard C18 column, or use a chiral stationary phase column directly with the underivatized or simply protected amino acid. By comparing the peak areas of the two enantiomers, you can calculate the ee.
Q3: Is the Cbz group stable to mildly acidic or basic conditions? A3: The Cbz (benzyloxycarbonyl) group is known for its robustness. It is generally stable to mildly acidic and basic conditions, which allows for flexibility in the synthesis of complex molecules.[11] However, it can be cleaved by strong acids like HBr in acetic acid or by catalytic hydrogenation, which makes it an orthogonal protecting group to others like Boc (which is acid-labile) and Fmoc (which is base-labile).[10][12]
Optimized Experimental Protocols
Protocol 1: Selective N-Cbz Protection of (R)-p-Hydroxyphenylglycine
This protocol is designed to maximize selectivity for the amino group and minimize O-protection and di-protection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-p-hydroxyphenylglycine (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equiv.). Cool the flask in an ice-water bath to 0-5 °C. Add an equal volume of tetrahydrofuran (THF) to aid solubility.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise via a syringe over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue to stir for 3-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the mixture twice with a small volume of diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Isolation: Return the aqueous layer to a beaker and cool in an ice bath. Slowly acidify the solution to pH 2-3 with cold 1 M HCl. A white precipitate of (R)-Cbz-p-hydroxyphenylglycine will form.
-
Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Data Summary for Reaction Optimization
The following table summarizes typical reaction conditions for different synthetic approaches discussed. Optimal conditions can vary depending on the specific substrate and reagents used.
| Method | Key Reagents | Typical Solvent | Temp. (°C) | Typical Yield | Key Challenge(s) |
| Strecker Synthesis | p-Hydroxybenzaldehyde, KCN, NH₄Cl | Water/Ammonia Buffer | 0-25 | 50-70% | Cyanide toxicity, polymerization, low yield[1][2] |
| Direct Condensation | Phenol, Glyoxylic Acid, Acid Catalyst | Toluene or Dichloroethane | 60-80 | 75-85% | Polymer formation, ortho/para selectivity[3][4] |
| Enzymatic Cascade | L-Tyrosine, Multiple Enzymes | Aqueous Buffer | 30-40 | >90% Conv., >70% Isolated[7][8] | Enzyme cost/availability, process optimization |
| Enzymatic Resolution | DL-Hydroxyphenylhydantoin, Hydantoinase/Carbamoylase | Aqueous Buffer | 40-50 | ~100% Conv. (for D-isomer)[6] | Substrate solubility, enzyme stability |
| N-Cbz Protection | (R)-HPG, Cbz-Cl, Na₂CO₃ | Water/THF | 0-25 | 85-95% | N- vs. O-selectivity, di-protection |
References
-
Grundmann, F., & Fessner, W. D. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Tan, Z., et al. (2022). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Biotechnology for Biofuels and Bioproducts. [Link]
- Wang, J., et al. (2012). A method of synthesizing levorotatory p-hydroxyphenylglycine compounds.
- Yamada, S., et al. (1983). A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof.
-
Tan, Z., et al. (2022). A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine. ResearchGate. [Link]
-
Liu, Z., et al. (2021). Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli. ResearchGate. [Link]
-
Wikipedia contributors. (2023). 4-Hydroxyphenylglycine. Wikipedia. [Link]
-
Liu, Z., et al. (2019). Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli. Applied Microbiology and Biotechnology. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Hubbard, B. K., & Walsh, C. T. (2001). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. [Link]
- Li, G. (2012). Synthetic method of p-hydroxyphenylglycine.
- Li, G. (2014). Synthetic method of p-hydroxyphenylglycine.
-
Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Wang, B., et al. (2021). Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid.
Sources
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 4. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0070114A1 - A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof - Google Patents [patents.google.com]
- 10. One moment, please... [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
Welcome to the technical support center for the synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
The synthesis of enantiomerically pure (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a critical step in the development of various pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1][2] The presence of three reactive functionalities—the carboxylic acid, the amine, and the phenolic hydroxyl group—along with a stereocenter, presents a unique set of challenges. This guide provides practical, field-proven insights to help you identify, troubleshoot, and prevent common side reactions, ensuring a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine?
A1: The most prevalent side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon, leading to a mixture of (R) and (S) enantiomers.[3][4]
-
Oxidation of the Phenolic Hydroxyl Group: The electron-rich phenol group is susceptible to oxidation, often resulting in colored impurities.[5][6]
-
Protecting Group Complications: Issues related to the introduction and stability of the benzyloxycarbonyl (Cbz) group, including O-acylation of the phenolic hydroxyl group.
-
Byproducts from the Starting Material Synthesis: Impurities carried over from the synthesis of the starting material, p-hydroxyphenylglycine, for example, via Strecker[7][8][9] or Bucherer-Bergs reactions.[10][11]
Q2: Why is racemization a significant concern in this synthesis?
A2: The therapeutic efficacy of many pharmaceuticals derived from p-hydroxyphenylglycine is highly dependent on their specific stereochemistry.[1][4] Racemization during synthesis leads to a mixture of enantiomers, which can be difficult and costly to separate. The presence of the undesired enantiomer can reduce the therapeutic effect or even cause unwanted side effects.[4]
Q3: My reaction mixture is turning yellow/brown. What is causing this discoloration?
A3: Discoloration is a common indicator of phenol oxidation.[5] The p-hydroxyphenyl group is sensitive to oxidation by atmospheric oxygen, light, or trace metal contaminants. This process forms highly colored quinone and phenoquinone species, as well as polymeric byproducts.[5][6]
Q4: Can the Cbz protecting group react with the phenolic hydroxyl group?
A4: Yes, this is a potential side reaction. Benzyl chloroformate (Cbz-Cl) can react with the phenolic hydroxyl group to form a carbonate, in addition to the desired reaction with the amino group to form a carbamate.[12] This O-acylation is a competing reaction that can reduce the yield of the desired N-protected product.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q: I'm observing a loss of enantiomeric excess (ee) in my final product. What are the likely causes and how can I prevent this?
A: Racemization is a common and critical side reaction, particularly during the activation of the carboxylic acid for subsequent reactions, though it can also occur under harsh basic or acidic conditions.[3][13]
Causality: The α-proton of the amino acid is susceptible to abstraction, especially when the adjacent carboxyl group is activated. This leads to the formation of a planar enolate or azlactone intermediate, which can be protonated from either face, resulting in racemization.[14]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting racemization.
Preventative Measures & Protocols:
-
Choice of Base: Avoid strong bases like NaOH or KOH during the Cbz protection step if possible. Use weaker, non-nucleophilic organic bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4]
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of enolization and subsequent racemization.
-
Racemization Suppressants: When activating the carboxylic acid (e.g., for peptide coupling), the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the activated carboxyl group to form an active ester that is less prone to racemization.[3][4]
Experimental Protocol: Monitoring Racemization by Chiral HPLC
-
Sample Preparation: Prepare a standard of the racemic N-Cbz-p-hydroxyphenylglycine. Dissolve a small amount of your reaction product in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a cyclodextrin-based column).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid. The exact conditions will depend on the column used.
-
Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject your sample and integrate the peak areas to determine the enantiomeric excess.
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase | Separation of enantiomers |
| Mobile Phase | Hexane/Ethanol/TFA | Elution of compounds |
| Detector | UV (e.g., 254 nm) | Detection of aromatic compounds |
| Temperature | Controlled (e.g., 25 °C) | Consistent retention times |
Issue 2: Formation of Colored Impurities (Phenol Oxidation)
Q: My final product is off-white or colored, and I see unknown peaks in my HPLC analysis. How can I avoid this?
A: This is a classic sign of phenol oxidation. The phenolic hydroxyl group in your starting material and product is susceptible to oxidation, which can be catalyzed by air, light, and trace metals.[5]
Causality: Phenols can undergo one-electron oxidation to form phenoxy radicals. These radicals can then couple to form colored dimers and polymers, or be further oxidized to quinones.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenol oxidation.
Preventative Measures & Protocols:
-
Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen. Perform the reaction under an inert atmosphere of nitrogen or argon.[5]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Protection from Light: Wrap the reaction flask in aluminum foil to prevent photo-oxidation.
-
Antioxidants: In some cases, a small amount of a sacrificial antioxidant, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture, provided it does not interfere with the desired reaction.
Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble the glassware (e.g., round-bottom flask, condenser) and connect it to a manifold that can supply both an inert gas and a vacuum.
-
Purging: Evacuate the assembled glassware and then backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Add liquid reagents via a syringe through a septum.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.
Issue 3: Complications with the Cbz Protecting Group
Q: I am getting a low yield of my desired N-Cbz protected product, and I have a significant side product. What could be the issue?
A: A common issue is the competing reaction of the protecting group reagent with the phenolic hydroxyl group, leading to the formation of an O-acylated byproduct.
Causality: Both the amino group and the phenolic hydroxyl group are nucleophilic and can react with benzyl chloroformate. While the amino group is generally more nucleophilic, under certain conditions (e.g., specific pH, solvent), the phenoxide can be a competitive nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting Cbz protection side reactions.
Preventative Measures & Protocols:
-
pH Control: Carefully control the pH of the reaction. The Schotten-Baumann reaction is typically performed in a biphasic system with a base like sodium carbonate or bicarbonate to maintain a pH that favors N-acylation.[12] A pH range of 8-10 is generally optimal.
-
Stoichiometry: Use a controlled amount of benzyl chloroformate (e.g., 1.1 equivalents) to minimize the formation of the di-protected (N- and O-acylated) product.
-
Alternative Protecting Group Strategy: If O-acylation remains a significant problem, consider a strategy where the phenolic hydroxyl group is protected with a different protecting group (e.g., a benzyl ether) before the N-Cbz protection step. However, this adds extra steps to the synthesis.
Experimental Protocol: N-Cbz Protection of p-Hydroxyphenylglycine
-
Dissolution: Dissolve (R)-p-hydroxyphenylglycine in an aqueous solution of sodium carbonate (e.g., 1 M) at 0 °C.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate in a suitable organic solvent (e.g., THF or dioxane) to the stirred aqueous solution.
-
pH Monitoring: Monitor the pH of the aqueous layer and add more base as needed to maintain the desired pH.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, separate the layers. Wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted Cbz-Cl. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize if necessary.
By carefully considering these potential side reactions and implementing the suggested troubleshooting and preventative measures, you can significantly improve the yield, purity, and stereochemical integrity of your (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine synthesis.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Journal of Creation.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
- Process for the racemization of α-amino acids. (2016). Google Patents.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025). ResearchGate.
- A method of synthesizing levorotatory p-hydroxyphenylglycine compounds. (n.d.). Google Patents.
- A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof. (n.d.). Google Patents.
- Process for the synthesis of hydroxyphenylglycine esters. (n.d.). Google Patents.
- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
- Synthetic method of p-hydroxyphenylglycine. (n.d.). Google Patents.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Bucherer–Bergs reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. (n.d.). Benchchem.
- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (n.d.). Google Patents.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers.
- Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. (n.d.). Benchchem.
- Reactions of Phenols. (2024). Chemistry LibreTexts.
Sources
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creation.com [creation.com]
Technical Support Center: Optimization of Reaction Conditions for Cbz Protection of (S)-4-Hydroxyphenylglycine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-benzyloxycarbonyl (Cbz) protection of (S)-4-hydroxyphenylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation, ensuring high yields, minimal side products, and robust reproducibility. We will delve into common experimental challenges, provide detailed troubleshooting protocols, and offer scientifically-grounded optimization strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Cbz protection of (S)-4-hydroxyphenylglycine, providing quick, actionable answers.
Q1: What are the standard starting conditions for the Cbz protection of (S)-4-hydroxyphenylglycine?
A typical starting point is a Schotten-Baumann reaction. This involves dissolving the (S)-4-hydroxyphenylglycine in an aqueous basic solution (like 1 M NaOH or saturated sodium bicarbonate) mixed with an organic solvent such as dioxane or THF. The mixture is cooled in an ice bath (0-5 °C), and benzyl chloroformate (Cbz-Cl) is added dropwise while vigorously stirring and maintaining the pH between 9 and 10.
Q2: Which base is most suitable and why?
The choice of base is critical as it influences both the reaction rate and the side product profile.
-
Sodium Hydroxide (NaOH): A strong base that effectively deprotonates the amino group, driving the reaction forward. However, its high basicity can promote the hydrolysis of benzyl chloroformate and may lead to racemization if the temperature is not strictly controlled.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These are milder bases and are often preferred. They maintain the pH in a suitable range (8-10) to facilitate N-acylation while minimizing the hydrolysis of Cbz-Cl and reducing the risk of phenolic O-acylation. Sodium bicarbonate is generally sufficient to neutralize the HCl generated during the reaction.
-
Organic Bases (e.g., Triethylamine, TEA): Generally avoided in aqueous systems for this reaction as they can be difficult to remove during workup and may not provide optimal pH control.
Q3: How does the phenolic hydroxyl group complicate the reaction?
The presence of the phenolic hydroxyl group on the phenyl ring introduces a competing nucleophile. Under strongly basic conditions or with an excess of benzyl chloroformate, O-acylation can occur, leading to the formation of a di-Cbz protected side product. Careful control of pH and stoichiometry is essential to ensure selective N-protection.
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. A suitable mobile phase is typically a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to ensure sharp spots. The starting material (amino acid) will remain at the baseline, while the Cbz-protected product will have a higher Rf value. Staining with ninhydrin is useful as it will stain the unreacted amino acid (usually a yellow or purple spot) but not the N-protected product.
Q5: Why is maintaining a low temperature (0-5 °C) so important?
Maintaining a low temperature is crucial for several reasons:
-
Minimizing Side Reactions: It suppresses the hydrolysis of the reactive benzyl chloroformate to benzyl alcohol.
-
Preventing Racemization: Amino acids, especially when activated, can be susceptible to racemization at higher temperatures and basic pH. Low temperatures help preserve the stereochemical integrity of the chiral center.
-
Controlling Exotherm: The reaction is exothermic, and low temperatures help to safely control the reaction rate.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the reaction.
Problem 1: Low Yield of Cbz-(S)-4-Hydroxyphenylglycine
| Symptom | Probable Cause | Recommended Solution |
| Significant amount of starting material remains after prolonged reaction time (verified by TLC). | 1. Insufficient Base/Incorrect pH: The amino group was not sufficiently deprotonated to act as an effective nucleophile. The pH may have dropped below 8 due to the HCl byproduct. | Action: Monitor the pH throughout the Cbz-Cl addition and add more base as needed to maintain it between 9-10. Use a pH meter for accurate control. |
| 2. Hydrolysis of Cbz-Cl: The benzyl chloroformate was hydrolyzed to inactive benzyl alcohol before it could react. This is common if the reagent is old, was exposed to moisture, or if the pH is too high (>11). | Action: Use a fresh bottle of benzyl chloroformate. Ensure all glassware is dry. Add the Cbz-Cl slowly and maintain the recommended pH and temperature to favor N-acylation over hydrolysis. | |
| Product is lost during aqueous workup and extraction. | 1. Product is partially soluble in the aqueous phase. The product has both a polar carboxylic acid group and a nonpolar Cbz group, giving it amphiphilic character. | Action: Before extraction, carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylate, making the product less water-soluble and more soluble in organic solvents like ethyl acetate. |
| 2. Emulsion formation during extraction. | Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Perform the extraction gently with less vigorous shaking. |
Problem 2: Formation of Significant Side Products
| Symptom | Probable Cause | Recommended Solution |
| A less polar spot is observed on TLC, and mass spectrometry indicates a mass increase corresponding to a second Cbz group. | O-Acylation: The phenolic hydroxyl group has been acylated in addition to the amine. This is favored by using a large excess of Cbz-Cl and/or a very high pH. | Action: Use only a slight excess of benzyl chloroformate (1.05-1.1 equivalents). Maintain the pH carefully in the 9-10 range using a milder base like NaHCO₃ or Na₂CO₃. |
| Presence of benzyl alcohol in the final product. | Hydrolysis of Cbz-Cl: As mentioned previously, moisture, high pH, or high temperature can cause the decomposition of the reagent. | Action: Benzyl alcohol can often be removed during purification. If it co-elutes with the product, consider an aqueous wash of the organic layer with sodium bicarbonate solution during workup to remove any remaining acidic species that could catalyze hydrolysis. |
| Loss of enantiomeric purity (racemization). | High Temperature or Extreme pH: The alpha-proton of the amino acid is acidic and can be abstracted under harsh basic conditions, leading to racemization. | Action: Strictly maintain the reaction temperature at 0-5 °C. Avoid using an excessive amount of strong base (e.g., NaOH). Complete the reaction in a reasonable timeframe. |
Process Optimization & Recommended Protocol
Success in this reaction relies on the careful balance of reactivity. The following diagram and tables summarize the key decision points and a reliable experimental protocol.
Workflow for Cbz Protection
Caption: Workflow for the N-Cbz protection of (S)-4-hydroxyphenylglycine.
Table 1: Comparison of Base and Solvent Systems
| Base | Solvent System | Advantages | Disadvantages | Recommendation |
| NaHCO₃ | 1,4-Dioxane / Water (1:1) | Mild conditions, minimizes O-acylation and Cbz-Cl hydrolysis. Good pH buffering. | Reaction may be slower than with strong bases. | Highly Recommended for selectivity and control. |
| Na₂CO₃ | Acetone / Water (2:1) | Slightly more basic than bicarbonate, can increase reaction rate. Acetone is easily removed. | Higher risk of side products compared to NaHCO₃ if not carefully controlled. | A good alternative to bicarbonate if faster reaction is needed. |
| NaOH (1 M) | THF / Water (1:1) | Fast reaction rate due to high basicity. | High risk of Cbz-Cl hydrolysis, O-acylation, and racemization. Requires very strict pH and temperature control. | Not recommended unless optimizing for speed on a well-understood system. |
Optimized Experimental Protocol
Materials:
-
(S)-4-Hydroxyphenylglycine (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-4-hydroxyphenylglycine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise via a syringe over 30-45 minutes. Ensure the dropper tip is below the surface of the solution to maximize reaction efficiency. Use a pH meter to ensure the pH remains between 8.5 and 9.5.
-
Reaction: Allow the reaction to stir vigorously at 0-5 °C for 2-3 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid). Check for the disappearance of the starting material (ninhydrin-positive spot at the baseline).
-
Initial Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the ether layers.
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x volume).
-
Final Washes & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose issues based on initial results.
Caption: A decision tree for troubleshooting Cbz-protection issues.
References
Technical Support Center: Enhancing the Solubility of Peptide Intermediates Containing Cbz-p-hydroxyphenylglycine
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging solubility issues often encountered with peptide intermediates containing N-Carboxybenzyl-p-hydroxyphenylglycine (Cbz-p-hydroxyphenylglycine). Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your peptide synthesis workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with these specific peptide intermediates.
Q1: Why do peptide intermediates containing Cbz-p-hydroxyphenylglycine often exhibit poor solubility?
A: The poor solubility is multifactorial, stemming from the physicochemical properties of the Cbz-p-hydroxyphenylglycine moiety itself. The planar, aromatic nature of both the benzyloxycarbonyl (Cbz) protecting group and the phenyl ring of the hydroxyphenylglycine can lead to strong intermolecular π-π stacking interactions. Furthermore, the peptide backbone can form extensive hydrogen bonding networks, leading to self-association and aggregation.[1] This combination of hydrophobic and hydrogen-bonding interactions often results in the peptide chain precipitating on the solid-phase resin or being difficult to dissolve after cleavage.
Q2: What are the immediate signs of a solubility problem during solid-phase peptide synthesis (SPPS)?
A: The primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[1] You may also observe slow or incomplete coupling reactions, indicated by a persistent positive Kaiser test, and incomplete Fmoc deprotection.[1] These issues arise because the aggregated peptide chains physically block reagents from accessing the reactive sites on the growing peptide.
Q3: Can simply changing the primary synthesis solvent resolve the issue?
A: While solvent choice is critical, it is often not a standalone solution. The most common SPPS solvents, Dimethylformamide (DMF) and N-methylpyrrolidone (NMP), have different polarities.[2] NMP, being less polar than DMF, can sometimes be more effective at solvating hydrophobic peptide chains and preventing on-resin precipitation.[2] However, for severely aggregating sequences, a multi-faceted approach involving solvent mixtures, additives, and process modifications is typically necessary.
Q4: Are there any "go-to" additives to try first for improving solubility?
A: Yes, for initial troubleshooting, incorporating a small percentage of Dimethyl sulfoxide (DMSO) (e.g., up to 25% in DMF) into your solvent system can be beneficial.[1] DMSO is a strong hydrogen bond disrupter and can help solvate the growing peptide chain.[1] If this fails, the use of chaotropic agents, which disrupt the structure of water and interfere with hydrophobic interactions, is a logical next step.[3][4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for systematically addressing solubility challenges.
Guide 1: Strategic Solvent System Optimization
The solvent environment is the first line of defense against aggregation. Protected peptide intermediates are often hydrophobic and may not be soluble in common solvents.[5] A systematic approach to solvent selection is crucial.
Causality: The ability of a solvent to disrupt both hydrophobic interactions (like π-π stacking) and hydrogen bonds is key. Solvents with high polarity and hydrogen-bonding capacity can effectively compete for the intermolecular interactions that lead to aggregation.
Workflow for Solvent Optimization:
Caption: Decision workflow for solvent system optimization.
Recommended Solvent Systems:
| Solvent System | Composition | Rationale & Key Benefits | Citation |
| DMSO Co-solvent | 10-25% DMSO in DMF or NMP | DMSO is a powerful hydrogen bond disrupter, improving solvation of the peptide backbone. | [1] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | A highly disruptive mixture combining multiple solvents with a non-ionic detergent and additive to overcome severe aggregation. | [1][6] |
| Heptane/THF/ACN/DMSO/Water | Varies | A biphasic system developed for purification that can be adapted for solubilizing very hydrophobic protected peptides post-synthesis. | [5] |
| NMP | 100% N-methylpyrrolidone | Less polar than DMF, NMP can be better at solvating hydrophobic sequences and preventing on-resin precipitation. | [2] |
Guide 2: Chemical & Process Modifications
When solvent optimization is insufficient, direct intervention through chemical additives or physical energy can disrupt aggregation.
1. Chaotropic Agents:
-
Mechanism: Chaotropic salts like LiCl, NaClO4, or KSCN disrupt the structure of water and weaken hydrophobic interactions that drive aggregation.[1][4] They can be added to the coupling mixture or used in wash steps.[6]
-
Protocol: Prepare a 0.4-0.8 M solution of the chaotropic salt (e.g., LiCl) in DMF. Use this solution for resin washing steps prior to coupling, or add it directly to the coupling reaction.[6][7] Caution: Ensure compatibility with your downstream purification and cleavage chemistry.
2. Temperature Modification:
-
Mechanism: Increasing the reaction temperature provides more kinetic energy to the system, which can help overcome the energy barrier of aggregation and improve reaction rates for both coupling and deprotection.[8][9]
-
Application: Syntheses can be performed at elevated temperatures (e.g., 50-86°C).[6][9] This can significantly shorten cycle times while maintaining or even improving crude purity.[8] However, be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[9]
3. Sonication:
-
Mechanism: Sonication applies high-frequency sound waves to the reaction mixture, creating cavitation bubbles. The collapse of these bubbles generates localized energy that can physically break apart peptide aggregates on the resin.[1][10]
-
Application: The reaction vessel can be placed in a heated sonicator bath during coupling or deprotection steps.[11] This is particularly effective for disrupting stubborn aggregates and can significantly accelerate reaction times.[10][12]
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. csbio.com [csbio.com]
- 9. researchgate.net [researchgate.net]
- 10. hielscher.com [hielscher.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in the synthesis of p-hydroxyphenylglycine
Welcome to the technical support center for the synthesis of p-hydroxyphenylglycine (p-HPG). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of p-HPG synthesis, with a focus on identifying and minimizing byproduct formation to enhance yield and purity. This guide is structured to provide in-depth technical insights and practical troubleshooting advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Yield of p-Hydroxyphenylglycine in Phenol-Glyoxylic Acid Synthesis
Question: My synthesis of p-hydroxyphenylglycine from phenol and glyoxylic acid consistently results in low yields (around 50-60%). What are the likely causes and how can I improve the yield?
Answer:
Low yields in this synthesis are often attributed to the formation of undesired side products, primarily ortho-hydroxymandelic acid and phenolic polymers.[1] The reaction proceeds through the initial formation of p-hydroxymandelic acid, which is then aminated to p-HPG. However, the condensation of phenol and glyoxylic acid is not perfectly regioselective, leading to the formation of the ortho isomer. Furthermore, under acidic conditions, phenol can react with glyoxylic acid or the aldehyde group of p-hydroxymandelic acid to form complex phenolic polymers.[1]
Causality and Minimization Strategies:
-
Ortho-Isomer Formation: The hydroxyl group of phenol is an ortho-, para-directing group. While the para-substituted product is sterically favored, the ortho position is also activated, leading to the formation of ortho-hydroxymandelic acid.
-
Mitigation: Optimizing the reaction temperature and the choice of catalyst can influence the ortho/para ratio. The use of a solid phosphoric acid catalyst has been shown to improve the selectivity for the para-isomer.[1]
-
-
Phenolic Polymerization: Acid catalysts, while necessary for the condensation, can also promote the polymerization of phenol with glyoxylic acid.
-
Mitigation: Careful control of the reaction temperature and the rate of addition of glyoxylic acid can minimize polymerization. Using a solid, reusable catalyst like solid phosphoric acid supported on fly ash floating beads can also inhibit the formation of these polymeric impurities by immobilizing the reactants.[1]
-
Experimental Protocol for Improved Yield:
This protocol utilizes a solid phosphoric acid catalyst to enhance selectivity.
-
Catalyst Preparation: Prepare a solid phosphoric acid catalyst supported on a suitable carrier like fly ash beads.
-
Reaction Setup: In a reaction vessel, add phenol, sulfamic acid, and the solid phosphoric acid catalyst to an alkane solvent. A typical mass ratio would be 1:1.1:2:10 (phenol:sulfamic acid:catalyst:solvent).[1]
-
Reaction Conditions: Heat the mixture to reflux at 70-100°C.
-
Glyoxylic Acid Addition: Slowly add a 50% aqueous solution of glyoxylic acid over a period of 0.5-2 hours. Simultaneously remove the water from the reaction mixture via azeotropic distillation.[1]
-
Reaction Completion: After the addition is complete, maintain the reaction at reflux for an additional 2-6 hours, monitoring the conversion of glyoxylic acid by a suitable analytical method (e.g., HPLC).[1]
-
Work-up: After the reaction is complete, cool the mixture, filter the catalyst, and proceed with the standard work-up and purification steps to isolate the p-HPG.
By implementing these changes, molar yields can be significantly improved to 75-80%.[1]
Workflow for Phenol-Glyoxylic Acid Synthesis Troubleshooting:
Caption: Troubleshooting workflow for low yield in p-HPG synthesis.
Issue 2: Unexpected Peaks in HPLC Analysis of p-HPG from Strecker Synthesis
Question: I'm performing a Strecker synthesis of p-hydroxyphenylglycine from 4-hydroxybenzaldehyde and observe several unexpected peaks in my HPLC chromatogram. What could these be and how can I achieve a cleaner product?
Answer:
The Strecker synthesis, while a robust method for α-amino acid synthesis, can present challenges when using aromatic aldehydes with activating groups like the hydroxyl group in 4-hydroxybenzaldehyde.[2][3] The unexpected peaks in your HPLC are likely due to side reactions involving the starting aldehyde or intermediates.
Potential Byproducts and Their Formation:
-
Unreacted 4-Hydroxybenzaldehyde: Incomplete reaction will result in the presence of the starting material.
-
4-Hydroxymandelonitrile: This is the cyanohydrin intermediate formed from the reaction of 4-hydroxybenzaldehyde and cyanide. Its presence indicates incomplete amination or hydrolysis.
-
Oligomers of 4-Hydroxybenzaldehyde: Under the reaction conditions, especially if the pH is not well-controlled, 4-hydroxybenzaldehyde can undergo self-condensation or polymerization reactions.[4]
-
4-Hydroxymandelic Acid: If the aminonitrile intermediate is hydrolyzed under conditions where the amino group is lost, 4-hydroxymandelic acid can be formed.
Minimization Strategies:
| Byproduct | Formation Condition | Minimization Strategy |
| Unreacted Aldehyde | Incomplete reaction, poor stoichiometry | Ensure slight excess of ammonia and cyanide sources. Monitor reaction to completion (e.g., by TLC or HPLC).[2] |
| 4-Hydroxymandelonitrile | Incomplete amination or hydrolysis | Ensure sufficient ammonia concentration and reaction time for aminonitrile formation. Ensure complete hydrolysis.[2] |
| Aldehyde Oligomers | Non-optimal pH, prolonged reaction at high temp. | Maintain careful pH control. Avoid excessive heating.[4] |
| 4-Hydroxymandelic Acid | Incomplete amination of cyanohydrin | Optimize the amination step by ensuring an adequate source of ammonia. |
Analytical Identification:
A combination of HPLC with a diode-array detector (DAD) and LC-MS/MS is highly effective for identifying these byproducts.[5][6] The DAD can help distinguish between compounds with different UV-Vis spectra, while LC-MS/MS provides molecular weight and fragmentation data for definitive identification.
Strecker Synthesis Byproduct Formation Pathway:
Caption: Potential byproduct pathways in the Strecker synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to p-hydroxyphenylglycine?
A1: The primary industrial methods for synthesizing p-hydroxyphenylglycine include:
-
Strecker Synthesis: This classic method involves the reaction of 4-hydroxybenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[7][8]
-
Bucherer-Bergs Synthesis: This route utilizes 4-hydroxybenzaldehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to p-HPG.[9][10]
-
Synthesis from Phenol and Glyoxylic Acid: This is a common industrial method where phenol and glyoxylic acid are condensed, and the resulting p-hydroxymandelic acid is aminated.[1][11]
-
Enzymatic Synthesis: Biocatalytic routes are gaining prominence due to their high stereoselectivity and milder reaction conditions. These often involve enzymes like hydantoinases and carbamoylases acting on a hydantoin precursor, or transaminases for the final amination step.[12][13][14]
Q2: In the Bucherer-Bergs synthesis, what are the critical parameters to control during the hydrolysis of 4-hydroxyphenylhydantoin?
A2: The hydrolysis of 5-(4-hydroxyphenyl)hydantoin is a crucial step that can impact both the yield and purity of the final p-HPG. Key parameters to control include:
-
pH: The hydrolysis is typically carried out under alkaline conditions.[15] However, excessively high pH can lead to the formation of byproducts and decomposition of the desired product. Maintaining a moderately alkaline pH is crucial for efficient and clean conversion.
-
Temperature: Higher temperatures accelerate the hydrolysis, but can also promote side reactions. An optimal temperature must be determined to balance the reaction rate and selectivity.
-
Reaction Time: Incomplete hydrolysis will leave unreacted hydantoin, while prolonged reaction times can lead to degradation of the p-HPG. The reaction should be monitored to determine the optimal endpoint.
Q3: How can I analyze the purity of my p-hydroxyphenylglycine product and identify potential impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of p-HPG and detecting impurities. A reversed-phase C18 column with a UV detector is typically used.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are invaluable for identifying unknown impurities by providing molecular weight and structural information.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of p-HPG and its byproducts, GC-MS can be a powerful analytical tool.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the final product and help in the characterization of isolated impurities.
References
- Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid. CN113861054A.
-
Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-938. [Link]
- Synthetic method of p-hydroxyphenylglycine. CN102816076B.
- Process for preparing p-hydroxy phenylglycine. US4350826A.
-
4-Hydroxyphenylglycine. Wikipedia. [Link]
-
The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde. Request PDF. ResearchGate. [Link]
- Synthetic method of p-hydroxyphenylglycine. CN102816076A.
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
- Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained. EP0001319A1.
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Synthesis of DL‐2‐(p‐hydroxyphenyl)glycine by the ammonolysis of p‐hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid. ResearchGate. [Link]
- Method for preparing 4-hydroxyphenyl hydantoin. CN101973941A.
-
P-hydroxy phenylglycine synthesis method. Patsnap Eureka. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
Reaction scheme of a hydantoin-transforming D-p-hydroxyphenylglycine production by two enzymatic steps. ResearchGate. [Link]
-
Bioconversion producing D-p-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin by Pseudomonas putida in aqueous two. SciSpace. [Link]
-
Bucherer-Bergs Reaction. Merck Index. [Link]
- Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). US5210288A.
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. Chembiochem. [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. International Journal of Environmental Research and Public Health. [Link]
-
Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. [Link]
Sources
- 1. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. US4350826A - Process for preparing p-hydroxy phenylglycine - Google Patents [patents.google.com]
- 12. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
Technical Support Center: Preserving Stereochemical Integrity of (R)-p-Hydroxyphenylglycine During Peptide Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a critical challenge in peptide synthesis: maintaining the stereochemical integrity of (R)-p-hydroxyphenylglycine (Hpg) during coupling reactions. Due to the electronic properties of its side chain, Hpg is particularly susceptible to racemization, which can compromise the efficacy and safety of the final peptide therapeutic. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate this challenge successfully.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common problems encountered during the coupling of (R)-p-hydroxyphenylglycine, their probable causes, and actionable solutions.
Problem 1: Significant epimerization detected by chiral HPLC after coupling (R)-Hpg.
-
Possible Cause A: Inappropriate Coupling Reagent Selection.
-
Explanation: Standard carbodiimide reagents like DCC and DIC, especially when used without additives, can lead to significant racemization.[1] Similarly, some uronium/aminium reagents, particularly in combination with strong bases, can promote the formation of the undesired (S)-enantiomer.
-
Solution: Switch to a coupling reagent known for its low racemization potential. Third-generation uronium reagents like COMU or phosphonium-based reagents like DEPBT are highly recommended for coupling phenylglycine and its derivatives.[2][3] These reagents have demonstrated superior performance in minimizing epimerization.[2][3]
-
-
Possible Cause B: Suboptimal Base Selection.
-
Explanation: The choice of base and its strength plays a crucial role in racemization.[2] Strong, non-sterically hindered bases can readily abstract the acidic α-proton of the activated Hpg residue, leading to a loss of stereochemistry.[4] N,N-diisopropylethylamine (DIPEA), while common, has been shown to induce significant racemization with phenylglycine.[2]
-
Solution: Employ a weaker, sterically hindered base. Bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) have been shown to significantly reduce racemization when coupling phenylglycine derivatives.[2]
-
-
Possible Cause C: Prolonged Activation Time.
-
Explanation: Allowing the activated (R)-Hpg to sit for an extended period before the addition of the amine component increases the window for racemization to occur.[5]
-
Solution: Minimize the pre-activation time. Add the coupling reagent to the solution of the protected (R)-Hpg and base, and then immediately add this mixture to the resin-bound peptide.
-
Problem 2: Inconsistent or poor coupling efficiency of (R)-Hpg.
-
Possible Cause A: Steric Hindrance.
-
Explanation: The bulky nature of the p-hydroxyphenyl side group can sometimes lead to incomplete coupling reactions, especially in sterically demanding sequences.
-
Solution: Utilize a highly efficient coupling reagent such as HATU or COMU .[1][3] If coupling remains sluggish, consider a double coupling protocol. For extremely difficult couplings, increasing the reaction temperature with caution or using microwave-assisted peptide synthesis (MA-SPPS) can be beneficial, though the risk of racemization must be carefully monitored.
-
-
Possible Cause B: Poor Solubility.
-
Explanation: The protected (R)-Hpg or the growing peptide chain may have limited solubility in the reaction solvent, hindering the reaction kinetics.
-
Solution: Ensure adequate solvation by using a suitable solvent. N,N-dimethylformamide (DMF) is a common choice, but for more challenging sequences, N-methyl-2-pyrrolidone (NMP) may offer superior solvating properties.
-
Frequently Asked Questions (FAQs)
Q1: Why is (R)-p-hydroxyphenylglycine so prone to racemization?
A1: Phenylglycine and its derivatives, including (R)-p-hydroxyphenylglycine, are more susceptible to racemization than many other amino acids due to the increased acidity of the α-proton.[5] The phenyl ring stabilizes the carbanion formed upon deprotonation, making the proton easier to remove under basic conditions, which are typical for peptide coupling reactions. This leads to a loss of the defined stereochemistry at the chiral center.[4]
Q2: What is the primary mechanism of racemization for Hpg during peptide coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of D and L products. Direct enolization, where the α-proton is abstracted directly from the activated amino acid, is another possible pathway, especially with strong bases.[4]
Q3: Is racemization a concern during the Fmoc deprotection step?
A3: While the coupling step is the most critical for Hpg racemization, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) can also contribute to epimerization, although to a lesser extent.[2] It is advisable to keep the deprotection times to the minimum necessary for complete removal of the Fmoc group.
Q4: Can I use additives like HOBt or Oxyma to reduce racemization?
A4: Yes, additives are highly effective at suppressing racemization, particularly when using carbodiimide-based coupling reagents.[1] Additives like 1-hydroxybenzotriazole (HOBt) and its safer, more effective analogue, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), work by forming an active ester with the carboxylic acid. This active ester is more reactive towards the amine component and less prone to cyclize into the problematic oxazolone intermediate. Modern coupling reagents like COMU already incorporate an Oxyma moiety in their structure.[6]
Q5: How can I accurately quantify the extent of racemization?
A5: The most reliable method for quantifying the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.[7] It is crucial to develop a validated chiral HPLC method for your specific peptide. Alternatively, after peptide hydrolysis, the resulting amino acids can be analyzed by chiral gas chromatography or HPLC.[8]
Data Presentation: Impact of Coupling Reagents and Bases
The following table summarizes the impact of different coupling reagents and bases on the stereochemical integrity of phenylglycine (Phg), which serves as a close model for (R)-p-hydroxyphenylglycine. The data represents the percentage of the desired diastereomer.
| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |
| HATU | DIPEA | 71 | [5] |
| HATU | NMM | 56 | [5] |
| HATU | TMP | 93 | [2] |
| HBTU | DIPEA | 70 | [2] |
| PyBOP | DIPEA | 74 | [2] |
| COMU | TMP | >95 | [2] |
| DEPBT | TMP | >95 | [2] |
Data is based on studies with phenylglycine and is expected to be highly representative for p-hydroxyphenylglycine.
Experimental Protocols
Protocol 1: Recommended Coupling of (R)-p-Hydroxyphenylglycine using COMU and TMP
This protocol is designed to minimize racemization during the incorporation of Fmoc-(R)-p-hydroxyphenylglycine-OH in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, twice. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation (perform immediately before adding to resin):
-
In a separate vessel, dissolve Fmoc-(R)-p-hydroxyphenylglycine-OH (3 equivalents relative to resin loading) in DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (4 equivalents).
-
Add COMU (3 equivalents).
-
Gently agitate for 1-2 minutes.
-
-
Coupling Reaction: Add the freshly prepared coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
Protocol 2: Chiral HPLC Analysis of the Cleaved Peptide
This protocol provides a general guideline for assessing the enantiomeric purity of the final peptide. Method optimization will be required for your specific peptide sequence.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., mobile phase) to a known concentration.
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T, is a good starting point for underivatized peptides.[7]
-
-
Chromatographic Conditions (starting point):
-
Mobile Phase: A mixture of methanol, water, and an acidic modifier (e.g., 80:20:0.1 Methanol/Water/Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm or 273 nm.[7]
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample. The separation of the diastereomers will allow for the calculation of the enantiomeric excess (% ee) or the percentage of the undesired epimer.
Visualizations
Decision-Making Workflow for Coupling Reagent Selection
Caption: Decision-making workflow for selecting the appropriate coupling reagent and base.
Racemization Mechanism via Oxazolone Formation
Caption: The primary mechanism of racemization via oxazolone formation during peptide coupling.
References
-
Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. (2007). Racemization in Suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules. The Journal of Organic Chemistry, 72(3), 1047–1050. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Molecules, 14(12), 291-306. [Link]
-
Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 697-702. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. [Link]
-
Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Chea, E. K., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1691, 463820. [Link]
-
Perciaccante, R., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. [Link]
-
Li, Y., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(19), 2854-2859. [Link]
-
El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 329-335. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Incomplete Cbz Deprotection in Complex Peptide Synthesis
Welcome to the Technical Support Center for complex peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming a frequent and critical challenge: the incomplete removal of the carboxybenzyl (Cbz or Z) protecting group. The following resources are structured to help you diagnose and resolve issues encountered during your experiments, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
This section directly addresses common questions and immediate concerns related to Cbz deprotection.
Q1: What are the primary reasons my Cbz deprotection by catalytic hydrogenation is slow or incomplete?
A: Slow or incomplete catalytic hydrogenation is a common hurdle. The primary culprits are typically:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing residues (e.g., from cysteine or methionine) or other impurities.[1] This inactivation of the catalyst is a frequent cause of stalled reactions.[2]
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can differ between batches and diminishes with age.[2][3]
-
Insufficient Hydrogen Pressure: For sterically hindered or complex substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[2][3]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has adequate access to the catalyst surface.[1][3]
-
Product Inhibition: The newly deprotected amine can coordinate with the palladium catalyst, inhibiting its activity.[1]
Q2: I'm observing side reactions, including the reduction of other functional groups. How can I improve the selectivity of Cbz removal?
A: Non-selective reduction of other sensitive functional groups is a known challenge with catalytic hydrogenation.[3] Functional groups such as double bonds, nitro groups, and benzyl ethers can also be reduced under standard hydrogenation conditions.[4] To enhance selectivity, consider the following:
-
Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity by using a hydrogen donor like ammonium formate, formic acid, or cyclohexene in situ, which can be milder than using pressurized hydrogen gas.[2][5]
-
Alternative Deprotection Methods: For substrates with highly sensitive functional groups, non-hydrogenation-based methods are preferable. Acidic cleavage (e.g., HBr in acetic acid) or Lewis acid-mediated deprotection (e.g., AlCl₃ in HFIP) are excellent alternatives.[3][4][6]
Q3: My peptide contains sulfur (cysteine or methionine). What is the recommended Cbz deprotection strategy?
A: Sulfur-containing compounds are notorious for poisoning palladium catalysts, making standard catalytic hydrogenation inefficient.[2][3] The recommended strategies for these substrates avoid palladium catalysts:
-
Acidic Cleavage: Using HBr in acetic acid is a robust method for Cbz removal in the presence of sulfur.[3]
-
Sodium in Liquid Ammonia: While effective, this method requires specialized equipment and handling procedures.
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol offers a mild and effective alternative for sensitive substrates.[4][5]
Q4: Can steric hindrance from bulky amino acids near the Cbz-protected residue affect the deprotection efficiency?
A: Yes, significant steric hindrance can impede the access of the substrate to the catalyst's active sites, slowing down the reaction.[7] In such cases, you may need to:
-
Increase the catalyst loading.[1]
-
Increase the hydrogen pressure.[2]
-
Switch to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[3]
-
Consider alternative, non-catalytic deprotection methods.[2]
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to troubleshooting and resolving incomplete Cbz deprotection.
Initial Diagnosis: Is My Hydrogenation Reaction Stalling?
The first step is to confirm that the reaction has indeed stalled and is not just proceeding slowly. This is best accomplished by monitoring the reaction progress using an appropriate analytical technique.
Workflow for Reaction Monitoring:
Caption: Workflow for monitoring Cbz deprotection.
If analysis confirms a stalled reaction, proceed to the following troubleshooting steps.
Troubleshooting Incomplete Catalytic Hydrogenation
If your standard catalytic hydrogenation is failing, a systematic approach can help identify and solve the problem.
Troubleshooting Workflow for Incomplete Hydrogenolysis:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.[1]
Detailed Solutions:
-
Addressing Catalyst Poisoning: If your peptide contains sulfur, standard hydrogenation is likely to fail.[2] The most effective solution is to switch to a non-palladium-based deprotection method.[3] If you suspect impurities are the cause, purify your starting material before attempting the deprotection again. In some cases, using a significantly larger amount of catalyst can overcome minor poisoning.[2]
-
Improving Catalyst Activity: Always use a fresh, high-quality catalyst.[3] If a standard Pd/C catalyst is ineffective, consider a more active one like Pearlman's catalyst (Pd(OH)₂/C).[5] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve reaction rates.[1]
-
Optimizing Hydrogen Pressure: For challenging substrates, increasing the hydrogen pressure to 50 psi or higher can often drive the reaction to completion.[1][2]
-
Ensuring Efficient Mixing: Use a stir bar that provides vigorous agitation to ensure the substrate is constantly exposed to the catalyst surface.[3]
-
Mitigating Product Inhibition: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing it from coordinating to and inhibiting the palladium catalyst.[1][3]
Alternative Cbz Deprotection Protocols
When catalytic hydrogenation is not viable, several robust alternative methods are available.
Table 1: Comparison of Cbz Deprotection Methods
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm - 50 psi), 10% Pd/C, in MeOH or EtOH at room temperature.[5] | Mild conditions; clean byproducts (toluene, CO₂).[2] | Catalyst poisoning by sulfur; can reduce other functional groups.[2] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH at room temperature.[5] | Avoids flammable H₂ gas; often more selective.[2][5] | Requires removal of the hydrogen donor.[5] |
| Acidic Cleavage | 33% HBr in acetic acid at room temperature.[3] | Effective for sulfur-containing peptides; rapid.[6] | Harsh conditions; may cleave other acid-labile protecting groups. |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP at room temperature.[4][6] | Mild; tolerates many reducible functional groups.[4] | Requires careful quenching.[3] |
| Nucleophilic Cleavage | 2-mercaptoethanol, K₂HPO₄ in DMA at 75 °C.[4] | Excellent for sensitive, complex molecules.[4][5] | Requires heating; removal of thiol byproducts. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using H₂ Gas
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[8]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[5] Caution: The catalyst can be pyrophoric and should be handled with care while wet.[9]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas three times.[5] Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure or a pressurized vessel) at room temperature.[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[9] Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[9]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in glacial acetic acid.[3]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[3]
-
Reaction: Stir the reaction at room temperature. The reaction time can range from a few minutes to several hours, depending on the substrate.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether and collected by filtration.[3]
Protocol 3: General Procedure for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
-
Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected peptide (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[3]
-
Reagent Addition: Add aluminum chloride (AlCl₃) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[3]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent.[3]
References
- Vertex AI Search, Grounding API Redirect. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Failures.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Benchchem.
- Taylor & Francis eBooks. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups.
- PubMed. Protecting Groups in Peptide Synthesis.
- Technical Disclosure Commons.
- Benchchem. How to improve the efficiency of Cbz group removal.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Chemistry LibreTexts. 26.7: Peptide Synthesis.
- Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- ResearchGate.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Benchchem. Overcoming steric hindrance in Bis-Cbz-cyclen labeling.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Master Organic Chemistry.
- Google Patents. US20160024143A1 - Deprotection method.
- ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
- Scientific Upd
- Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- ResearchGate. (PDF) Side reactions in peptide synthesis: An overview.
- Luxembourg Bio Technologies.
- NIH. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. Why does my CBz-deprotection not work?
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Analytical Imperative: Why Chiral Purity of p-Hydroxyphenylglycine Matters
An Expert's Comparative Guide to the Chiral Purity Analysis of (R)-p-Hydroxyphenylglycine by HPLC
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for determining the enantiomeric purity of (R)-p-hydroxyphenylglycine. As a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics like Amoxicillin and Cefadroxil, ensuring high enantiomeric excess (% ee) is paramount for drug efficacy and safety. This document offers researchers, analytical chemists, and drug development professionals a detailed evaluation of various analytical strategies, supported by experimental data and protocols, to enable informed method selection for quality control and research applications.
(R)-(-)-4-Hydroxyphenylglycine is the desired enantiomer for the synthesis of several key antibiotics. The presence of its counterpart, the (S)-(+)-enantiomer, is considered an impurity. Regulatory bodies worldwide, including the FDA and EMA, mandate strict control over chiral impurities in drug substances. Consequently, robust and reliable analytical methods are not just a matter of good science but a critical component of regulatory compliance and ensuring patient safety. HPLC, with its high resolution and sensitivity, stands as the gold standard for this analysis.
The primary challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment. Chiral recognition is therefore essential, which can be achieved in HPLC through two main strategies:
-
Direct Methods: Employing a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers, leading to different retention times.
-
Indirect Methods: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard, achiral stationary phase (e.g., C18).
This guide will compare three distinct and powerful direct methods using different classes of CSPs and one common indirect method, providing a comprehensive overview of the available analytical options.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method depends on various factors, including required resolution, analysis time, sample matrix complexity, available instrumentation, and cost considerations. Here, we compare four methods, each employing a different chiral separation mechanism.
Method Performance Summary
The table below summarizes the key performance attributes of the four methods detailed in this guide. This allows for a quick assessment of their respective strengths and weaknesses.
| Parameter | Method 1: Crown Ether CSP | Method 2: Polysaccharide CSP | Method 3: Macrocyclic Glycopeptide CSP | Method 4: Indirect (Derivatization) |
| Chiral Stationary Phase | CROWNPAK® CR-I(+) | CHIRALCEL® OD-H | Astec® CHIROBIOTIC® V | Standard C18 (achiral) |
| Separation Principle | Host-Guest Complexation | H-bonding, Dipole, Steric | H-bonding, Ionic, Inclusion | Diastereomer Separation |
| Typical Resolution (Rs) | > 3.0 | > 2.0 | > 2.5 | > 3.5 |
| Typical Analysis Time | 15-25 min | 20-30 min | 15-20 min | 30-40 min (incl. derivatization) |
| Mobile Phase | Acidic Aqueous (e.g., HClO₄) | Normal Phase (Hexane/IPA/TFA) | Polar Ionic (MeOH/H₂O/HOAc/NH₄OH) | Gradient (ACN/Water) |
| Method Development | Straightforward | Moderate | Moderate to Complex | Complex (derivatization optimization) |
| Pros | High resolution, excellent for primary amines, aqueous mobile phase. | Broad applicability, well-established. | Multi-modal, high efficiency. | Uses standard columns, high resolution. |
| Cons | Limited to primary amines, requires acidic mobile phase. | Uses normal phase solvents, may require solvent exchange. | Complex mobile phase, salt-based. | Labor-intensive sample prep, potential for side reactions. |
Experimental Protocols & Method Details
This section provides the detailed, step-by-step methodologies for each of the compared analytical approaches.
General Workflow for Chiral Purity Analysis
The overall process, from receiving a sample to obtaining the final purity result, follows a standardized workflow. This ensures consistency and reproducibility.
Caption: Standard workflow for HPLC-based chiral purity analysis.
Method 1: Crown Ether-Based CSP
This method leverages a chiral crown ether stationary phase, which is particularly effective for separating primary amines through host-guest complexation. The protonated amino group of p-hydroxyphenylglycine fits into the "crown," forming diastereomeric complexes with differing stabilities.
-
Column: CROWNPAK® CR-I(+) (5 µm, 4.0 x 150 mm)
-
Mobile Phase: Perchloric acid solution (pH 1.5). To prepare, dissolve 1.6 g of 70% perchloric acid in 1 L of water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of p-hydroxyphenylglycine sample in 10 mL of the mobile phase.
-
Expected Elution Order: (S)-enantiomer followed by the (R)-enantiomer.
Causality: The acidic mobile phase ensures the primary amine of the analyte is protonated (-NH₃⁺), which is essential for the interaction with the crown ether's cavity. The chiral barriers around the cavity result in a stronger complex with the (R)-enantiomer, causing it to be retained longer.
Method 2: Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support, are the most widely used for chiral separations. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
-
Column: CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of p-hydroxyphenylglycine sample in 10 mL of a 50:50 mixture of Hexane and 2-Propanol.
Causality: The normal phase solvent system facilitates hydrogen bonding between the analyte's polar groups (carboxyl, hydroxyl, amino) and the carbamate groups on the polysaccharide backbone. The addition of TFA acts as a competing agent to reduce peak tailing by protonating basic sites on the silica and analyte.
Method 3: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptides, like vancomycin, act as complex CSPs offering multiple interaction modes (ionic, hydrogen bonding, inclusion). This multi-modal nature makes them versatile for separating a wide range of molecules.
-
Column: Astec® CHIROBIOTIC® V (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Methanol / Water / Acetic Acid / Ammonium Hydroxide (50:50:0.02:0.01, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm or 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 10 mg of p-hydroxyphenylglycine sample in 10 mL of the mobile phase.
Causality: This is operated in the polar ionic mode. The zwitterionic nature of p-hydroxyphenylglycine allows for ionic interactions with charged sites on the vancomycin molecule. The basket-like structure of the glycopeptide also provides opportunities for inclusion, while numerous hydroxyl groups enable hydrogen bonding, leading to effective chiral discrimination.
Method 4: Indirect Analysis via Pre-Column Derivatization
This approach involves reacting the sample with a chiral derivatizing agent, such as Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Step 1: Derivatization Protocol
-
To 1 mL of a 1 mg/mL p-hydroxyphenylglycine solution in 50 mM sodium bicarbonate buffer (pH 9.0), add 2 mL of a 10 mg/mL solution of Marfey's Reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl.
-
Dilute with the mobile phase as needed before injection.
Step 2: HPLC Protocol
-
Column: Standard C18 Column (e.g., Zorbax, Luna, or equivalent, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 20% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm (due to the DNP group from the reagent)
-
Expected Elution Order: The diastereomer formed from the (D) or (R)-enantiomer typically elutes before the (L) or (S)-enantiomer derivative.
Causality: The formation of diastereomers introduces a second chiral center from the derivatizing agent. The resulting molecules are no longer mirror images and possess distinct physicochemical properties, allowing for separation using standard reversed-phase chromatography.
Decision Framework for Method Selection
Choosing the optimal method requires balancing analytical needs with practical constraints. The following decision tree provides a logical pathway for selecting the most suitable approach.
Caption: Decision tree for selecting a chiral HPLC method.
Conclusion and Recommendations
The chiral purity analysis of (R)-p-hydroxyphenylglycine can be successfully achieved by several HPLC methods.
-
For routine QC labs where high resolution and robustness with an aqueous mobile phase are desired, the Crown Ether-based method (Method 1) is an excellent choice. Its specificity for primary amines makes it a highly reliable and straightforward option.
-
The Polysaccharide-based method (Method 2) represents a versatile, well-established approach, though the use of normal phase solvents can be a drawback in some environments.
-
For labs without access to dedicated chiral columns, the Indirect method (Method 4) is a viable, albeit more labor-intensive, alternative. It can deliver excellent resolution but requires careful optimization and validation of the derivatization step to ensure accuracy and reproducibility.
-
The Macrocyclic Glycopeptide method (Method 3) offers a powerful alternative, particularly when dealing with complex matrices, due to its multi-modal separation capabilities.
Ultimately, the choice of method should be guided by a thorough evaluation of the specific application requirements and validated in accordance with internal quality standards and relevant regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH).
References
-
Title: Asymmetric synthesis of non-proteinogenic amino acids. Source: Chemical Reviews URL: [Link]
-
Title: Chiral Separation of Underivatized D,L-p-Hydroxyphenylglycine by Ligand Exchange Chromatography Source: Chromatographia URL: [Link]
-
Title: Enantiomer separation of amino acids and their derivatives on CROWNPAK CR(+) / CR(-) Source: Daicel Corporation (Application Note) URL: [Link]
-
Title: Chiral HPLC separation of enantiomers on polysaccharide-type stationary phases: a review Source: Journal of Separation Science URL: [Link]
-
Title: A review of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogues for chiral amino acid analysis Source: Biomedical Chromatography URL: [Link]
A Comparative Guide to Cbz vs. Boc Protection for p-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the assembly of peptides and complex pharmaceutical intermediates, the judicious selection of protecting groups is a cornerstone of success.[1][2] p-Hydroxyphenylglycine (HPG), a non-proteinogenic amino acid, is a critical chiral building block for various semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil.[3][4] The presence of three distinct functional groups—a carboxylic acid, a secondary amine, and a phenolic hydroxyl—necessitates a robust and strategic protection scheme to achieve desired chemical transformations.
This guide provides an in-depth comparative analysis of two of the most ubiquitous amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), as applied to p-hydroxyphenylglycine. We will dissect their respective chemistries, evaluate their strategic advantages and limitations, and provide actionable experimental protocols to guide your synthetic endeavors.
The Carboxybenzyl (Cbz) Group: A Classic Choice
Introduced by Bergmann and Zervas in the 1930s, the Cbz group (also denoted as Z) revolutionized peptide chemistry.[5] It is installed by treating the amine with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (aqueous base), forming a stable carbamate.[5][6]
Mechanism and Application
The protection mechanism involves the nucleophilic attack of the amine nitrogen of HPG on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct.[5] Controlling the pH is crucial; excessively high pH can risk racemization, while low pH may lead to the decomposition of Cbz-Cl.[7]
Cbz-protected amines are renowned for their stability, showing resilience to both mildly acidic and basic conditions, which allows for a broad synthetic window for subsequent reactions.[1][8] The introduction of the Cbz group often enhances the crystallinity of the protected compound, facilitating purification.[7]
Deprotection is most cleanly achieved via catalytic hydrogenolysis.[9] In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a cornerstone of modern organic synthesis, especially in solid-phase peptide synthesis (SPPS), due to its unique acid-labile nature.[1][] It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[11]
Mechanism and Application
The protection reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of Boc₂O. The reaction is thermodynamically driven by the formation of stable, volatile byproducts: tert-butanol and carbon dioxide.[11]
A key feature of the Boc group is its stability in the presence of bases, nucleophiles, and conditions required for Cbz group removal (catalytic hydrogenolysis).[1] This chemical resilience makes it an ideal orthogonal partner to the Cbz group in complex synthetic routes.[12]
Boc deprotection is achieved under acidic conditions.[13] Strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane, are commonly used.[14] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14][15] This cation can potentially alkylate nucleophilic residues, necessitating the use of "scavenger" reagents like anisole in sensitive applications.[13][16]
Experimental Showdown: A Head-to-Head Comparison
The choice between Cbz and Boc is not merely one of preference but a strategic decision dictated by the overall synthetic plan. The phenolic hydroxyl group of HPG is generally stable to the conditions used for both Cbz and Boc deprotection, making both viable options. The decision, therefore, hinges on orthogonality and compatibility with other planned reaction steps.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl Dicarbonate (Boc₂O) |
| Protection Conditions | Aqueous base (e.g., Na₂CO₃, NaOH), 0°C to RT[8] | Organic solvent (e.g., THF, Dioxane), often with a base, RT[11][17] |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C)[5][9] | Strong Acid (TFA in DCM; HCl in Dioxane)[13][14] |
| Stability Profile | Stable: Acid, Base.[1] Labile: Hydrogenolysis.[1] | Stable: Base, Hydrogenolysis.[1] Labile: Strong Acid.[1] |
| Key Advantages | Mild, neutral deprotection; high crystallinity of products; orthogonal to Boc.[7][8][12] | Acid-labile removal avoids heavy metals; orthogonal to Cbz; volatile byproducts.[1][18] |
| Key Disadvantages | Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, etc.).[1][8] | Harsh acidic conditions may cleave other sensitive groups; potential for t-butyl cation side reactions.[1][16] |
Detailed Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of p-hydroxyphenylglycine.
Protocol 1: Cbz Protection of p-Hydroxyphenylglycine
(Based on Schotten-Baumann Conditions)
-
Dissolution: Dissolve p-hydroxyphenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask, cooling the mixture in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the internal temperature is maintained below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any excess unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. A white precipitate should form.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected p-hydroxyphenylglycine.[8]
Protocol 2: Deprotection of Cbz-p-Hydroxyphenylglycine
(Catalytic Hydrogenolysis)
-
Setup: Dissolve Cbz-protected p-hydroxyphenylglycine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Monitoring: Monitor the reaction's completion by TLC.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected p-hydroxyphenylglycine.[8]
Protocol 3: Boc Protection of p-Hydroxyphenylglycine
-
Dissolution: Dissolve or suspend p-hydroxyphenylglycine (1.0 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents).
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature. Reaction times typically range from a few hours to overnight. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, add water to quench. If a precipitate forms, it can be filtered. Otherwise, acidify the aqueous layer carefully to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected p-hydroxyphenylglycine.[11]
Protocol 4: Deprotection of Boc-p-Hydroxyphenylglycine
(Acidolysis with TFA)
-
Setup: Dissolve Boc-protected p-hydroxyphenylglycine (1.0 equivalent) in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) (e.g., a 1:1 solution of TFA:DCM). If the substrate is sensitive to the tert-butyl cation, add a scavenger such as anisole (1-5% v/v).
-
Reaction: Stir the mixture at room temperature. These reactions are often complete within 30 minutes to 2 hours. Monitor by TLC.[14]
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The product is typically obtained as a TFA salt and can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive work-up.[14]
Conclusion
Both Cbz and Boc are exceptionally effective and reliable protecting groups for the amine functionality of p-hydroxyphenylglycine. The Cbz group, with its robust stability and mild hydrogenolytic cleavage, is an excellent choice for syntheses that do not involve reducible functional groups. The Boc group offers a complementary, acid-labile deprotection strategy, avoiding the use of heavy metal catalysts.
Ultimately, the optimal choice is not absolute but is defined by the context of the larger synthetic strategy. Their mutual orthogonality is their greatest strength, allowing chemists to design elegant, multi-step synthetic routes with precise control over which functional groups react and when.[12] A thorough understanding of their respective chemistries is essential for any researcher aiming to leverage these powerful tools in the development of novel therapeutics and complex molecules.
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A Senior Application Scientist's Guide to Amino-Protecting Groups for p-Hydroxyphenylglycine
The strategic selection of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceutical intermediates. p-Hydroxyphenylglycine, a non-proteinogenic amino acid, is a critical building block in the synthesis of various bioactive compounds, including the vancomycin family of antibiotics.[1] Its bifunctional nature, possessing both a nucleophilic α-amino group and a phenolic hydroxyl group, presents a distinct challenge: the need for a robust and orthogonal protection strategy to ensure selective transformations. This guide provides an in-depth comparison of common and alternative protecting groups for the amino function of p-hydroxyphenylglycine, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Challenge: Orthogonality in a Bifunctional System
The primary hurdle in the chemical manipulation of p-hydroxyphenylglycine is the comparable nucleophilicity of its amino and phenolic hydroxyl groups. Unchecked, both groups can react with electrophilic reagents, leading to a mixture of undesired products. Therefore, a successful synthetic strategy hinges on the principle of orthogonal protection , where one protecting group can be removed under conditions that leave the other intact.[2][3] This allows for the sequential and controlled modification of the molecule.
This guide will focus on the protection of the α-amino group, a critical step before subsequent reactions such as peptide coupling. The choice of the N-protecting group will dictate the deprotection conditions and, consequently, the compatibility with other protecting groups on the phenolic hydroxyl and carboxylic acid functionalities.
A Comparative Analysis of Common Amino-Protecting Groups
The most widely employed protecting groups for amino acids are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.[3][4] Each possesses a unique set of introduction, stability, and cleavage characteristics that make them suitable for different synthetic strategies.
| Protecting Group | Introduction Reagent | Stability | Cleavage Conditions | Orthogonality Considerations |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base and hydrogenolysis[5] | Strong acids (e.g., TFA, HCl)[5][6] | Orthogonal to Cbz, Fmoc, and many O-protecting groups. However, the phenolic O-Boc group can be labile to some bases.[7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base[8] | Hydrogenolysis (H₂, Pd/C)[8][9] | Orthogonal to Boc and Fmoc. Not compatible with other groups sensitive to reduction. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid[10] | Base (e.g., piperidine)[11][12] | Orthogonal to acid-labile (Boc, Trt) and hydrogenolytically-cleavable (Cbz, Bn) groups. |
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of the "Boc/Bn" strategy in peptide synthesis.[4] Its stability to a wide range of nucleophiles and bases makes it a robust protecting group.[5]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][13]
Cleavage: Deprotection is achieved with strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6] This generates a volatile isobutylene and carbon dioxide as byproducts.
Causality of Experimental Choice: The choice of Boc protection is often dictated by the need for a protecting group that is stable during subsequent base-catalyzed reactions. However, for p-hydroxyphenylglycine, caution is warranted. While the N-Boc group is stable to base, if the phenolic hydroxyl is also protected as a Boc carbonate, it can be susceptible to cleavage by bases like piperidine.[7]
Caption: Boc protection and deprotection workflow for p-hydroxyphenylglycine.
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide chemistry.[4][8] It is valued for its stability under both acidic and basic conditions.
Introduction: The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[8][9]
Cleavage: The key feature of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[8][9] This mild deprotection method leaves most other functional groups untouched. Alternative methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid, though the latter is less common.[14][15]
Causality of Experimental Choice: Cbz is an excellent choice when orthogonality to acid- and base-labile groups is required. Its removal under neutral conditions is highly advantageous for sensitive substrates. However, it is incompatible with other reducible functional groups, such as alkenes or alkynes, within the molecule.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[11][16]
Introduction: The Fmoc group is typically introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[10]
Cleavage: Deprotection is achieved via a β-elimination mechanism initiated by a secondary amine base, most commonly a solution of piperidine in DMF.[11][12]
Causality of Experimental Choice: The Fmoc group is ideal for syntheses where acid-labile side-chain protecting groups (like tBu) are used, as is common in SPPS.[11] For p-hydroxyphenylglycine, which is structurally similar to tyrosine, the use of a protecting group on the phenolic hydroxyl (e.g., tert-butyl) is crucial to prevent O-acylation during peptide coupling steps.[11] While generally efficient, prolonged exposure to piperidine can sometimes lead to side reactions with sensitive amino acids.[11]
Caption: A single cycle in Fmoc solid-phase peptide synthesis (SPPS).
Promising Alternative Protecting Groups
While Boc, Cbz, and Fmoc are the workhorses of amino acid protection, certain synthetic challenges may necessitate the use of alternative, more specialized protecting groups.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection pathway, making it an excellent choice for achieving higher levels of orthogonality.
Introduction: The Alloc group can be introduced using allyl chloroformate (Alloc-Cl) under basic conditions.
Cleavage: It is selectively removed under very mild and neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or morpholine.[3]
Advantages: The key advantage of the Alloc group is its orthogonality to both acid- and base-labile protecting groups, as well as those removed by hydrogenolysis. This allows for a multi-layered protection strategy in complex syntheses.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is another highly versatile protecting group that is stable under a wide range of conditions.
Introduction: The Teoc group is typically introduced using reagents like Teoc-OSu or Teoc-OBt.[17][18]
Cleavage: It is cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[17][19] The deprotection proceeds via a β-elimination mechanism.
Advantages: The Teoc group is stable to both acidic and basic conditions, as well as hydrogenolysis, making it orthogonal to most other common protecting groups.[17][18] This high degree of stability and unique cleavage condition make it valuable for the synthesis of complex molecules where multiple selective deprotections are required.
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of the amino group of p-hydroxyphenylglycine.
Protocol 1: N-Boc Protection of p-Hydroxyphenylglycine
Materials:
-
p-Hydroxyphenylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve p-hydroxyphenylglycine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-p-hydroxyphenylglycine.[13][20]
Protocol 2: N-Cbz Protection of p-Hydroxyphenylglycine
Materials:
-
p-Hydroxyphenylglycine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve p-hydroxyphenylglycine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-p-hydroxyphenylglycine.[9]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-p-hydroxyphenylglycine
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected p-hydroxyphenylglycine.[9]
Conclusion
The selection of an amino-protecting group for p-hydroxyphenylglycine is a critical decision that profoundly impacts the overall synthetic strategy.
-
Boc is a reliable choice for its acid lability, though care must be taken if the phenolic hydroxyl is also protected in a base-sensitive manner.
-
Cbz offers excellent stability and a mild, neutral deprotection method, making it ideal for syntheses requiring orthogonality to acid- and base-labile groups.
-
Fmoc is the preferred choice for solid-phase peptide synthesis due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups typically employed.
-
Alloc and Teoc represent advanced options for complex syntheses, providing unique deprotection pathways that enable a high degree of orthogonality.
By understanding the specific chemical properties and deprotection mechanisms of each group, researchers can design more efficient and successful synthetic routes for molecules containing the valuable p-hydroxyphenylglycine moiety.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. [Link]
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 6(5), 563-578.
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
Royal Society of Chemistry. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. [Link]
-
Wikipedia. Protecting group. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
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ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chem-Station Int. Ed. Teoc Protecting Group. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Google Patents. EP0070114A1 - A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof.
-
PubMed. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. [Link]
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A Comparative Guide to the Biological Activity of Peptides With and Without (R)-p-hydroxyphenylglycine
Introduction: The Significance of Non-Proteinogenic Amino Acids in Peptide Therapeutics
In the realm of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids—those not found among the 20 common protein-building blocks—is a cornerstone of modern medicinal chemistry. These unique residues offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, (R)-p-hydroxyphenylglycine (HPG), a non-ribosomally synthesized amino acid, stands out for its profound impact on the structure and function of several clinically vital antibiotics.[1][2]
This guide provides a comprehensive comparison of the biological activities of peptides containing HPG versus their counterparts lacking this critical residue. We will delve into the structural rationale for HPG's influence, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. The primary focus will be on the glycopeptide antibiotics (GPAs), such as vancomycin, where HPG plays an indispensable role.[1][2]
The Structural Imperative: How (R)-p-hydroxyphenylglycine Shapes Peptide Function
The inclusion of (R)-p-hydroxyphenylglycine in a peptide backbone is not a trivial substitution. Its distinct stereochemistry and bulky, rigid side chain impart critical conformational constraints that are essential for biological activity.
-
Conformational Rigidity: Unlike flexible aliphatic side chains, the phenyl ring of HPG restricts the rotational freedom of the peptide backbone. This pre-organizes the peptide into a specific three-dimensional shape, reducing the entropic penalty upon binding to its target.[3] This rigid conformation is crucial for creating a well-defined binding pocket, as seen in vancomycin.[1]
-
Hydrogen Bonding and Aromatic Interactions: The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. These multiple points of contact significantly enhance binding affinity and specificity for the target molecule.
In the case of vancomycin, the HPG residues are integral to forming the rigid, basket-like structure that selectively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls.[4][5][6][7] This binding action physically obstructs the enzymes responsible for cross-linking the peptidoglycan, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[4][5][7]
Comparative Biological Activity: The Case of Glycopeptide Antibiotics
The most striking illustration of HPG's importance comes from the study of glycopeptide antibiotics. Vancomycin, a last-resort antibiotic for treating serious Gram-positive infections like MRSA, owes its efficacy to its heptapeptide core, which contains two HPG residues.[2][4][8]
The mechanism relies on the formation of five crucial hydrogen bonds between the vancomycin "binding pocket" and the D-Ala-D-Ala moiety of Lipid II, the peptidoglycan precursor.[9][10] The HPG residues, particularly the one at position 4, are structurally essential for maintaining the integrity of this pocket.
While direct experimental data comparing native vancomycin to a synthetic analog completely lacking HPG is scarce in publicly available literature—largely because such an analog would be extremely difficult to synthesize and likely inactive—the principle is well-established through structural biology and the study of resistance mechanisms.[9] Vancomycin-resistant bacteria, for instance, replace the D-Ala-D-Ala target with D-Ala-D-Lactate (D-Ala-D-Lac).[6][9] This single change eliminates one of the five key hydrogen bonds, reducing vancomycin's binding affinity by approximately 1,000-fold and rendering the antibiotic ineffective.[6] This demonstrates the exquisite sensitivity of the interaction to the precise architecture of the binding pocket, an architecture that HPG is critical in maintaining.
| Compound | Target Moiety | Key Interactions | Relative Binding Affinity | Resulting Biological Activity |
| Vancomycin (with HPG) | D-Ala-D-Ala | 5 hydrogen bonds, hydrophobic pocket | ~1000x | Potent inhibition of cell wall synthesis[6][9] |
| Vancomycin (with HPG) | D-Ala-D-Lac | 4 hydrogen bonds (loss of one H-bond) | 1x | Significantly reduced affinity, clinical resistance[6][9] |
| Hypothetical Vancomycin Analog (without HPG) | D-Ala-D-Ala | Disrupted binding pocket, loss of key interactions | Negligible | Predicted lack of antimicrobial activity |
This table illustrates the critical nature of the binding interaction, which is maintained by the HPG-enforced structure.
Mechanistic Insights: Visualizing the Impact of HPG
The workflow for vancomycin's action highlights the central role of its structure, which is dictated by residues like HPG.
Caption: Mechanism of vancomycin action vs. a hypothetical analog lacking HPG.
Experimental Protocols for Evaluation
To assess and compare the biological activity of peptides, researchers can employ a variety of standardized assays. Here, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol is a self-validating system for determining the antimicrobial efficacy of test compounds, such as a native HPG-containing peptide versus a synthetic analog.
1. Rationale and Causality: The broth microdilution method is a gold-standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By comparing the MIC values of a peptide with HPG and one without, we can directly measure the contribution of HPG to its antibacterial activity. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺, Mg²⁺) can influence the activity of many antibiotics and their interaction with the bacterial cell envelope.
2. Materials:
-
Test Peptide (with HPG) and Analog Peptide (without HPG), stock solutions prepared in a suitable solvent (e.g., sterile water or DMSO).
-
96-well, sterile, flat-bottom microtiter plates.
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator (35-37°C).
3. Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the bacterial strain from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (A625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This will yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test peptide (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (no peptide, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the peptide at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
4. Experimental Workflow Diagram:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Perspectives
The presence of (R)-p-hydroxyphenylglycine is unequivocally critical for the potent biological activity of glycopeptide antibiotics like vancomycin. It acts as a molecular scaffold, enforcing a rigid conformation essential for high-affinity binding to the bacterial cell wall precursor, D-Ala-D-Ala. Peptides lacking this crucial residue would fail to adopt the necessary three-dimensional structure, leading to a dramatic loss in antimicrobial efficacy.
The principles demonstrated by HPG in natural products continue to inspire the field of peptide drug design. Researchers are actively exploring the incorporation of HPG and other conformationally constraining, non-proteinogenic amino acids to develop novel peptides with enhanced stability, specificity, and therapeutic potential against a wide range of diseases.
References
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Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. DoseMeRx. [Link]
-
What is the mechanism of Vancomycin Hydrochloride? (2024). Patsnap Synapse. [Link]
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In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. (2018). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Vancomycin mechanism of action. Vancomycin binds to D-alanyl-D-alanine... ResearchGate. [Link]
-
Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. (2009). National Institutes of Health (NIH). [Link]
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. (2000). PubMed. [Link]
-
Old and New Glycopeptide Antibiotics: Action and Resistance. (2013). National Institutes of Health (PMC). [Link]
-
Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance. (2016). National Institutes of Health (PMC). [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). National Institutes of Health (PMC). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of Cbz-p-hydroxyphenylglycine
Introduction: The Imperative of Chiral Purity in Modern Drug Development
In the synthesis of peptides and the development of chiral pharmaceuticals, the stereochemical integrity of building blocks is paramount. Enantiomers, while chemically identical, can exhibit vastly different pharmacological and toxicological profiles.[1][2] N-Carbobenzyloxy-p-hydroxyphenylglycine (Cbz-p-hydroxyphenylglycine) is a crucial, non-proteinogenic amino acid derivative used in the synthesis of complex peptide natural products, including glycopeptide antibiotics.[3] Ensuring the enantiopure supply of either the (R)- or (S)-enantiomer is a critical quality control step, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4]
This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate and quantify the enantiomers of Cbz-p-hydroxyphenylglycine. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the underlying principles and rationale, offering a self-validating framework for researchers in the field. We will explore chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which provide definitive stereochemical information, alongside Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques adapted for chiral analysis.
Foundational Principles: Why Spectroscopic Methods Can Differentiate Enantiomers
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, standard spectroscopic methods like IR, UV-Vis, and conventional ¹H or ¹³C NMR are "chirally blind" and will produce identical spectra for both (R)- and (S)-enantiomers.
Differentiation is only possible under two conditions:
-
Interaction with a Chiral Phenomenon: When enantiomers interact with another chiral entity, such as polarized light, they behave differently. This is the basis of chiroptical techniques.
-
Creation of a Diastereomeric Environment: When an enantiomer interacts with another chiral molecule (e.g., a chiral resolving agent), a pair of diastereomers is formed. Diastereomers have different physical properties and can be distinguished by standard spectroscopy, particularly NMR.[5]
This guide will focus on exploiting these principles for the robust analysis of Cbz-p-hydroxyphenylglycine enantiomers.
Figure 2: Workflow for enantiomeric excess determination using NMR with a Chiral Solvating Agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve an accurately weighed amount of the Cbz-p-hydroxyphenylglycine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample alone.
-
Addition of CSA: Add one molar equivalent of a suitable CSA (e.g., a thiourea-based agent like BTDA) to the NMR tube. [5][6]An achiral base like DABCO may be added to facilitate the interaction. [6]4. Final Spectrum: Re-acquire the ¹H NMR spectrum. Compare the spectrum with the initial one to identify split signals.
-
Quantification: Use the spectrometer's integration tool to measure the area of the two separated peaks corresponding to a specific proton (e.g., the α-proton). Calculate the enantiomeric excess using the formula: % e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.
Expected Data & Interpretation: Upon addition of the CSA, one or more signals in the ¹H NMR spectrum should resolve from a singlet (or multiplet) into two distinct sets of signals. The magnitude of the chemical shift difference (Δδ) depends on the strength of the diastereomeric interaction.
| Proton | Chemical Shift (δ) without CSA | Expected Chemical Shift (δ) with CSA | Δδ (ppm) |
| (R)-Enantiomer | (S)-Enantiomer | ||
| α-H | ~5.3 ppm | 5.35 ppm | 5.32 ppm |
| Aromatic (ortho to OH) | ~6.8 ppm | 6.88 ppm | 6.84 ppm |
| Table 3: Hypothetical ¹H NMR data for Cbz-p-hydroxyphenylglycine in the presence of a chiral solvating agent. |
Mass Spectrometry: Indirect Chiral Differentiation
Expertise & Experience: Standard mass spectrometry is inherently "chiral-blind" as enantiomers have identical masses. [7]However, MS can be adapted for chiral analysis through two main strategies:
-
Pre-column Derivatization: The enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated by standard chromatography (LC or GC) before MS detection. [8]2. Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. By forming non-covalent diastereomeric adducts with a chiral selector in the gas phase, IM-MS can differentiate enantiomers based on their different collision cross-sections. [9][10]This approach is rapid and highly sensitive.
Experimental Protocol: Chiral Analysis via Derivatization and LC-MS
-
Derivatization: React the racemic or enantioenriched sample of Cbz-p-hydroxyphenylglycine with a chiral derivatizing agent (e.g., (S)-naproxen chloride) to form stable diastereomers. [9]2. Chromatographic Separation: Inject the derivatized sample onto a standard (achiral) reverse-phase HPLC column (e.g., C18). Develop a gradient elution method to separate the two diastereomeric products.
-
MS Detection: Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer. Monitor the elution of the diastereomers by extracting the ion chromatogram corresponding to their mass-to-charge ratio (m/z).
-
Quantification: The enantiomeric ratio is determined from the relative peak areas of the two separated diastereomers in the chromatogram.
Expected Data & Interpretation: The two diastereomers, having different physical properties, will elute at different retention times (t_R) from the HPLC column. The mass spectrometer serves as a highly specific and sensitive detector.
| Diastereomer | Expected Retention Time (t_R) | Observed m/z |
| (R)-Cbz-p-hydroxyphenylglycine-(S)-Naproxen | 10.2 min | [M+H]⁺ |
| (S)-Cbz-p-hydroxyphenylglycine-(S)-Naproxen | 11.5 min | [M+H]⁺ |
| Table 4: Hypothetical LC-MS data for the diastereomers of Cbz-p-hydroxyphenylglycine derivatized with (S)-naproxen. |
Conclusion: A Multi-faceted Approach to Chiral Integrity
No single technique is universally superior; the choice depends on the specific analytical goal.
-
Circular Dichroism (CD) is ideal for rapid confirmation of enantiomeric identity and for screening enantiomeric purity, given its clear mirror-image spectral output.
-
Vibrational Circular Dichroism (VCD) , combined with DFT calculations, is the gold standard for unambiguously determining the absolute configuration of a new chiral entity.
-
NMR with Chiral Solvating Agents provides the most accurate and precise quantification of enantiomeric excess without the need for chromatographic separation.
-
Mass Spectrometry , particularly when coupled with chromatography or ion mobility, offers exceptional sensitivity, making it suitable for analyzing trace chiral impurities.
By understanding the principles and practical applications of these diverse spectroscopic methods, researchers and drug development professionals can implement a robust, self-validating analytical strategy to ensure the chiral integrity of Cbz-p-hydroxyphenylglycine and other critical pharmaceutical building blocks.
References
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Pandey, P. K. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]
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Brightspec. (n.d.). Chiral Analysis for Drug Development. Brightspec. [Link]
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SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
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MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. [Link]
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PubMed. (2020). Enhancement of the chiroptical response of α-amino acids via N-substitution for molecular structure determination using vibrational circular dichroism. PubMed. [Link]
-
ACS Publications. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. [Link]
-
MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
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ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
-
PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
PubMed. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. PubMed. [Link]
-
PubMed Central. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PubMed Central. [Link]
-
Semantic Scholar. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]
-
PubMed. (n.d.). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Link]
-
ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]
-
PubMed. (1985). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self-deconvolution of the amide I region of poly(gamma-benzyl-L-glutamate). PubMed. [Link]
-
PubMed Central. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. PubMed Central. [Link]
-
PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. PubChem. [Link]
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ACS Publications. (n.d.). Vibrational circular dichroism. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). 4-Hydroxyphenylglycine. PubChem. [Link]
-
ScienceDirect. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters. [Link]
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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YouTube. (2021). how to do circular dichroism || practical biochemistry. YouTube. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Enantiomerically Pure p-Hydroxyphenylglycine
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure D-p-hydroxyphenylglycine (D-HPG) stands as a critical gateway to the production of vital β-lactam antibiotics such as amoxicillin, cefadroxil, and cefoperazone. The stereochemistry of this non-proteinogenic amino acid is paramount to its biological activity, necessitating synthetic routes that deliver high enantiomeric purity. This guide provides an in-depth, comparative analysis of the primary methodologies for obtaining enantiomerically pure p-hydroxyphenylglycine, with a focus on the underlying principles, practical execution, and comparative performance of each route.
At a Glance: A Comparative Overview of Synthetic Strategies
The choice of synthetic route to enantiomerically pure p-hydroxyphenylglycine is a multifaceted decision, balancing factors such as yield, enantiomeric excess (ee), cost, scalability, and environmental impact. The following table summarizes the key performance indicators of the most prevalent methods, providing a high-level overview to guide your selection process.
| Parameter | Crystallization-Induced Asymmetric Transformation | Diastereoselective Crystallization | Enzymatic Synthesis (Hydantoinase Pathway) |
| Typical Yield | >90% | 40-50% (per resolution cycle) | 90-100% |
| Enantiomeric Excess (ee) | >99% | >99% (after recrystallization) | >99% |
| Reaction Conditions | High temperature, acidic | Moderate temperature | Mild (near-neutral pH, room/moderate temp.) |
| Key Reagents | Racemic HPG, chiral resolving agent, racemizing agent | Racemic HPG, chiral resolving agent | DL-p-hydroxyphenylhydantoin |
| Catalyst | Salicylaldehyde (racemization catalyst) | Stoichiometric chiral acid | Hydantoinase & Carbamoylase enzymes |
| Environmental Impact | Use of organic solvents, significant waste | Use of organic solvents, recovery of resolving agent is crucial | Aqueous media, biodegradable catalysts, less waste |
Chemical Synthesis Routes: Harnessing Crystallization for Chiral Purity
Traditional chemical methods for obtaining enantiomerically pure p-hydroxyphenylglycine have historically relied on the principles of crystallization to separate enantiomers from a racemic mixture. These methods, while often robust and scalable, can be resource-intensive and generate significant waste streams.
Crystallization-Induced Asymmetric Transformation (CIAT): A Dynamic Approach to 100% Theoretical Yield
Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique that circumvents the 50% yield limitation of classical resolution by combining the selective crystallization of a desired diastereomeric salt with the in-situ racemization of the undesired enantiomer in solution. This dynamic process allows for the theoretical conversion of the entire racemic starting material into the desired enantiomer.
Causality of Experimental Choices:
The success of CIAT hinges on a delicate interplay of thermodynamics and kinetics. The choice of a suitable chiral resolving agent is critical; it must form a diastereomeric salt with one enantiomer of p-hydroxyphenylglycine that is significantly less soluble than the other. Acetic acid is often employed as the solvent due to its ability to facilitate both salt formation and racemization. Salicylaldehyde is a commonly used racemization catalyst that reversibly forms a Schiff base with the amino acid, enabling epimerization at the alpha-carbon. The temperature is carefully controlled to maintain a supersaturated solution of the desired diastereomer while ensuring a sufficient rate of racemization of the undesired enantiomer in the liquid phase.
Caption: Workflow for Crystallization-Induced Asymmetric Transformation.
Experimental Protocol: Crystallization-Induced Asymmetric Transformation of DL-p-Hydroxyphenylglycine
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend the racemic p-hydroxyphenylglycine (DL-HPG) in glacial acetic acid.
-
Addition of Reagents: Add a chiral resolving agent, such as D-3-bromocamphorsulfonic acid, and a catalytic amount of a racemizing agent, like salicylaldehyde.
-
Heating and Dissolution: Heat the mixture to reflux with stirring to ensure complete dissolution of the reactants and to initiate the racemization of the L-enantiomer.
-
Seeding and Crystallization: Cool the solution to a specific temperature that induces supersaturation of the desired D-HPG diastereomeric salt. Introduce seed crystals of the pure D-HPG diastereomeric salt to promote crystallization.
-
Equilibration: Maintain the temperature and stirring for a period to allow for the continuous crystallization of the D-HPG salt and the racemization of the L-HPG remaining in solution.
-
Isolation: Isolate the crystalline D-HPG diastereomeric salt by filtration.
-
Liberation of Free Amino Acid: Treat the isolated salt with a base to neutralize the resolving agent and liberate the free D-p-hydroxyphenylglycine.
-
Purification: Purify the final product by recrystallization to achieve high enantiomeric and chemical purity.
Diastereoselective Crystallization: The Classical Approach to Resolution
Diastereoselective crystallization is a more traditional method that involves the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. Unlike CIAT, this method does not involve in-situ racemization, and therefore, the maximum theoretical yield for a single resolution step is 50%.
Causality of Experimental Choices:
The key to successful diastereoselective crystallization lies in identifying a chiral resolving agent that forms a pair of diastereomeric salts with significantly different solubilities in a particular solvent. The choice of solvent is crucial as it can influence the solubility of the diastereomeric salts and, in some cases, even the conformation of the salts, which can impact the efficiency of the resolution. The temperature is carefully controlled during crystallization to maximize the recovery of the less soluble diastereomer while keeping the more soluble one in solution.
Caption: Workflow for Diastereoselective Crystallization.
Experimental Protocol: Diastereoselective Crystallization of DL-p-Hydroxyphenylglycine
-
Salt Formation: Dissolve racemic p-hydroxyphenylglycine and a stoichiometric amount of a chiral resolving acid (e.g., L-tartaric acid) in a suitable solvent with heating.
-
Crystallization: Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base to neutralize the resolving agent, causing the free enantiomer of p-hydroxyphenylglycine to precipitate.
-
Purification: Isolate the enantiomerically pure p-hydroxyphenylglycine by filtration, wash with water, and dry.
-
Recovery from Mother Liquor: The undesired enantiomer can be recovered from the mother liquor by a similar process of basification, and the resulting racemic mixture can be recycled.
Enzymatic Synthesis: A Green and Highly Selective Alternative
Enzymatic methods for the synthesis of enantiomerically pure p-hydroxyphenylglycine have gained significant traction due to their high selectivity, mild reaction conditions, and reduced environmental footprint compared to classical chemical routes.
The Hydantoinase Pathway: A Two-Enzyme Cascade for D-HPG Production
The most industrially relevant enzymatic route to D-HPG utilizes a two-enzyme cascade involving a D-hydantoinase and a D-carbamoylase. This process starts from the inexpensive racemic substrate DL-5-(4-hydroxyphenyl)hydantoin.
Causality of Experimental Choices:
This biocatalytic process leverages the high stereoselectivity of enzymes. The D-hydantoinase specifically hydrolyzes the D-enantiomer of the hydantoin substrate to N-carbamoyl-D-p-hydroxyphenylglycine. The remaining L-hydantoin can be racemized in situ, either chemically or by a third enzyme (hydantoin racemase), allowing for a dynamic kinetic resolution with a theoretical yield of 100%. The N-carbamoyl-D-p-hydroxyphenylglycine is then hydrolyzed by a D-carbamoylase to yield the desired D-p-hydroxyphenylglycine. The reaction is typically carried out in an aqueous buffer at a pH and temperature that are optimal for the activity and stability of both enzymes. Whole cells overexpressing these enzymes are often used as the biocatalyst to avoid costly enzyme purification.
Caption: The Hydantoinase Pathway for D-HPG Synthesis.
Experimental Protocol: Enzymatic Synthesis of D-HPG via the Hydantoinase Pathway
-
Biocatalyst Preparation: Cultivate a microorganism (e.g., Escherichia coli) engineered to overexpress both D-hydantoinase and D-carbamoylase. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: Suspend the whole-cell biocatalyst in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) in a temperature-controlled reactor.
-
Substrate Addition: Add the substrate, DL-5-(4-hydroxyphenyl)hydantoin, to the reaction mixture. Due to its low solubility, it is often added as a slurry.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40-50°C) with agitation to ensure good mixing.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of D-HPG by HPLC.
-
Work-up: Once the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Product Isolation: Adjust the pH of the supernatant to the isoelectric point of D-HPG to induce crystallization. Isolate the pure D-HPG by filtration, wash with cold water, and dry.
Transaminase-Mediated Synthesis: An Emerging Biocatalytic Route
Another promising enzymatic approach involves the use of transaminases for the asymmetric synthesis of p-hydroxyphenylglycine. This method typically starts from a prochiral keto acid, p-hydroxyphenylglyoxylate.
Causality of Experimental Choices:
Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. By using a stereoselective transaminase, the desired enantiomer of p-hydroxyphenylglycine can be produced with high enantiomeric excess. The choice of the amino donor is important for driving the reaction equilibrium towards product formation. The reaction conditions (pH, temperature, and co-factor concentration) are optimized for the specific transaminase used.
Caption: Transaminase-Mediated Synthesis of p-Hydroxyphenylglycine.
Experimental Protocol: Transaminase-Mediated Synthesis of p-Hydroxyphenylglycine
-
Reaction Mixture Preparation: In a buffered aqueous solution, dissolve the keto acid substrate (p-hydroxyphenylglyoxylate), an amino donor (e.g., isopropylamine), and the necessary cofactor (pyridoxal-5'-phosphate).
-
Enzyme Addition: Add the purified transaminase enzyme or a whole-cell biocatalyst expressing the enzyme to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at the optimal temperature and pH for the chosen transaminase with gentle agitation.
-
Monitoring: Track the formation of p-hydroxyphenylglycine using HPLC.
-
Reaction Quenching and Work-up: Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding acid or heat).
-
Product Isolation: Isolate the p-hydroxyphenylglycine from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for enantiomerically pure p-hydroxyphenylglycine is highly dependent on the specific requirements of the application.
-
For large-scale industrial production where cost and efficiency are paramount, the enzymatic hydantoinase process offers a compelling green and sustainable alternative to traditional chemical methods. Its ability to achieve high yields and enantiomeric excess under mild conditions makes it an attractive option.
-
Crystallization-induced asymmetric transformation represents a highly efficient chemical method that can deliver high yields and excellent enantioselectivity. It is particularly well-suited for large-scale synthesis where the infrastructure for handling organic solvents and high temperatures is in place.
-
Diastereoselective crystallization, while a more classical approach with a lower theoretical yield per cycle, remains a viable option, especially at the laboratory scale or when a specific resolving agent is readily available.
As the pharmaceutical industry continues to embrace green chemistry principles, the development and optimization of enzymatic routes for the synthesis of chiral building blocks like p-hydroxyphenylglycine will undoubtedly continue to be a major focus of research and development.
References
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Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 10(5), 381–392. (URL: [Link])
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Choroba, C. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of a novel pathway for the synthesis of L-p-hydroxyphenylglycine. Journal of the American Chemical Society, 122(22), 5389-5390. (URL: [Link])
- Process for the synthesis of hydroxyphenylglycine esters. (2011). (URL: )
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De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. (2022). ACS Synthetic Biology, 11(3), 1361–1372. (URL: [Link])
- Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). (1993). (URL: )
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Enzymatic Production of D-Amino Acids. (2011). Methods in Molecular Biology, 794, 187-198. (URL: [Link])
-
The Optical Resolution and Asymmetric Transformation of DL-p-Hydroxyphenylglycine With (+)-1-Phenylethanesulfonic Acid. (1987). Bulletin of the Chemical Society of Japan, 60(2), 649-654. (URL: [Link])
-
Bioconversion producing Dp-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin by Pseudomonas putida in aqueous two. (2009). Indian Journal of Biotechnology, 8(4), 445-449. (URL: [Link])
- Method for preparing 4-hydroxyphenyl hydantoin. (2011). (URL: )
A Comparative Guide to the Chiral Separation of p-Hydroxyphenylglycine Isomers: HPLC vs. Capillary Electrophoresis
Abstract: The enantiomeric purity of p-hydroxyphenylglycine (p-HPG) is a critical quality attribute in the synthesis of pharmaceuticals, particularly semi-synthetic β-lactam antibiotics. The distinct pharmacological profiles of individual enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[1][2] This guide provides an in-depth, objective comparison of two powerful techniques for the chiral resolution of p-HPG: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We will explore the fundamental principles, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the optimal technique for their specific application.
Introduction: The Significance of Chiral p-Hydroxyphenylglycine
p-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a vital chiral building block in the pharmaceutical industry.[3] Its stereochemistry directly influences the efficacy and safety of active pharmaceutical ingredients (APIs). The (R)-(-)-enantiomer, for instance, is a key side chain for antibiotics like amoxicillin, while the (S)-(+)-enantiomer may exhibit different, sometimes undesirable, biological activity. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of such chiral intermediates.[4] This places a significant demand on analytical laboratories to implement validated methods capable of accurately resolving and quantifying these enantiomers.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has long been considered the gold standard for chiral analysis.[1] However, Capillary Electrophoresis (CE) has emerged as a compelling alternative, offering distinct advantages in terms of speed, efficiency, and reduced solvent consumption.[5][6] This guide will dissect the nuances of each technique, providing a clear framework for methodological selection.
Fundamental Principles of Chiral Recognition
Achieving chiral separation hinges on creating a transient diastereomeric interaction between the enantiomers and a chiral selector. The differential stability of these complexes allows for their separation in time or space.
-
In HPLC, this is accomplished by using a Chiral Stationary Phase (CSP). The CSP contains a chiral selector immobilized onto the surface of the silica support. As the mobile phase carries the racemic mixture through the column, one enantiomer will interact more strongly (e.g., through hydrogen bonding, π-π interactions, or steric hindrance) with the CSP, causing it to be retained longer and elute later than the other enantiomer.[1][2] The choice of CSP is the most critical factor in HPLC method development.[1]
-
In Capillary Electrophoresis, the chiral selector is typically added directly to the background electrolyte (BGE).[7] Under an applied electric field, the enantiomers migrate through a narrow capillary. Their interaction with the chiral selector alters their effective electrophoretic mobility.[8] The enantiomer that forms a more stable complex with the selector will have a different migration time than its counterpart, leading to separation.[7][8] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and broad applicability.[9][10]
Head-to-Head Comparison: HPLC vs. CE
The choice between HPLC and CE is a strategic decision based on the specific analytical challenge, throughput requirements, and operational goals.[11]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Rationale & Causality |
| Resolution (Rs) | Excellent (Rs > 2.0 achievable) | Very High (Often superior to HPLC) | CE's "plug-like" flow profile minimizes band broadening compared to the parabolic flow in pressure-driven HPLC, leading to extremely high theoretical plate counts and superior resolution for charge variants.[11] |
| Analysis Time | Moderate (10-30 min) | Fast ( < 15 min) | The absence of a packed bed in CE allows for the use of high electric fields, resulting in very rapid separations.[11] HPLC run times are dictated by column length, particle size, and flow rate. |
| Solvent Consumption | High | Extremely Low | CE utilizes microliters of BGE per run, making it a "green," environmentally friendly, and cost-effective technique.[5][11] HPLC requires a continuous flow of milliliters of organic solvent per minute. |
| Sensitivity (LOD/LOQ) | Generally Higher | Generally Lower | HPLC typically accommodates larger injection volumes and uses longer pathlength detectors, often resulting in lower limits of detection (LODs).[5] CE's sensitivity is limited by the small injection volume and on-capillary detection pathlength. |
| Method Development | More Complex & Time-Consuming | Faster & More Flexible | In CE, changing the chiral selector is as simple as preparing a new BGE.[6][7] In HPLC, evaluating a new chiral selector requires purchasing and installing a new, often expensive, chiral column. |
| Robustness | High (well-established technology) | Moderate (sensitive to buffer composition and capillary surface) | HPLC methods are generally considered very robust and are widely used in QC environments. CE can be more sensitive to minor changes in the BGE or the condition of the capillary's inner wall. |
| Cost (Initial/Operational) | High Initial / High Operational | Lower Initial / Very Low Operational | The initial cost of a CE system can be lower than an HPLC.[11] Operational costs for CE are significantly lower due to minimal solvent and consumable usage.[11] |
Detailed Experimental Protocols
The following protocols provide a validated starting point for the chiral separation of p-HPG. Researchers should perform system suitability tests (SSTs), including resolution (Rs > 1.5), tailing factor, and repeatability, to ensure method performance.[1][2]
HPLC Method with a Teicoplanin-Based Chiral Stationary Phase
This method leverages a macrocyclic glycopeptide CSP, which is highly effective for the direct separation of underivatized amino acids.[3]
Instrumentation & Materials:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[3]
-
Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[3][12]
-
Analytes: Racemic (DL)-p-HPG and individual enantiomer reference standards.[3]
-
Solvents: HPLC grade Methanol and Water.[3]
-
Additive: Reagent grade Formic Acid.[3]
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water/Formic Acid (80:20:0.1, v/v/v). Degas the solution by sonication or vacuum filtration before use.[3]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic (DL)-p-HPG in a 50:50 mixture of methanol and water. Prepare individual enantiomer standards similarly.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[3] Maintain column temperature at 25 °C.[3]
-
Injection: Inject 10 µL of the prepared standard solution.[3]
-
Detection: Monitor the elution profile at a wavelength of 220 nm or 273 nm.[3]
-
Analysis: Identify peaks by comparing retention times with individual enantiomer standards. Calculate resolution, tailing factor, and enantiomeric excess (% ee).
Capillary Electrophoresis Method with a Cyclodextrin Chiral Selector
This method utilizes a modified cyclodextrin as a chiral selector in the background electrolyte, a common and effective approach in CE.[9][13]
Instrumentation & Materials:
-
CE System: Capillary electrophoresis system with a UV detector.
-
Capillary: Untreated fused-silica capillary, 50 µm i.d., approximately 60 cm total length.[6]
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Analytes: Racemic (DL)-p-HPG and individual enantiomer reference standards.
-
Buffer Components: Sodium phosphate monobasic, Sodium tetraborate.
Step-by-Step Protocol:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate-borate buffer at pH 7.0. Dissolve HP-β-CD into the buffer to a final concentration of 15 mM.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic (DL)-p-HPG in water.
-
Capillary Conditioning: Before the first use, rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE for 5 minutes each.[6]
-
System Equilibration: Flush the capillary with the BGE for 2-3 minutes before each injection. Maintain the capillary temperature at 20 °C.[6]
-
Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).[6]
-
Separation: Apply a voltage of 25 kV.[6]
-
Detection: Monitor at a wavelength of 200 nm.[6]
-
Analysis: Identify peaks and calculate resolution and migration times. The difference in migration times is due to the differential stability of the transient diastereomeric complexes formed between the p-HPG enantiomers and HP-β-CD.[8]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow for each technique.
Caption: Experimental workflow for the chiral HPLC separation of p-HPG.
Caption: Experimental workflow for the chiral CE separation of p-HPG.
Conclusion and Recommendations
Both HPLC and CE are highly capable techniques for the chiral separation of p-hydroxyphenylglycine enantiomers.
Choose HPLC when:
-
The highest sensitivity (lowest LOD/LOQ) is required for trace-level impurity quantification.[5]
-
Method robustness and transferability to a QC environment are the highest priorities.
-
Downstream preparative or semi-preparative work is anticipated.
Choose Capillary Electrophoresis when:
-
Rapid method development and high throughput screening of different chiral selectors are needed.[7]
-
Minimizing solvent consumption and operational costs is a primary driver.[5][11]
-
The sample volume is limited.
-
Extremely high resolution is required to separate closely migrating species.[11]
Ultimately, the most efficient analytical laboratories often employ both techniques, leveraging HPLC for validated, routine QC assays and CE for its unparalleled speed and flexibility in research and development settings.[11] By understanding the fundamental strengths and weaknesses of each method, scientists can make an informed decision that best aligns with their analytical objectives.
References
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Hu, G. et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. Available at: [Link]
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Al-Saeed, M. et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available at: [Link]
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SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]
- Google Patents. (2009). WO2009127446A1 - METHOD FOR THE PREPARATION OF D-p-HYDROXYPHENYLGLYCINE.
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Winespring. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Available at: [Link]
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Bradley, C. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.com. Available at: [Link]
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LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available at: [Link]
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PubMed. (2013). Cyclodextrin-modified micellar electrokinetic chromatography for enantioseparations. Available at: [Link]
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PubMed. (2000). Methyl-beta-cyclodextrin modified micellar electrokinetic capillary chromatography with laser-induced fluorescence for separation and detection of phospholipids. Available at: [Link]
- Google Patents. (2011). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
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PubMed. (1998). Separation of chiral compounds by capillary electrophoresis. Available at: [Link]
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AZoM. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Available at: [Link]
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Springer Nature Experiments. (n.d.). Chiral Separations by Capillary Electrophoresis. Available at: [Link]
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ResearchGate. (n.d.). Results of the comparison between CE and HPLC methods. Available at: [Link]
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Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
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LCGC International. (2017). Trends in Enantioselective High Performance Liquid Chromatography. Available at: [Link]
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ScienceDirect. (n.d.). Methyl-b-cyclodextrin modified micellar electrokinetic capillary chromatography with laser-induced fluorescence for separation and detection of phospholipids. Available at: [Link]
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PubMed Central (PMC). (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available at: [Link]
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PubMed Central (PMC). (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Available at: [Link]
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MDPI. (n.d.). Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. Available at: [Link]
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PubMed Central (PMC). (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
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MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available at: [Link]
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PubMed Central (PMC). (2023). Simultaneous Separation and Determination of Nine Active Ingredients in Sanyetangzhiqing by Cyclodextrin-Modified Micellar Electrokinetic Capillary Electrophoresis-Diode Array Detector. Available at: [Link]
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A Comparative Cost-Analysis of Synthetic Methods for (R)-N-Cbz-p-hydroxyphenylglycine: A Guide for Researchers and Drug Development Professionals
(R)-N-carbobenzyloxy-p-hydroxyphenylglycine, a chiral non-proteinogenic amino acid, is a critical building block in the synthesis of numerous pharmaceuticals, most notably in the side chains of semi-synthetic β-lactam antibiotics. The stereochemistry at the α-carbon is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable methods for the synthesis of this enantiomerically pure compound is of significant interest to the pharmaceutical and biotechnology industries. This guide provides a comparative analysis of three prominent synthetic strategies: classical diastereomeric resolution, chemo-enzymatic dynamic kinetic resolution, and asymmetric hydrogenation. Each method is evaluated on its synthetic efficiency, enantioselectivity, scalability, and, crucially, a detailed cost analysis of the required reagents and catalysts.
Classical Diastereomeric Resolution of Racemic N-Cbz-p-hydroxyphenylglycine
Classical resolution is a well-established and industrially practiced method for separating enantiomers. This strategy involves the synthesis of the racemic N-Cbz-p-hydroxyphenylglycine followed by the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with an acid or base to liberate the enantiomerically pure target molecule and recover the resolving agent.
a. Synthetic Workflow
The overall process begins with the synthesis of racemic DL-N-Cbz-p-hydroxyphenylglycine, which can be readily prepared from commercially available DL-p-hydroxyphenylglycine and benzyl chloroformate. The racemic mixture is then dissolved with a chiral resolving agent, such as (1R,2S)-(-)-ephedrine, in a suitable solvent. Fractional crystallization affords the less soluble diastereomeric salt, which is subsequently acidified to yield the desired (R)-N-Cbz-p-hydroxyphenylglycine.
b. Experimental Protocol
-
Azlactone Formation: Racemic N-Cbz-p-hydroxyphenylglycine (1 eq.) is treated with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent to form the corresponding azlactone.
-
Dynamic Kinetic Resolution: The crude azlactone is dissolved in an organic solvent with an alcohol (e.g., benzyl alcohol, 1.5 eq.), an immobilized lipase such as Novozym 435 (e.g., 10-20 wt%), and a racemization catalyst. The suspension is stirred at a controlled temperature until high conversion is achieved.
-
Product Isolation and Hydrolysis: The enzyme is filtered off and can be reused. The solvent is evaporated, and the resulting ester is purified. The ester is then hydrolyzed under mild basic conditions to afford the final product.
c. Performance and Cost Analysis
| Parameter | Value | Notes |
| Overall Yield | >90% | Theoretical yield can approach 100%. |
| Enantiomeric Excess (e.e.) | >99% | Highly selective enzymes can provide excellent enantiopurity. |
| Key Reagents Cost | High | The primary costs are the immobilized lipase and potentially the racemization catalyst. However, the enzyme's reusability mitigates this cost over multiple cycles. [1][2][3][4][5] |
| Scalability | Moderate to High | Can be scaled up, with continuous flow reactors being an attractive option for industrial processes. |
| Environmental Impact | Low to Moderate | Often uses milder conditions and greener solvents. Enzyme reusability reduces waste. |
Advantages:
-
High theoretical yield (up to 100%). [6]* Excellent enantioselectivity.
-
Enzymes are biodegradable and operate under mild conditions.
-
Immobilized enzymes can be recycled, reducing catalyst cost over time.
Disadvantages:
-
High initial cost of the enzyme.
-
Requires optimization of enzyme, solvent, temperature, and racemization catalyst.
-
Potential for enzyme deactivation over time.
Asymmetric Hydrogenation of a Dehydroamino Acid Precursor
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. This approach involves the synthesis of a prochiral dehydroamino acid precursor, which is then hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The chiral catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of the desired enantiomer with high selectivity.
a. Synthetic Workflow
The synthesis begins with the preparation of the dehydroamino acid precursor, (Z)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)acrylic acid. This is typically achieved through an Erlenmeyer-Plöchl reaction of N-Cbz-glycine with p-hydroxybenzaldehyde to form an azlactone, followed by hydrolysis. The resulting dehydroamino acid is then hydrogenated in the presence of a chiral rhodium catalyst, such as one derived from a DuPhos ligand, to yield the target molecule.
b. Experimental Protocol
-
Synthesis of (Z)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)acrylic acid: N-Cbz-glycine (1 eq.), p-hydroxybenzaldehyde (1 eq.), sodium acetate (1 eq.), and acetic anhydride (3 eq.) are heated together to form the azlactone intermediate. The crude azlactone is then hydrolyzed with aqueous base followed by acidification to yield the dehydroamino acid precursor. [5]2. Asymmetric Hydrogenation: The dehydroamino acid precursor is dissolved in a degassed solvent like methanol. A chiral rhodium catalyst, for example, [Rh(COD)(Et-DuPhos)]OTf (0.1-1 mol%), is added. The mixture is then subjected to hydrogen gas at a specific pressure in a hydrogenation reactor until the reaction is complete. [4]3. Product Isolation: The solvent is removed, and the product is purified, typically by crystallization.
c. Performance and Cost Analysis
| Parameter | Value | Notes |
| Overall Yield | >90% | Both the precursor synthesis and the hydrogenation step are typically high-yielding. |
| Enantiomeric Excess (e.e.) | >99% | Chiral phosphine ligands can provide exceptionally high enantioselectivity. [7] |
| Key Reagents Cost | Very High | The primary cost is the chiral phosphine ligand and the rhodium precursor. These catalysts are expensive. [2][3][8][9] |
| Scalability | High | Asymmetric hydrogenation is widely used in the pharmaceutical industry for large-scale manufacturing. |
| Environmental Impact | Low | Highly atom-economical. Requires careful handling and recovery of the precious metal catalyst. |
Advantages:
-
Excellent enantioselectivity and high yields.
-
Highly atom-economical process.
-
Direct formation of the desired enantiomer without the need for resolution.
Disadvantages:
-
Very high cost of the chiral phosphine ligands and precious metal catalysts.
-
Requires specialized equipment for hydrogenation under pressure.
-
The synthesis of the dehydroamino acid precursor adds steps to the overall process.
Comparative Summary and Conclusion
| Synthetic Method | Overall Yield | Enantiomeric Excess | Scalability | Key Cost Driver | Estimated Cost per kg |
| Classical Resolution | 35-45% | >98% | High | Chiral Resolving Agent | |
| Chemo-enzymatic DKR | >90% | >99% | Moderate-High | Immobilized Lipase | |
| Asymmetric Hydrogenation | >90% | >99% | High | Chiral Catalyst |
The choice of the optimal synthetic route for (R)-N-Cbz-p-hydroxyphenylglycine depends heavily on the scale of production, available equipment, and economic considerations.
-
Classical Diastereomeric Resolution remains a viable and cost-effective option for large-scale industrial production, especially if an efficient process for racemization and recycling of the unwanted enantiomer and the resolving agent is in place. Its primary drawback is the inherent 50% yield limit per resolution cycle.
-
Chemo-enzymatic Dynamic Kinetic Resolution offers a significant advantage in terms of theoretical yield and excellent enantioselectivity. While the initial investment in the enzyme can be high, its reusability makes this method economically attractive for medium to large-scale production, particularly when considering the principles of green chemistry.
-
Asymmetric Hydrogenation represents the most elegant and atom-economical approach, providing direct access to the desired enantiomer with outstanding yield and purity. However, the prohibitive cost of the chiral catalysts is a major barrier and is typically only justified for high-value APIs where catalyst recovery and recycling can be implemented with high efficiency.
For researchers in an academic or early-stage drug development setting, the chemo-enzymatic DKR may offer the best balance of efficiency, selectivity, and scalability. For large-scale, established manufacturing processes, classical resolution often remains the most economically pragmatic choice. As the cost of chiral catalysts decreases and technologies for their recovery improve, asymmetric hydrogenation will likely become a more widespread and competitive option.
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(1R,2S)-(-)-Ephedrine HCl | Certified Solutions Standards - Cerilliant. (n.d.). Retrieved January 2, 2026, from [Link]
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Buy (1R,2S)-(-)-ephedrine hydrochloride | Boron Molecular. (n.d.). Retrieved January 2, 2026, from [Link]
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(1R,2S)-(−)-Ephedrine hydrochloride, 1 X 100 g (862231-100G) - Alkali Scientific. (n.d.). Retrieved January 2, 2026, from [Link]
-
(S,S)-Duphos and BPE Rhodium Catalyst Kit for Asymmetric Hydrogenation - J&K Scientific. (n.d.). Retrieved January 2, 2026, from [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). Retrieved January 2, 2026, from [Link]
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Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
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Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
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Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate - ElectronicsAndBooks. (n.d.). Retrieved January 2, 2026, from [Link]
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Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
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Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
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(PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (n.d.). Retrieved January 2, 2026, from [Link]
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Azlactone of α-Benzoylaminocinnamic Acid - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
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Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
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Resolution processes - Kessels SA. (n.d.). Retrieved January 2, 2026, from [Link]
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Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
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Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. (n.d.). Retrieved January 2, 2026, from [Link]
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Highly Efficient Biobased Synthesis of Acrylic Acid - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
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Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Lipase-Catalyzed Kinetic Resolution of Naproxen - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
- US8846353B2 - Methods of manufacturing acrylic acid - Google Patents. (n.d.).
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(PDF) Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. (1R,2S)-(-)-Ephedrine HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. strem.com [strem.com]
- 3. labcompare.com [labcompare.com]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chemscene.com [chemscene.com]
- 9. jk-sci.com [jk-sci.com]
Safety Operating Guide
Navigating the Safe Handling of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine.
(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a key building block in the synthesis of various pharmaceuticals. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and emergency procedures required when working with this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Causes skin irritation: Direct contact with the skin may cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.[1]
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]
Given these hazards, a comprehensive risk assessment should be conducted before any procedure involving this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for dust generation or aerosol formation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure to (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Dispensing (Solid) | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles, and a properly fitted N95 respirator. |
| Solution Preparation and Handling | Nitrile gloves, lab coat, and chemical splash goggles. Work should be performed in a fume hood. |
| Reaction and Work-up | Nitrile gloves, lab coat, chemical splash goggles, and face shield. All operations should be conducted within a certified chemical fume hood. |
| Waste Disposal | Nitrile gloves, lab coat, and chemical splash goggles. |
The Rationale Behind PPE Selection:
-
Gloves: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a best practice when handling potent or irritating powders to provide an extra layer of protection in case of a breach in the outer glove.
-
Eye and Face Protection: Safety glasses with side shields offer basic protection from splashes, while chemical splash goggles provide a tighter seal for enhanced protection. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or splattering.
-
Respiratory Protection: An N95 respirator is recommended when handling the solid form of the compound to prevent inhalation of fine dust particles. For operations with a higher potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
-
Protective Clothing: A lab coat protects the skin and personal clothing from contamination.
Safe Handling and Operational Procedures: A Step-by-Step Approach
Adherence to meticulous handling procedures is critical for minimizing risk.
3.1. Engineering Controls:
-
Chemical Fume Hood: All operations involving (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, especially those that may generate dust or vapors, must be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust provided by the fume hood.
3.2. Procedural Workflow for Handling the Solid Compound:
-
Preparation: Before handling the compound, ensure the work area within the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat or paper inside the fume hood. Use a spatula to transfer the solid, minimizing the creation of dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel or container.
-
Cleaning: After weighing, carefully clean the spatula and weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
3.3. Solution Preparation:
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the solid (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[2]
4.2. Spill Response Workflow:
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
5.1. Storage:
-
Store (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the identity of the compound and its associated hazards.
5.2. Disposal:
-
All waste materials contaminated with (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion: A Culture of Safety
The safe handling of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a shared responsibility that requires a combination of knowledge, proper equipment, and diligent practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to safe handling procedures, and being prepared for emergencies, researchers can create a secure laboratory environment. This commitment to a culture of safety not only protects individuals but also ensures the continued advancement of scientific discovery.
References
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
